2'-Hydroxychalcone
Description
This compound is a natural product found in Cryptocarya concinna with data available.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKQQBRKSELEL-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313416 | |
| Record name | trans-2′-Hydroxychalcone | |
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Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888-12-0, 1214-47-7 | |
| Record name | trans-2′-Hydroxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2'-Hydroxychalcone | |
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| Record name | 2'-Hydroxychalcone | |
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| Record name | 888-12-0 | |
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| Record name | 2'-Hydroxychalcone | |
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| Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl- | |
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| Record name | trans-2′-Hydroxychalcone | |
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| Record name | 2'-hydroxychalcone | |
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| Record name | (E)-2'-hydroxychalcone | |
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| Record name | 2'-HYDROXYCHALCONE | |
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Foundational & Exploratory
2'-Hydroxychalcone: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-hydroxychalcone, a naturally occurring phenolic compound with significant therapeutic potential. The document details its natural sources, outlines experimental protocols for its isolation and synthesis, and explores its mechanisms of action through key signaling pathways.
Natural Sources of this compound
This compound has been identified in a variety of plant species. While its presence is confirmed in several sources, quantitative data on its natural abundance is limited in the current scientific literature. The primary reported natural sources include:
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Hops (Humulus lupulus): This climbing plant, a key ingredient in beer brewing, is a known source of various chalcones, including this compound.
-
Broccoli (Brassica oleracea var. italica): This common cruciferous vegetable is another natural source of this compound.
-
Cryptocarya concinna: This plant species from the Lauraceae family has been reported to contain this compound[1].
Quantitative Data
As of the latest literature review, specific quantitative data on the yield or concentration of this compound from natural sources remains largely unreported. The majority of quantitative data pertains to the yields achieved through chemical synthesis. The following table summarizes representative synthetic yields of this compound and its derivatives, which may serve as a benchmark for researchers.
| Product | Starting Materials | Catalyst/Solvent | Yield (%) | Reference |
| This compound | 2'-Hydroxyacetophenone, Benzaldehyde | KOH / Ethanol | Not specified | --INVALID-LINK-- |
| This compound | o-Hydroxy acetophenone, Benzaldehyde | NaOH / Isopropyl alcohol | "Best yield" at 0°C | --INVALID-LINK-- |
| Substituted 2'-Hydroxychalcones | Substituted 2'-hydroxyacetophenone, Substituted benzaldehyde | KOH (mechanochemical) | Up to 96% | --INVALID-LINK-- |
| This compound derivatives | 2-hydroxy-acetophenones, benzaldehydes | Basic conditions | 22-85% | --INVALID-LINK-- |
Note: The yields reported above are from chemical synthesis and may not be representative of the concentrations found in natural sources. Further research is needed to quantify the natural abundance of this compound in various plant species.
Experimental Protocols
Isolation of this compound from Natural Sources (Representative Protocol)
While a specific protocol for the isolation of this compound from its natural sources is not extensively detailed in the literature, a general methodology can be adapted from established protocols for the isolation of other flavonoids and chalcones from plants like hops and broccoli.
Objective: To extract and purify this compound from a plant source (e.g., Humulus lupulus).
Materials:
-
Dried and powdered plant material (e.g., hop cones)
-
Methanol (or Ethanol/Acetone)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard this compound for comparison
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material in methanol (e.g., 100 g of plant material in 1 L of methanol) for 24-48 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
-
Fractionation (Optional):
-
The crude extract can be partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Chalcones are typically found in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Prepare a silica gel column packed with a slurry of silica gel in hexane.
-
Dissolve the crude extract (or the ethyl acetate fraction) in a minimal amount of the initial mobile phase (e.g., hexane-ethyl acetate mixture).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the separation using TLC.
-
-
Purification and Identification:
-
Combine the fractions containing the compound of interest (as identified by TLC comparison with a this compound standard).
-
Concentrate the combined fractions to obtain the purified compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture).
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with a reference standard.
-
Chemical Synthesis of this compound (Claisen-Schmidt Condensation)
The most common method for the synthesis of this compound is the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with benzaldehyde in the presence of a base.
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Ice bath
Procedure:
-
Reaction Setup:
-
Dissolve 2'-hydroxyacetophenone and benzaldehyde in ethanol in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
-
Base Addition:
-
Slowly add an aqueous solution of KOH or NaOH to the cooled reaction mixture while stirring. The solution will typically turn a deep red or orange color.
-
-
Reaction Monitoring:
-
Continue stirring the reaction mixture at a low temperature (e.g., 0-5°C) for several hours.
-
Monitor the progress of the reaction by TLC.
-
-
Precipitation and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until the pH is acidic. This will cause the this compound to precipitate as a yellow solid.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects, particularly its anti-inflammatory and antioxidant activities, by modulating several key signaling pathways.
Anti-inflammatory Signaling Pathways
This compound has been shown to inhibit inflammatory responses by targeting pro-inflammatory signaling cascades.
Caption: this compound's anti-inflammatory mechanism.
Antioxidant Signaling Pathway
This compound can also mitigate oxidative stress by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Caption: this compound's antioxidant mechanism.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the investigation of this compound, from natural source to biological evaluation.
Caption: General workflow for this compound research.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. Further investigation into its natural abundance and the development of optimized isolation protocols are critical next steps in advancing its journey from a natural product to a potential therapeutic agent.
References
A Technical Guide to the Synthesis and Screening of 2'-Hydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxychalcones are a subclass of chalcones, which belong to the flavonoid family of natural products.[1] These compounds are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The defining feature of 2'-hydroxychalcones is the presence of a hydroxyl group at the 2'-position of the A ring, which serves as a key precursor for the synthesis of flavanones and other heterocyclic compounds.[1] Both natural and synthetic 2'-hydroxychalcone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] This technical guide provides an in-depth overview of the synthesis of this compound derivatives and the screening methodologies used to evaluate their biological potential.
Synthesis of this compound Derivatives
The most common and versatile method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation.[1][4] This base-catalyzed reaction involves the condensation of a 2'-hydroxyacetophenone with a substituted benzaldehyde.[1] Variations in catalysts, solvents, and reaction conditions have been explored to optimize yields and purity.[1] More recently, environmentally friendly mechanochemical methods, such as ball milling, have also been successfully employed.[2]
General Reaction Scheme: Claisen-Schmidt Condensation
The reaction proceeds via a base-catalyzed crossed aldol condensation. The base abstracts an acidic α-hydrogen from the 2'-hydroxyacetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the stable α,β-unsaturated ketone, the this compound.[4]
Experimental Protocols
Below are detailed protocols for both a conventional and a mechanochemical approach to the synthesis of this compound derivatives.
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation [1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts (e.g., 0.05 mol) of the 2'-hydroxyacetophenone and the desired benzaldehyde derivative in a suitable solvent such as ethanol or isopropyl alcohol (e.g., 50 mL).[1]
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) or a 20% w/v solution of potassium hydroxide (KOH) (2-3 equivalents) to the stirred mixture.[1][4] The solution will typically change color to a deep red or orange.[4]
-
Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours, or stir at room temperature for 24 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Product Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic (approximately pH 3).[1][4] This will cause the this compound to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][5]
Protocol 2: Mechanochemical Synthesis via Ball Milling [2]
-
Reactant Preparation: In a ball mill vessel, combine equimolar amounts (e.g., 1.2 mmol) of the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde with 2 equivalents of potassium hydroxide (KOH).[2]
-
Reaction Progression: Perform two grinding cycles of 30 minutes each. Between the cycles, add one additional equivalent of the benzaldehyde derivative.[2] This process should yield a red powder.[4]
-
Product Isolation: Dissolve the resulting powder in a small volume of cold methanol (e.g., 10 mL) and acidify with cold 1 M HCl (e.g., 2 mL) to a pH of approximately 3.[2][4]
-
Purification: The resulting yellow precipitate is collected by filtration, washed, and can be analyzed directly or further purified if necessary.[2]
Synthetic Workflow Diagram
Caption: Conventional synthesis workflow for 2'-hydroxychalcones.
Screening for Biological Activity
This compound derivatives have been extensively screened for a variety of biological activities. The most prominent among these are anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 2'-hydroxychalcones against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as NF-κB.[6][7]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 (Colon) | 37.07 | [6] |
| This compound | MCF-7 (Breast) | 37.74 | [8] |
| This compound | CMT-1211 (Breast) | 34.26 | [8] |
| 4-Methyl-2'-hydroxychalcone (C1) | HCT116 (Colon) | < 200 | [6] |
| 4-Hydroxy-2'-hydroxychalcone (C2) | HCT116 (Colon) | < 200 | [6] |
| 4-Carboxy-2'-hydroxychalcone (C3) | HCT116 (Colon) | < 200 | [6] |
| Chalcone 12 | IGR-39 (Melanoma) | 12 | [2][9] |
| Fluorinated 2'-hydroxychalcones | BxPC-3 (Pancreatic) | More potent than hydroxyl counterparts | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity [6]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete cell culture medium. Replace the old medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 hours).[6]
-
MTT Addition: Add 50 µL of MTT reagent (2 mg/mL in sterile PBS) to each well and incubate for an additional 3 hours.[6]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity
2'-Hydroxychalcones have shown potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines like TNF-α and interleukins.[11][12] Their mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways like NF-κB and MAPK.[11][13]
Table 2: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2',5'-Dialkoxychalcone (Compound 11) | NO formation in N9 microglial cells | 0.7 | [14] |
| This compound (Compound 1) | β-glucuronidase release from neutrophils | 1.6 | [14] |
| This compound (Compound 1) | Lysozyme release from neutrophils | 1.4 | [14] |
| 2'-Hydroxy-3,4,5-trimethoxychalcone | NO production in BV2 macrophages | 2.26 | [15] |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | NO production in BV2 macrophages | 1.10 | [15] |
| Chalcone 3c | Lipoxygenase (LOX) inhibition | 45 | |
| Chalcone 4b | Lipoxygenase (LOX) inhibition | 70 |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [14]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of NO.
-
Griess Reaction: After a 24-hour incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.
Antimicrobial Activity
Several this compound derivatives have been reported to possess antibacterial and antifungal properties.[16][17] The presence of certain substituents, such as halogens, can enhance their antimicrobial efficacy.[17][18]
Table 3: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Microorganism(s) | Activity Metric (e.g., MIC) | Reference |
| Chalcone derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | MIC: 62.50 - 1000 µg/mL | [19] |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | MIC: 62.50 - 1000 µg/mL | [19] | |
| 4-chloro-2′-hydroxychalcone & 5′-chloro-2′-hydroxychalcone | E. coli, S. aureus, C. albicans | Significant inhibition | [18] |
| Chalcones with electron-withdrawing groups (halogens, nitro) | E. coli, S. aureus, C. albicans | Increased activity | [17] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [19][20]
-
Preparation: In a 96-well microplate, add a standard volume of nutrient broth to each well.[19]
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound across the wells of the microplate.[19]
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to each well.[19]
-
Incubation: Incubate the microplate at 37°C for 24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17] A growth indicator like resazurin can be added to aid in visualization.[19]
Biological Screening Workflow
Caption: A general workflow for the biological screening of novel compounds.
Signaling Pathway Modulation
A significant aspect of the biological activity of 2'-hydroxychalcones is their ability to modulate key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival and is a common target of these compounds.[5][7][21]
NF-κB Signaling Pathway Inhibition
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS, can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[5][11][21] 2'-Hydroxychalcones have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[7][21]
Caption: 2'-Hydroxychalcones can inhibit the NF-κB signaling pathway.
Conclusion
This compound derivatives represent a versatile and promising scaffold in drug discovery. The Claisen-Schmidt condensation provides a robust and adaptable method for their synthesis, with newer, greener methods like ball milling offering efficient alternatives. The extensive screening of these compounds has revealed significant potential in the fields of oncology, inflammation, and infectious diseases. The ability of these molecules to modulate key signaling pathways, such as NF-κB, underscores their therapeutic potential. This guide provides a comprehensive overview of the synthesis and screening of 2'-hydroxychalcones, offering valuable protocols and data to aid researchers in the development of novel therapeutics based on this important chemical class. Further research into structure-activity relationships, in vivo efficacy, and safety profiles will be crucial in translating the promise of these compounds into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated 2'-hydroxychalcones as garcinol analogs with enhanced antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nveo.org [nveo.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. gsconlinepress.com [gsconlinepress.com]
- 20. acgpubs.org [acgpubs.org]
- 21. Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Copper Sulfate-Induced Inflammation in Zebrafish Through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
2'-Hydroxychalcone: A Technical Guide to Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Hydroxychalcone is a natural phenolic compound belonging to the chalcone family, which are biosynthetic precursors to flavonoids.[1][2][3] Found in various edible plants, these molecules are characterized by an open-chain flavonoid structure: two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4][5] this compound and its derivatives have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][6][7][8]
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound. It summarizes key quantitative data, details common experimental protocols used in its study, and presents visual diagrams of the critical signaling pathways it modulates.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, stemming from its ability to interact with and modulate multiple cellular signaling pathways.
Anticancer Activity
This compound exhibits significant cytotoxicity and antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer.[1][9][10] Its anticancer action is mediated through several interconnected mechanisms.
-
Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical pro-survival pathway often dysregulated in cancer, promoting proliferation and inhibiting apoptosis.[1][5] this compound is a potent inhibitor of NF-κB activation.[11][12][13] Mechanistically, it can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the nuclear translocation and transcriptional activity of the p50/p65 NF-κB subunits.[1][4][12] This inhibition leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.[1]
-
Induction of Oxidative Stress and Endoplasmic Reticulum (ER) Stress: Treatment with this compound leads to an excessive intracellular accumulation of reactive oxygen species (ROS).[1][3] This increase in oxidative stress can damage cellular components and trigger ER stress.[1][3] The combined effects of ROS accumulation and ER stress contribute to the activation of downstream stress-response pathways, ultimately leading to cell death.[1] In lipid-loaded HepG2 cells, this compound was found to increase ROS production, leading to apoptosis and inflammation.[14]
-
Activation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular stress responses. This compound treatment has been shown to activate the JNK and ERK components of the MAPK pathway.[1][12] This activation, often triggered by ROS and ER stress, plays a crucial role in mediating the pro-apoptotic effects of the compound.[1]
-
Induction of Autophagy and Apoptosis: this compound is a potent inducer of apoptosis (programmed cell death).[9][15] It downregulates anti-apoptotic proteins like Bcl-2 and increases the cleavage of caspase-3 and PARP, which are key executioners of the apoptotic cascade.[11][12] Furthermore, studies have shown that this compound can induce autophagy-dependent apoptosis.[1][3] The inhibition of the pro-survival NF-κB pathway is a key contributor to this induction of autophagy and apoptosis.[1][3]
-
Cell Cycle Arrest: In addition to inducing apoptosis, this compound can interfere with the cell cycle. Studies in human colon cancer cell lines have demonstrated that it can cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing towards division.[9]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. This compound exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[4][7][16]
-
Inhibition of NF-κB: As in its anticancer role, the inhibition of the NF-κB pathway is central to the anti-inflammatory effects of this compound.[4][13] By blocking NF-κB, it prevents the transcription of numerous pro-inflammatory genes.[13]
-
Downregulation of Adhesion Molecules and Cytokines: this compound significantly inhibits the expression of cell adhesion molecules such as ICAM-1, VCAM-1, and E-selectin on endothelial cells.[11][13] This action blocks the adhesion and transmigration of neutrophils, a critical step in the inflammatory cascade.[13] It also reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]
-
Inhibition of Inflammatory Enzymes: The compound has been shown to inhibit the activity of key enzymes involved in the inflammatory process. This includes cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and lipoxygenase (LOX), which catalyzes the production of leukotrienes.[8][17][18][19]
Antioxidant Activity
This compound is a potent antioxidant capable of neutralizing harmful free radicals.[6][11] This activity is largely attributed to the presence of hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to scavenge radicals.[2][20] Its antioxidant potential has been demonstrated in various assays, including the DPPH and ABTS radical scavenging assays.[2][20] This radical scavenging ability helps to mitigate the oxidative stress that contributes to both cancer and inflammation.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound and its derivatives, highlighting their potency in different biological assays.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | Cell Viability | 37.74 µM | [12] |
| This compound | CMT-1211 (Breast Cancer) | Cell Viability | 34.26 µM | [12] |
| This compound | MDA-MB-231 (TNBC) | Cell Growth | 4.6 µM | [10] |
| Xanthohumol | MDA-MB-231 (TNBC) | Cell Growth | 6.7 µM | [10] |
| Chalcone | MDA-MB-231 (TNBC) | Cell Growth | 18.1 µM | [10] |
| This compound Derivative 12 | IGR-39 (Melanoma) | Cell Viability | 12 µM | [21][22] |
| This compound Derivative 15 | P. falciparum (3D7 strain) | Antimalarial | 3.21 µM | [21][22] |
| This compound Derivative 6 | L. donovani | Antileishmanial | 2.33 µM | [21][22] |
| this compound Derivative 11 | L. donovani | Antileishmanial | 2.82 µM |[21][22] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Model | Target/Assay | IC50 Value | Reference |
|---|---|---|---|---|
| 2,2'-dihydroxychalcone | Rat Neutrophils | β-glucuronidase release | 1.6 µM | [16] |
| 2,2'-dihydroxychalcone | Rat Neutrophils | Lysozyme release | 1.4 µM | [16] |
| 2',5'-dialkoxychalcone (cpd 11) | N9 Microglial Cells (LPS) | Nitric Oxide (NO) formation | 0.7 µM | [16] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | BV-2 Microglial Cells (LPS) | Nitric Oxide (NO) production | 2.26 µM | [6] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | BV-2 Microglial Cells (LPS) | Nitric Oxide (NO) production | 1.10 µM |[6] |
Table 3: Antioxidant & Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Assay | Target | IC50 Value / Activity | Reference |
|---|---|---|---|---|
| Chalcone 4b | DPPH Radical Scavenging | Antioxidant | 82.4% inhibition | [2] |
| Chalcone 4b | Lipid Peroxidation | Antioxidant | 82.3% inhibition | [2] |
| Chalcone 4b | Soybean Lipoxygenase (LOX) | Enzyme Inhibition | 70 µM | [2] |
| Chalcone 3c | Soybean Lipoxygenase (LOX) | Enzyme Inhibition | 45 µM | [2] |
| Vanadium-2'-hydroxychalcone complex | DPPH Radical Scavenging | Antioxidant | 0.03 µg/mL |[6] |
Visualized Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways targeted by this compound, leading to its anticancer and anti-inflammatory effects.
Caption: this compound signaling mechanism.
Experimental Workflows
The following diagrams outline the typical workflows for key experiments used to elucidate the mechanism of action of this compound.
Workflow 1: Western Blot for MAPK Pathway Analysis
Caption: Western blot experimental workflow.
Workflow 2: NF-κB Luciferase Reporter Assay
Caption: NF-κB luciferase reporter assay workflow.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects.
Protocol: Western Blot Analysis for MAPK Pathway Proteins
This protocol is used to detect changes in the phosphorylation status of key MAPK proteins (ERK, JNK, p38) following treatment with this compound.[23]
-
Cell Culture and Treatment: Seed appropriate cells (e.g., MCF-7 breast cancer cells) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[23]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[23] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[23] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[23]
-
SDS-PAGE: Normalize protein concentrations for all samples. Mix samples with Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 (typically diluted 1:1000).[24] A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager or X-ray film. The intensity of the bands can be quantified using densitometry software.[25]
Protocol: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.[26][27]
-
Cell Culture and Transfection: On Day 1, seed cells (e.g., HeLa or HEK293T) in a 96-well plate.[28] On Day 2, transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[26] Co-transfect with a control plasmid expressing Renilla luciferase for normalization.[26]
-
Compound Treatment: After 24 hours of transfection (Day 3), remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.[26]
-
Cell Stimulation: Stimulate NF-κB activation by adding an inducer like TNF-α (e.g., final concentration of 20 ng/mL) to the wells.[26] Include unstimulated control wells. Incubate for 6-8 hours.[26]
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and shake for 15 minutes at room temperature.[26][29]
-
Luciferase Measurement:
-
Data Analysis: The NF-κB activity is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.[29]
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to act as a free radical scavenger.[2][20]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).[20] Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.[20]
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.[30]
-
Add an equal volume of the various concentrations of the this compound solution, standard, or methanol (for the control) to the wells.[30]
-
Mix and incubate the plate in the dark at room temperature for 20-30 minutes.[30]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[20] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is indicated by a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined from a dose-response curve.[20]
References
- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Fluorinated 2'-hydroxychalcones as garcinol analogs with enhanced antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2′-Hydroxychalcone Induced Cytotoxicity via Oxidative Stress in the Lipid-Loaded Hepg2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-phase synthesis of 2'-hydroxychalcones. Effects on cell growth inhibition, cell cycle and apoptosis of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibitory activity of prostaglandin E2 production by the synthetic this compound analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. bowdish.ca [bowdish.ca]
- 28. library.opentrons.com [library.opentrons.com]
- 29. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ijcea.org [ijcea.org]
The Structure-Activity Relationship of 2'-Hydroxychalcones: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone framework. Among these, 2'-hydroxychalcones have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities. The presence of a hydroxyl group at the 2'-position of the A-ring is a critical determinant for their biological functions, which include anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2'-hydroxychalcones. It summarizes quantitative data, details key experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows to facilitate further research and development of 2'-hydroxychalcone-based therapeutic agents.
Core Structure and Numbering
The fundamental chalcone structure consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. Understanding the standard numbering is crucial for interpreting SAR data.
Caption: Core structure and numbering of the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological profile of 2'-hydroxychalcones is significantly influenced by the substitution pattern on both A and B rings.
Anticancer Activity
2'-Hydroxychalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[1] The cytotoxicity is closely linked to the number and position of hydroxyl and other functional groups.[2]
Key SAR Findings for Anticancer Activity:
-
Ring A: The 2'-hydroxy group is frequently associated with potent anticancer activity.[2]
-
Ring B:
-
Hydroxylation, particularly at the 4-position, is a key determinant for inhibitory activity.[2]
-
Methoxy groups can enhance antitumor activity.[3]
-
Electron-withdrawing groups, such as halogens and nitro groups, at the para position of ring B can increase antimicrobial and potentially anticancer activity.
-
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| This compound | Unsubstituted | MCF-7 | 37.74 | [4] |
| This compound | Unsubstituted | CMT-1211 | 34.26 | [4] |
| 2'-Hydroxy-3,4,5-trimethoxychalcone | 3,4,5-trimethoxy on Ring B | - | 2.26 | [5] |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | 3,4,5-trimethoxy on Ring B, 3',4'-dimethoxy on Ring A | - | 1.10 | [5] |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | 4'-fluoro on Ring A, 4-methoxy on Ring B | - | - | [5] |
| Chalcone Derivative with 4-bromine on Ring B | Methoxy on Ring A, 4-bromo on Ring B | RAW 264.7 | 7.1-9.6 | [5] |
| Polyhydroxychalcone | 2-hydroxy-4,6-dimethoxy on Ring A | HeLa | 1.44 | [6] |
| Polyhydroxychalcone | 2-hydroxy-4,6-dimethoxy on Ring A | SK-OV-3 | 1.60 | [6] |
Anti-inflammatory Activity
2'-hydroxychalcones modulate inflammatory responses by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by interfering with pro-inflammatory signaling pathways such as NF-κB.[2][7]
Key SAR Findings for Anti-inflammatory Activity:
-
The 2'-hydroxy group is a crucial motif for anti-inflammatory effects.[2]
-
The presence of additional hydroxyl or methoxy groups on either ring can enhance activity.[5]
-
2',5'-Dialkoxychalcones have demonstrated significant inhibitory effects on nitric oxide (NO) production in microglial cells.[5]
Table 2: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| 2',2'-Dihydroxychalcone | Lysozyme and β-glucuronidase release from neutrophils | Potent inhibitor | [5] |
| 2'-Hydroxy-3,4,5-trimethoxychalcone | iNOS-catalyzed NO production | 2.26 | [5] |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | iNOS-catalyzed NO production | 1.10 | [5] |
Antimicrobial Activity
The antimicrobial potential of 2'-hydroxychalcones is influenced by the presence of hydroxyl groups and other functionalities like halogens.[2]
Key SAR Findings for Antimicrobial Activity:
-
The 2'-hydroxy group contributes significantly to antimicrobial activity.[2]
-
The presence of a free hydroxyl group at the 2'-position of ring B is associated with significant anti-MRSA effects.[3]
-
Substitutions on the B-ring with electron-donating groups like dimethoxy can lead to excellent activity against both Gram-positive and Gram-negative bacteria.[8]
Table 3: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound with -OH at 2' of Ring B | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [3] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [8] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [8] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [8] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [8] |
Key Signaling Pathways Modulated by 2'-Hydroxychalcones
2'-Hydroxychalcones exert their biological effects by interacting with and modulating various intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Many 2'-hydroxychalcones have been shown to inhibit the activation of NF-κB.[9][10]
Caption: Inhibition of the NF-κB signaling pathway by 2'-hydroxychalcones.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. Some chalcone derivatives have been shown to inhibit this pathway.[11][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Detailed Experimental Protocols
Cell Viability/Cytotoxicity (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the compound dilutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Culture cells and treat with the desired concentration of the this compound derivative for a specified time.[13]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry: Add 1X Annexin-binding buffer and analyze the samples immediately using a flow cytometer.[14]
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells and treat with the this compound derivative at its IC50 concentration for a desired duration (e.g., 24 hours).[16]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[16]
-
Staining: Wash the fixed cells and resuspend in a PI staining solution containing RNase A.[16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[16]
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter on ice.[17]
-
Compound Addition: Add the test this compound derivative, positive controls (e.g., nocodazole, paclitaxel), and a vehicle control to a pre-warmed 96-well plate.[17]
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.[17]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time to monitor microtubule polymerization.[17]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical role of the 2'-hydroxyl group and the significant impact of substitution patterns on the A and B rings in dictating the anticancer, anti-inflammatory, and antimicrobial activities of these compounds. The detailed experimental protocols and visualizations of key signaling pathways provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more potent, and selective this compound derivatives for various therapeutic applications. Further exploration of this chemical space is warranted to unlock the full potential of this remarkable class of compounds.
References
- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. kumc.edu [kumc.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Hydroxychalcone, a flavonoid precursor, is a subject of significant interest in medicinal chemistry and drug development due to its diverse biological activities. A thorough understanding of its physicochemical properties is paramount for its effective application, from synthesis and formulation to understanding its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its interaction with a key biological signaling pathway. All quantitative data is presented in a structured tabular format for ease of reference and comparison.
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |
| Molecular Weight | 224.25 g/mol | [1][2] |
| Appearance | Yellow needle-like crystals or powder | [1][3][4] |
| Melting Point | 86-92 °C | [1][3][4][5][6] |
| Boiling Point (Predicted) | 396.6 ± 42.0 °C | [1][7][8] |
| Density (Predicted) | 1.191 ± 0.06 g/cm³ | [1][7] |
| Water Solubility | Very slightly soluble (0.2 g/L at 25°C) | |
| pKa (Predicted) | 7.77 ± 0.30 | [1][7] |
| LogP (Estimated) | 4.000 | [1][7][8] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. The following protocols provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound (Claisen-Schmidt Condensation)
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.[9][10]
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl), 1 M
-
Deionized water
-
Stir plate and stir bar
-
Round bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round bottom flask.
-
While stirring, slowly add an aqueous solution of KOH (e.g., 20% w/v) or NaOH (e.g., 40%) (2-3 equivalents). The solution will typically turn a deep red or orange color.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Acidify the mixture by the slow addition of cold 1 M HCl until the pH is approximately 3. This will cause the this compound to precipitate as a yellow solid.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold deionized water to remove any residual salts.
-
The crude product can be further purified by recrystallization from ethanol.
Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.[2][11][12][13][14]
Materials:
-
Purified this compound
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Load a small amount of the powdered sample into the open end of a capillary tube to a height of about 2-3 mm. Pack the sample by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For a preliminary determination, heat the sample rapidly (10-20 °C/min) to find the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, use a fresh sample and start heating at a rate of 1-2 °C/min when the temperature is about 15-20 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the sample.
Qualitative Solubility Determination
This protocol provides a method for assessing the solubility of this compound in various solvents, which helps in classifying the compound.[1][4][8][15]
Materials:
-
This compound
-
Test tubes
-
Water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Various organic solvents (e.g., ethanol, diethyl ether, chloroform, N,N-dimethylformamide)
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the solvent to be tested in small portions, shaking vigorously after each addition.
-
Observe if the solid dissolves completely.
-
Systematically test the solubility in water, followed by 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄ if the compound is insoluble in the previous solvent.
-
Record the compound as soluble or insoluble in each solvent.
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for its determination.[9][16][17][18][19]
Materials:
-
This compound
-
n-Octanol (HPLC grade)
-
Water (HPLC grade), buffered to pH 7.4
-
Separatory funnel or vials
-
Mechanical shaker
-
UV-Vis Spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Add a known volume of the n-octanol stock solution and a known volume of the pre-saturated aqueous buffer to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Spectroscopic Analysis
UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be used for quantification.[20][21][22][23][24][25]
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute stock solution of this compound in the chosen solvent (e.g., 1x10⁻⁴ M).
-
Calibrate the spectrophotometer with the pure solvent as a blank.
-
Record the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 200-500 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
NMR spectroscopy provides detailed information about the molecular structure of this compound.[7][10][26][27][28][29]
Materials:
-
Purified this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectra to assign the chemical shifts (δ) and coupling constants (J) to the respective protons and carbons in the molecule.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.[7][27][30][31][32]
Materials:
-
This compound
-
Solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with a suitable ionization source (e.g., ESI, APCI)
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory and anticancer effects. One of its key mechanisms of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17][21]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. westlab.com [westlab.com]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. questjournals.org [questjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. rsc.org [rsc.org]
- 11. thinksrs.com [thinksrs.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. scribd.com [scribd.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. ijrpas.com [ijrpas.com]
- 22. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. rsc.org [rsc.org]
- 28. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mass spectrometry of chalcones | ScholarWorks [scholarworks.calstate.edu]
- 32. dergi.fabad.org.tr [dergi.fabad.org.tr]
A Technical Guide to 2'-Hydroxychalcone: From Discovery to Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Hydroxychalcone, a phenolic compound belonging to the flavonoid family, has emerged as a significant scaffold in medicinal chemistry. Characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, this molecule serves as a precursor for various flavonoids and exhibits a broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery, history, synthesis, and multifaceted biological effects of this compound. Detailed experimental protocols for its synthesis and cytotoxic evaluation are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its modulation of key signaling pathways, visualized through detailed diagrams.
Discovery and History
The history of this compound is intrinsically linked to the development of the Claisen-Schmidt condensation in the 1880s by chemists Rainer Ludwig Claisen and J. Gustav Schmidt. This base-catalyzed reaction between an aromatic aldehyde and a ketone with an α-hydrogen provided a straightforward method for synthesizing chalcones. While the precise first synthesis of this compound is not definitively documented in readily available historical records, its preparation is a direct application of this classic reaction, likely first performed in the late 19th or early 20th century.
2'-Hydroxychalcones are also naturally occurring compounds, found in various plants. Their presence in the plant kingdom as precursors to other flavonoids underscores their biological significance. The isolation of these compounds from natural sources has been an ongoing endeavor, contributing to the understanding of their diverse biological roles.
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. This reaction involves the condensation of 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base or acid catalyst.
General Reaction Scheme
The overall reaction is as follows:
2'-Hydroxyacetophenone + Benzaldehyde --(Base or Acid Catalyst)--> this compound + H₂O
Mechanism of Claisen-Schmidt Condensation (Base-Catalyzed)
The base-catalyzed Claisen-Schmidt condensation proceeds through the following steps:
-
Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from 2'-hydroxyacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Aldol Addition: This results in the formation of an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone.
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the stable α,β-unsaturated ketone, this compound.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Isopropyl alcohol
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Ice
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of 2'-hydroxyacetophenone and benzaldehyde in ethanol or isopropyl alcohol.
-
Reaction Initiation: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of NaOH (e.g., 40%) or KOH (e.g., 20%). The solution will typically turn a deep red or orange color.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 4 to 24 hours.
-
Product Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by the slow addition of dilute HCl until the pH is acidic. This will cause the this compound to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Materials:
-
Ortho-hydroxyacetophenone
-
Benzaldehyde derivative (e.g., salicylaldehyde, anisaldehyde, ortho-vanillin)
-
1-decyl-3-methylimidazolium bromide ([DMIm]Br) ionic liquid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 37%
-
Water
Procedure:
-
Reactant Preparation: In a microwave reactor vessel, add ortho-hydroxyacetophenone to a solution of the ionic liquid in water. Add an aqueous solution of NaOH. Then, add the benzaldehyde derivative.
-
Microwave Irradiation: Irradiate the reaction mixture with microwaves at a specified power (e.g., 300 W) and temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).
-
Product Isolation: After the reaction, treat the mixture with 37% HCl to precipitate the solid product.
-
Purification: Collect the product by filtration and purify as necessary.
Caption: Experimental workflow for the conventional synthesis of this compound.
Data Presentation: Synthesis of this compound Derivatives
The Claisen-Schmidt condensation is versatile, allowing for the synthesis of a wide array of this compound derivatives by varying the substituted benzaldehyde. The choice of reactants and reaction conditions significantly impacts the yield.
| 2'-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | Benzaldehyde | NaOH / Isopropyl Alcohol | 4 h | Up to 95.55 | [5] |
| 2'-Hydroxyacetophenone | Salicylaldehyde | KOH / Ethanol | 24 h | 72 | [8] |
| 2'-Hydroxyacetophenone | o-Vanillin | [DMIm]Br / H₂O (Microwave) | 10 min | 81 | [2] |
| 2'-Hydroxyacetophenone | p-Anisaldehyde | [DMIm]Br / H₂O (Microwave) | 10 min | 72 | [2] |
| 5'-Fluoro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | KOH (Ball Mill) | 2 x 30 min | 96 | [4] |
| 2-Hydroxy-4-(methoxymethoxy)-acetophenone | 3,4-bis(methoxymethoxy)-benzaldehyde | KOH / Ethanol | 4 h (reflux) | 22-85 | [6, 9] |
Biological Activities and Therapeutic Potential
This compound and its derivatives exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 2'-hydroxychalcones against various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Anti-inflammatory Activity
2'-Hydroxychalcones have been shown to possess significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.
Antioxidant Activity
The phenolic hydroxyl group and the conjugated system in 2'-hydroxychalcones contribute to their antioxidant activity. They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.
Other Biological Activities
Beyond these, 2'-hydroxychalcones have also been reported to have antimicrobial, antifungal, antimalarial, and antileishmanial activities.
Data Presentation: Biological Activities of this compound Derivatives
The following table summarizes the in vitro biological activities of various this compound derivatives, presented as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Biological Activity | Cell Line / Target | IC₅₀ (µM) | Reference |
| This compound | Anticancer (Breast) | MCF-7 | 37.74 | [1] |
| This compound | Anticancer (Breast) | CMT-1211 | 34.26 | [1] |
| Compound 6 | Antileishmanial | Leishmania donovani | 2.33 | [4] |
| Compound 11 | Antileishmanial | Leishmania donovani | 2.82 | [4] |
| Compound 15 | Antimalarial | Plasmodium falciparum (3D7) | 3.21 | [4] |
| Compound 12 | Anticancer (Melanoma) | IGR-39 | 12 | [4] |
| Chalcone 4b | Antioxidant (DPPH) | - | - (82.4% scavenging) | [9] |
| Chalcone 4b | LOX Inhibition | Soybean Lipoxygenase | 70 | [9] |
| Chalcone 3c | LOX Inhibition | Soybean Lipoxygenase | 45 | [9] |
Molecular Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound are largely attributed to its ability to modulate key intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK pathways are a series of protein kinases that transduce extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The main MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in many diseases, including cancer. This compound has been found to modulate MAPK signaling, often leading to the activation of apoptotic pathways (JNK and p38) and the inhibition of pro-survival pathways (ERK) in cancer cells.
Caption: Modulation of MAPK signaling pathways by this compound.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds for drug discovery. Their straightforward synthesis, coupled with a wide range of potent biological activities, particularly anticancer and anti-inflammatory effects, makes them attractive candidates for further preclinical and clinical development. The elucidation of their mechanisms of action, involving the modulation of critical signaling pathways such as NF-κB and MAPK, provides a rational basis for their therapeutic application. This technical guide serves as a comprehensive resource for researchers and scientists in the field, providing the necessary information to advance the study and application of these remarkable molecules.
Biosynthesis of 2'-Hydroxychalcone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones represent a pivotal group of open-chain flavonoids, serving as precursors for a vast array of downstream flavonoid compounds with diverse biological activities. Among these, 2'-hydroxychalcones are of significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] This technical guide provides an in-depth exploration of the biosynthesis of 2'-hydroxychalcone in plants, focusing on the core enzymatic processes, regulatory mechanisms, and experimental methodologies for its study. While the biosynthesis of more complex, substituted chalcones like naringenin chalcone is well-documented, the specific pathways leading to the simpler this compound (1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one) are less characterized. This guide will therefore address the established principles of chalcone biosynthesis and extrapolate to the potential formation of this compound.
Core Biosynthetic Pathway
The biosynthesis of chalcones is a cornerstone of the flavonoid pathway, initiated by the enzyme Chalcone Synthase (CHS) . CHS is a type III polyketide synthase that catalyzes the condensation of a starter molecule, typically a CoA-ester of a phenylpropanoid, with three molecules of malonyl-CoA.[3][4]
The canonical and most studied reaction is the formation of naringenin chalcone (a 2',4',6',4-tetrahydroxychalcone), which involves the following steps:
-
Starter Molecule Selection: The process begins with the selection of a starter CoA-ester. The most common starter molecule in flavonoid biosynthesis is p-coumaroyl-CoA , which is derived from the general phenylpropanoid pathway.[5][6]
-
Chain Elongation: The CHS enzyme catalyzes the sequential decarboxylative condensation of three malonyl-CoA extender units to the starter molecule.
-
Cyclization and Aromatization: The resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation to form the characteristic chalcone scaffold.
The biosynthesis of the simpler this compound likely follows a similar enzymatic logic but would necessitate a different starter molecule. The most plausible precursor for the A-ring of this compound is benzoyl-CoA , which would condense with three molecules of malonyl-CoA. However, specific CHS variants with high affinity for benzoyl-CoA for this purpose have not been extensively characterized in plants.
Key Enzyme: Chalcone Synthase (CHS)
-
Structure and Function: CHS is a homodimeric enzyme with each monomer containing an active site.[4] The active site features a catalytic triad of Cys-His-Asn residues that are essential for catalysis.[7][8]
-
Substrate Specificity: While p-coumaroyl-CoA is the preferred substrate for most CHS enzymes leading to naringenin chalcone, some CHS variants exhibit broader substrate specificity. For instance, some CHS enzymes can utilize cinnamoyl-CoA, feruloyl-CoA, or caffeoyl-CoA as starter molecules, leading to the production of different chalcones. This flexibility suggests that the biosynthesis of this compound using benzoyl-CoA as a substrate is biochemically feasible, pending the presence of a suitable CHS isozyme.
Regulation of this compound Biosynthesis
The biosynthesis of chalcones is tightly regulated at the transcriptional level in response to a variety of developmental and environmental cues. While specific regulatory networks for this compound are not defined, the regulation of CHS gene expression provides a general framework.
Signaling Pathways
Several signaling pathways converge to regulate the expression of CHS genes:
-
Light Signaling: UV radiation, particularly UV-B, is a potent inducer of CHS gene expression, leading to the accumulation of UV-protective flavonoids.[9][10][11][12][13] This induction is mediated by distinct UV-B and UV-A/blue light signal transduction pathways that involve components like calcium and calmodulin.[10]
-
Phytohormone Signaling: Jasmonates (jasmonic acid and its derivatives) are key signaling molecules in plant defense and stress responses. They have been shown to induce the expression of CHS and other genes in the phenylpropanoid pathway, particularly in response to wounding and pathogen attack.[14][15][16][17]
-
Abiotic and Biotic Stress: Various environmental stressors, including high temperature, cold, drought, and pathogen infection, can modulate CHS gene expression, leading to the production of protective flavonoid compounds.[18][19][20][21][22]
The regulation of flavonoid biosynthesis is orchestrated by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 families, which form regulatory complexes that bind to the promoters of biosynthetic genes like CHS.[23][24][25][26]
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Plant Source |
| Chalcone Synthase (CHS) | p-coumaroyl-CoA | 1-10 | Varies | Various |
| Chalcone Synthase (CHS) | Malonyl-CoA | 10-50 | Varies | Various |
Note: The determination of Km and Vmax is crucial for understanding enzyme-substrate affinity and catalytic efficiency.[27][28] A lower Km value indicates a higher affinity of the enzyme for the substrate.[28]
Experimental Protocols
Chalcone Synthase (CHS) Activity Assay (Spectrophotometric)
This protocol measures the formation of chalcone by monitoring the increase in absorbance at a specific wavelength.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
p-coumaroyl-CoA (or other starter-CoA)
-
Malonyl-CoA
-
Purified or crude enzyme extract
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
1 mM DTT
-
50 µM p-coumaroyl-CoA
-
Enzyme extract
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 150 µM malonyl-CoA.
-
Immediately monitor the increase in absorbance at approximately 370 nm (for naringenin chalcone) for 5-10 minutes. The specific wavelength will depend on the chalcone being synthesized.
-
Calculate the enzyme activity based on the initial linear rate of the reaction using the Beer-Lambert law.
Extraction and Quantification of this compound from Plant Tissues (HPLC)
This protocol outlines the extraction of chalcones from plant material and their quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
80% Methanol
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Freeze the plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with 80% methanol by vortexing or sonication.
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject the filtered extract into the HPLC system.
-
Separate the compounds using a suitable gradient of solvents (e.g., water with formic acid and acetonitrile).
-
Detect and quantify the this compound by monitoring the absorbance at its specific maximum wavelength and comparing the peak area to a standard curve of the pure compound.
Gene Expression Analysis of Chalcone Synthase (qRT-PCR)
This protocol measures the relative expression level of CHS genes in response to different stimuli.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for CHS and a reference gene
-
qPCR instrument
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR analysis.
-
Calculate the relative expression of the CHS gene using the 2-ΔΔCt method, normalized to the expression of a stable reference gene.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in plants.
Experimental Workflow for CHS Analysis
Caption: Integrated workflow for the analysis of CHS gene expression, enzyme activity, and metabolite profiling.
Signaling Pathways Regulating CHS Expression
Caption: Key signaling pathways that regulate chalcone synthase (CHS) gene expression in plants.
Conclusion
The biosynthesis of this compound in plants is fundamentally linked to the activity of chalcone synthase and the broader flavonoid pathway. While the direct biosynthetic route to the simple 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one is not as well-elucidated as that for more complex chalcones, the principles of CHS function and regulation provide a strong foundation for its investigation. Future research should focus on identifying and characterizing CHS isozymes with specificity for alternative starter-CoA molecules, such as benzoyl-CoA, and elucidating the specific signaling networks that control the production of this and other simple chalcones in response to developmental and environmental cues. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to further explore the fascinating world of chalcone biosynthesis and its potential applications.
References
- 1. Frontiers | 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 5. Exogenous chalcone synthase expression in developing poplar xylem incorporates naringenin into lignins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Chalcone Synthase | Semantic Scholar [semanticscholar.org]
- 9. pnas.org [pnas.org]
- 10. Distinct UV-B and UV-A/blue light signal transduction pathways induce chalcone synthase gene expression in Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Glutathione and a UV light-induced glutathione S-transferase are involved in signaling to chalcone synthase in cell cultures - ProQuest [proquest.com]
- 14. Induction of chalcone synthase expression in white spruce by wounding and jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Constitutive activation of the jasmonate signaling pathway enhances the production of secondary metabolites in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genome-wide identification, evolution, and expression and metabolic regulation of the maize CHS gene family under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Genome-wide characterization of chalcone synthase genes in sweet cherry and functional characterization of CpCHS1 under drought stress [frontiersin.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Untitled Document [ucl.ac.uk]
- 28. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
Spectroscopic Characterization of 2'-Hydroxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 2'-hydroxychalcone, a key structural motif in many biologically active compounds. A thorough understanding of its spectroscopic properties is essential for synthesis confirmation, purity assessment, and structural elucidation in drug discovery and development.
Introduction to this compound
2'-Hydroxychalcones are a subclass of chalcones, which are α,β-unsaturated ketones consisting of two aromatic rings linked by a three-carbon bridge. The defining feature of 2'-hydroxychalcones is the presence of a hydroxyl group on the ortho position of the aromatic ring attached to the carbonyl group. This hydroxyl group plays a crucial role in the molecule's chemical and spectroscopic properties, notably through the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction significantly influences the electronic and vibrational characteristics of the molecule.
Experimental Protocols for Spectroscopic Analysis
Accurate spectroscopic characterization relies on standardized experimental procedures. The following protocols are typical for the analysis of this compound and its derivatives.
Synthesis via Claisen-Schmidt Condensation
The most common method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base.[1][2]
Experimental Workflow for Synthesis
Figure 1: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: Equimolar amounts of the substituted 2'-hydroxyacetophenone and the appropriate benzaldehyde are dissolved in ethanol in a flask.[3]
-
Reaction Initiation: A solution of potassium hydroxide (20% w/v) or sodium hydroxide in water is added dropwise to the stirred mixture.[2][3]
-
Reaction Progression: The reaction mixture is stirred at room temperature for 24 hours or refluxed for a shorter period.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Product Isolation: After completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid until the pH is acidic.[2][4] The precipitated solid is then collected by filtration.[4]
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol.[2][6]
Spectroscopic Sample Preparation
-
UV-Vis Spectroscopy: Samples are typically prepared by dissolving the compound in a suitable UV-grade solvent, such as ethanol or methanol, to a concentration of approximately 1x10⁻⁴ M.[7][8] The spectrophotometer is calibrated with the same solvent before measuring the absorbance.[7]
-
Infrared (IR) Spectroscopy: Solid samples are commonly analyzed using the KBr pellet method. A small amount of the chalcone is mixed with spectroscopic grade KBr, and the mixture is pressed into a thin pellet.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[4][9]
-
Mass Spectrometry (MS): Samples for electron impact (EI) mass spectrometry are introduced directly into the ion source, often after separation by gas chromatography.[10][11]
Spectroscopic Data and Interpretation
The following sections summarize the key spectroscopic features of this compound.
UV-Vis Spectroscopy
2'-Hydroxychalcones typically exhibit two main absorption bands in their UV-Vis spectra. These correspond to π-π* electronic transitions within the conjugated system.
| Band | Wavelength Range (λmax, nm) | Electronic Transition |
| Band I | 340 - 380 | π-π* (cinnamoyl system) |
| Band II | 290 - 320 | π-π* (benzoyl system) |
Data compiled from references[5][8][12].
The exact position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings and the solvent used for analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl group significantly influences the positions of their respective absorption bands.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Key Features |
| Hydroxyl (-OH) | O-H stretching | 3520 - 3460 | Broad band due to hydrogen bonding.[6] |
| Carbonyl (C=O) | C=O stretching | 1652 - 1604 | Lower frequency than typical α,β-unsaturated ketones due to intramolecular hydrogen bonding.[6][8][13] |
| Alkene (C=C) | C=C stretching (olefinic) | 1605 - 1575 | Characteristic of the α,β-unsaturated system.[6][13] |
| Aromatic (C=C) | C=C stretching (aromatic) | 1598 - 1462 | Multiple bands are typically observed.[6] |
| Carbon-Oxygen (C-O) | C-O stretching | ~1215 | [6] |
Data compiled from references[6][7][8][13][14][15].
Logical Relationship for IR Data Interpretation
Figure 2: Influence of structural features on IR absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 2'-hydroxychalcones.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by several key signals.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key Features |
| 2'-OH | 12.9 - 13.4 | s | - | Highly deshielded due to the strong intramolecular hydrogen bond with the carbonyl group.[3][6][9] |
| H-β | 7.6 - 8.1 | d | 15.0 - 16.0 | The larger chemical shift is due to deshielding by the carbonyl group. |
| H-α | 7.4 - 7.9 | d | 15.0 - 16.0 | The large coupling constant confirms the trans (E) configuration of the double bond.[3][6] |
| Aromatic-H | 6.8 - 8.0 | m, d, dd | - | Signals for the protons on the two aromatic rings. |
Data compiled from references[3][6][9][16][17][18].
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 191 - 194 |
| C-β | 140 - 147 |
| C-α | 117 - 123 |
| C-2' | 159 - 162 |
| Aromatic-C | 110 - 155 |
Data compiled from references[1][4][9][16].
Mass Spectrometry (MS)
The mass spectra of 2'-hydroxychalcones can be complex due to in-source cyclization to the corresponding flavanone.[10] The fragmentation pattern is therefore often a composite of both the chalcone and flavanone structures.
Fragmentation Pathway of this compound
Figure 3: Simplified fragmentation pathways in MS.
Key Fragmentation Ions:
| m/z | Ion Identity | Formation Mechanism |
| [M]⁺˙ | Molecular ion | Electron impact ionization. |
| [M-H]⁺ | Loss of a hydrogen radical | Often from the hydroxyl group. |
| [M-CO]⁺˙ | Loss of carbon monoxide | From the carbonyl group. |
| m/z 121, 120 | A-ring fragments | Cleavage of the chalcone or Retro-Diels-Alder (RDA) of the flavanone isomer.[11] |
| m/z 104, 103, 92 | B-ring fragments | Cleavage of the chalcone or RDA of the flavanone isomer.[11][19] |
Data compiled from references[10][11][15][19]. The relative intensities of these fragments can vary significantly depending on the substitution pattern of the chalcone.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined application of UV-Vis, IR, NMR, and mass spectrometry. Each technique provides unique and complementary information that, when integrated, allows for the unambiguous confirmation of the structure, purity, and key bonding features of these important molecules. The data and protocols presented in this guide serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
References
- 1. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 6. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpas.com [ijrpas.com]
- 8. ijrpas.com [ijrpas.com]
- 9. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways [mdpi.com]
- 13. ijrpas.com [ijrpas.com]
- 14. This compound(1214-47-7) IR Spectrum [m.chemicalbook.com]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (E)-2'-hydroxychalcone (888-12-0) 1H NMR spectrum [chemicalbook.com]
- 18. 2-HYDROXYCHALCONE(42224-53-3) 1H NMR [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
Quantum Chemical Blueprint of 2'-Hydroxychalcone: A Technical Guide for Drug Discovery
An in-depth analysis of the structural, spectroscopic, and electronic properties of 2'-hydroxychalcone through quantum chemical calculations, providing a theoretical framework for researchers, scientists, and professionals in drug development.
This technical guide delves into the computational investigation of this compound, a significant scaffold in medicinal chemistry renowned for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. By employing Density Functional Theory (DFT), this document provides a comprehensive overview of the molecule's optimized geometry, vibrational frequencies, electronic transitions, and nonlinear optical properties. The theoretical data is juxtaposed with experimental findings to offer a holistic understanding of this versatile compound.
Molecular Structure and Geometry Optimization
Quantum chemical calculations, primarily using DFT with the B3LYP functional and 6-311++G(d,p) basis set, have been instrumental in determining the most stable conformation of this compound.[1][2] The optimized geometry reveals a nearly planar structure, a feature believed to contribute to its nonlinear optical properties.[1] The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is a key structural characteristic, influencing the molecule's conformation and reactivity.[3]
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.25 - 1.28 | - | - |
| Cα=Cβ | 1.34 - 1.36 | - | - |
| O-H | 0.96 - 0.98 | - | - |
| C-C-C (chalcone bridge) | - | 120 - 125 | - |
| Ring A - C=O | - | - | ~0 |
| Ring B - C=C | - | - | ~180 |
Note: The values are typical ranges found in DFT studies and may vary slightly depending on the specific computational method and basis set used.
Vibrational Spectroscopy: A Harmony of Theory and Experiment
Vibrational analysis through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provides a fingerprint of the molecular structure. Theoretical calculations of vibrational frequencies complement experimental data, aiding in the precise assignment of spectral bands.[4][5]
A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.[6][7] Key vibrational modes include the O-H stretch, C=O stretch, and the C=C stretching of the enone system and aromatic rings.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) | Assignment |
| O-H stretch | 3452 - 3520[6] | - | ~3450 | Hydroxyl group vibration |
| Aromatic C-H stretch | 2970 - 3013[6] | ~3060 | ~3050 | Stretching of C-H bonds in phenyl rings |
| C=O stretch | 1641 - 1652[6] | ~1656 | ~1640 - 1660 | Carbonyl group stretching vibration |
| C=C stretch (olefinic) | 1462 - 1505[6] | ~1604 | ~1590 - 1610 | Stretching of the α,β-unsaturated double bond |
| C-O stretch | ~1215[6] | - | ~1200 - 1250 | Stretching of the phenol C-O bond |
Electronic Properties and Spectroscopic Signatures
The electronic properties of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and biological activity.[8][9] The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.[10][11]
Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions.[12][13] The spectrum of this compound typically exhibits strong absorptions corresponding to π-π* and n-π* transitions within the chromophoric system.[14][15]
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) | Description |
| EHOMO | -6.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.5 to 4.5 | ELUMO - EHOMO, indicates chemical reactivity and stability |
| Ionization Potential | 6.0 to 6.5 | Energy required to remove an electron |
| Electron Affinity | 2.0 to 2.5 | Energy released when an electron is added |
Nonlinear Optical (NLO) Properties
Chalcones are recognized for their significant nonlinear optical (NLO) properties, which are influenced by their molecular structure, particularly the presence of a π-conjugated system and donor-acceptor groups.[16][17] Quantum chemical calculations are used to predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials.[1][2][18] The nearly flat backbone of this compound contributes to its NLO response.[1]
Table 4: Calculated Nonlinear Optical Properties of this compound
| Property | Value (esu) | Description |
| Dipole Moment (μ) | 2.0 - 4.0 D | A measure of the molecule's overall polarity |
| Polarizability (α) | 20 - 30 x 10⁻²⁴ | The ease with which the electron cloud can be distorted by an electric field |
| First Hyperpolarizability (β) | 5 - 15 x 10⁻³⁰ | A measure of the second-order NLO response |
Experimental Protocols
Synthesis of this compound (Claisen-Schmidt Condensation)
A widely used method for the synthesis of this compound is the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with benzaldehyde in the presence of a base catalyst.[19][20]
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Isopropyl alcohol (IPA)
-
Hydrochloric acid (HCl)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or IPA in a flask.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add an aqueous solution of NaOH (e.g., 40%) or KOH dropwise to the stirred mixture.[19]
-
Continue stirring the reaction mixture at room temperature for several hours (typically 4-18 hours).[20]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water.
-
Acidify the solution with dilute HCl to precipitate the crude this compound.[20]
-
Filter the yellow precipitate, wash it thoroughly with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a petroleum ether:ethyl acetate solvent system.[20]
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: The vibrational spectra of the synthesized this compound are recorded using FT-IR and FT-Raman spectrometers.[4][21] For FT-IR, the sample is typically prepared as a KBr pellet.[21]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol or DMSO) using a UV-Vis spectrophotometer.[14][15]
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of the quantum chemical calculations and the interplay between theoretical and experimental approaches.
Caption: Workflow of Quantum Chemical Calculations for this compound.
Caption: Relationship between Theoretical and Experimental Studies.
Caption: HOMO-LUMO Energy Diagram for this compound.
Conclusion
This technical guide has provided a detailed overview of the application of quantum chemical calculations to elucidate the multifaceted properties of this compound. The synergy between theoretical predictions and experimental observations offers a powerful paradigm for understanding its structure-activity relationships. The data and methodologies presented herein serve as a valuable resource for researchers engaged in the rational design and development of novel therapeutic agents based on the chalcone scaffold.
References
- 1. Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acadpubl.eu [acadpubl.eu]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. Structural and Spectral Features of 4'-Substituted 2'-Hydroxychalcones in Solutions and Crystals: Spectroscopic and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijrpas.com [ijrpas.com]
- 15. ijrpas.com [ijrpas.com]
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- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. This compound | 1214-47-7 [chemicalbook.com]
- 21. ijrpas.com [ijrpas.com]
In silico screening of 2'-hydroxychalcone derivatives
An In-Depth Technical Guide to the In Silico Screening of 2'-Hydroxychalcone Derivatives
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of bioactive compounds belonging to the flavonoid family, widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The this compound scaffold, in particular, serves as a privileged structure in medicinal chemistry, with the hydroxyl group at the 2'-position often playing a crucial role in biological activity and molecular interactions.[3][4] The advancement of computational chemistry has positioned in silico screening as an indispensable tool in the drug discovery pipeline for these derivatives. By predicting biological activity, binding modes, and pharmacokinetic properties, computational methods significantly accelerate the identification of promising lead compounds, thereby saving considerable time and resources compared to traditional high-throughput screening.[5][6]
This technical guide provides a comprehensive overview of the core methodologies used in the virtual screening of this compound derivatives, supported by detailed experimental protocols, quantitative data from recent studies, and workflow visualizations for researchers, scientists, and drug development professionals.
Core In Silico Methodologies
The virtual screening of this compound derivatives typically employs a multi-step computational approach to filter and prioritize candidates for synthesis and in vitro testing.
-
Molecular Docking: This is the most common technique used to predict the binding orientation and affinity of a ligand (chalcone derivative) within the active site of a target protein.[5] The process involves preparing the 3D structures of both the protein (receptor) and the ligand, defining a binding site, and using a scoring function to rank the different binding poses based on estimated binding energy (e.g., in kcal/mol).[2][5]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[7][8] For 2'-hydroxychalcones, these models can predict the activity of unsynthesized derivatives based on molecular descriptors, helping to guide the design of more potent compounds.[7]
-
ADMET Prediction: This computational method predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[9] Early prediction of these properties is crucial to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.
-
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often performed to validate the stability of the predicted ligand-protein complex over time.[10] These simulations provide insights into the dynamic behavior of the complex and can refine the understanding of key molecular interactions.[10]
Experimental and Computational Protocols
Detailed and reproducible protocols are fundamental to both computational screening and experimental validation.
Protocol 1: Molecular Docking Workflow
This protocol outlines a typical procedure for docking this compound derivatives into a target protein.
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a database such as the Protein Data Bank (PDB).[2]
-
Remove all non-essential molecules, including water, co-crystallized ligands, and ions, from the PDB file.[5]
-
Add polar hydrogen atoms and assign appropriate atomic charges to the protein structure using software like AutoDock Tools or Maestro.[5]
-
Save the prepared protein structure in a suitable file format (e.g., PDBQT for AutoDock).[5]
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw).[5]
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[2]
-
Assign rotatable bonds and save the ligand in the appropriate format.
-
-
Docking Simulation:
-
Define a grid box that encompasses the active site of the target protein. The dimensions are typically centered on the co-crystallized ligand or a predicted binding pocket.[2]
-
Execute the docking simulation using software like AutoDock Vina, MOE, or Glide.[2] The algorithm will explore various conformations of the chalcone derivative within the grid box.
-
The software scores and ranks the poses based on a scoring function, which estimates the binding affinity. The result is typically given as a binding energy value.[2]
-
-
Analysis of Results:
-
Visualize the top-ranked poses to analyze the binding mode.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site.
-
Protocol 2: MTT Cell Viability Assay (Anticancer Screening)
This colorimetric assay is widely used to assess the cytotoxic effects of chalcone derivatives on cancer cell lines.[2][4]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into 96-well plates at a specific density and allow them to adhere overnight in a CO2 incubator.[2][4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period, typically 48 hours.[2][4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of chalcone derivatives to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[3]
-
Preparation of Reagents: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate or test tube, mix a specific volume of the chalcone solution at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 517 nm. The decolorization of the DPPH radical from purple to yellow indicates scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
Quantitative Data Summary
The following tables summarize quantitative data from various in silico and in vitro studies on this compound derivatives.
Table 1: In Silico Molecular Docking Results
| Derivative/Compound ID | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |
| 2'-hydroxychalcones | Prostaglandin H2 Synthase (5F19) | -7.1 to -8.5 | [1] |
| Chalcone Derivative 4c | Acetylcholinesterase (AChE) | Not specified, interacts with PAS and CAS | [9] |
| Chalcone Derivative 15 | Matrix Metalloproteinase-9 (MMP-9) (6ESM) | Best inhibition score among tested | [11] |
| Chalcone Derivatives | Dihydrofolate Reductase (DHFR) | -6.79 to -8.02 | [12] |
| Chalcone Derivative L5 | EGFR-TK | -11.4 | [6] |
| Chalcone Derivative L3 | EGFR-TK | -10.4 | [6] |
| p-hydroxy-m-methoxychalcone | EGFR (1XKK) | Higher than ATP | [13] |
| p-hydroxy-m-methoxychalcone | HER2 (3PPO) | Higher than ATP | [13] |
Table 2: In Vitro Biological Activity
| Derivative/Compound ID | Target/Assay | Measured Activity (IC50 / % Inhibition) | Reference |
| Chalcone 3c | Soybean Lipoxygenase (LOX) | IC50 = 45 µM | [3][10] |
| Chalcone 3b | Soybean Lipoxygenase (LOX) | IC50 = 75 µM | [10] |
| Chalcone 4b | DPPH Radical Scavenging | 82.4% scavenging | [3][10] |
| Chalcone 4b | Lipid Peroxidation Inhibition | 82.3% inhibition | [3][10] |
| Chalcone 4c | Acetylcholinesterase (AChE) | IC50 = 3.3 µM | [9] |
| Chalcone 3a-3c | Antiproliferative (PC-3 cells) | IC50 = 8.08 to 13.75 µM | [7] |
| Chalcone 9 | Anti-H. pylori | MIC = 1 µg/mL; MBC = 2 µg/mL | [11] |
| Chalcone 15 | Anti-H. pylori | MIC = 2 µg/mL; MBC = 2 µg/mL | [11] |
| Compound 6 | Anti-Leishmania donovani | IC50 = 2.33 µM | [14] |
| Compound 11 | Anti-Leishmania donovani | IC50 = 2.82 µM | [14] |
| Compound 15 | Anti-Plasmodium falciparum | IC50 = 3.21 µM | [14] |
| Compound C1 | Cytotoxicity (HCT116 cells) | IC50 = 37.07 µM | [4] |
| Compound 3e | Acetylcholinesterase (AChE) | IC50 = 8.3 µM | [15] |
| Compound 3e | COX-2 Inhibition | IC50 = 12.7 µM | [15] |
Visualizations: Workflows and Pathways
Diagrams created using Graphviz DOT language provide clear visual representations of complex processes and relationships.
Caption: A typical workflow for the in silico screening and experimental validation of 2'-hydroxychalcones.
Caption: Inhibition of the Lipoxygenase (LOX) inflammatory pathway by this compound derivatives.
Conclusion
The integration of in silico screening techniques into the drug discovery process for this compound derivatives has proven to be a highly effective strategy.[5] Molecular docking, QSAR, and ADMET prediction enable the rapid and cost-effective identification of compounds with high potential for therapeutic activity, while molecular dynamics simulations provide crucial validation of their binding stability.[9][10] The quantitative data consistently show a positive correlation between favorable in silico predictions (e.g., low binding energy) and potent in vitro activity (e.g., low IC50 values).[5] As computational models become more sophisticated and accurate, their role in guiding the synthesis and testing of novel this compound-based therapeutic agents will continue to expand, accelerating the development of new treatments for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two dimensional-QSAR and molecular dynamics studies of a selected class of aldoxime- and hydroxy-functionalized chalcones as monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents | MDPI [mdpi.com]
- 11. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Docking Studies of a Chalcone Derivative Compound p-hydroxy-m-methoxychalcone with Tyrosine Kinase Receptors | Semantic Scholar [semanticscholar.org]
- 14. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological evaluation and molecular Docking studies of the prepared chalcone derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
2'-Hydroxychalcone: A Promising Scaffold for Lead Compound Development in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of a hydroxyl group at the 2'-position of the A-ring defines the 2'-hydroxychalcone subclass, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. These natural and synthetic compounds have demonstrated promising potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[2][3][4] This technical guide provides a comprehensive overview of the potential of this compound as a lead compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. The versatility of the this compound framework, coupled with its synthetic accessibility, makes it an attractive starting point for the development of novel therapeutics.
Biological Activities and Therapeutic Potential
2'-Hydroxychalcones exert their biological effects through a multitude of mechanisms, often targeting key signaling pathways involved in disease pathogenesis. The presence of the α,β-unsaturated carbonyl moiety, along with the 2'-hydroxyl group and various substituents on the aromatic rings, contributes to their diverse pharmacological profile.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5][6] Their anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[7] The 2'-hydroxyl group is often considered a critical feature for their anticancer potential.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of 2'-hydroxychalcones are well-documented.[8][9] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] Furthermore, their ability to modulate inflammatory signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK), underscores their potential in treating inflammatory disorders.[11]
Antioxidant Activity
Many this compound derivatives exhibit potent antioxidant activity by scavenging free radicals.[12][13] This activity is crucial in combating oxidative stress, a key contributor to various chronic diseases. The antioxidant capacity is highly dependent on the substitution pattern on the aromatic rings, with the number and position of hydroxyl groups playing a pivotal role.[12]
Neuroprotective Effects
Emerging evidence suggests that 2'-hydroxychalcones possess neuroprotective properties.[4] Their ability to mitigate neuroinflammation and oxidative stress, two key factors in the progression of neurodegenerative diseases, makes them promising candidates for the development of novel therapies for conditions like Alzheimer's and Parkinson's disease.[3] Some derivatives have also been shown to activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.[14]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various this compound derivatives from the literature. IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2'-hydroxy-3,4,5-trimethoxychalcone | RAW 264.7 (NO production) | 2.26 | [2] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | RAW 264.7 (NO production) | 1.10 | [2] |
| Chalcone-triazole hybrid 36a | COX-2 Inhibition | 0.037 | [15] |
| Chalcone-triazole hybrid 36a | 15-LOX Inhibition | 1.41 | [15] |
| (E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one | Various cancer cell lines | 0.003 - 0.009 | [16] |
| Chalcone-1,2,3-triazole derivative 54 | HepG2 | 0.9 | [17] |
| 4'-hydroxy-5,7-dimethoxyflavanone | Antitumor Activity | - | [18] |
| 2'-hydroxy-4-methoxychalcone | Antitumor Activity | - | [18] |
| O-Alkylated (E)-Chalcone 4b | MCF-7 | 2.08 | [19] |
| O-Alkylated (E)-Chalcone 4b | MDA-MB-231 | 4.93 | [19] |
| O-Alkylated (E)-Chalcone 4b | HCT-116 | 6.59 | [19] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Target/Assay | IC50 (µM) | Reference |
| 2',5'-Dialkoxychalcone (Compound 11) | NO formation (LPS-stimulated N9 cells) | 0.7 | [12] |
| This compound (Compound 1) | β-glucuronidase release (fMLP/CB-stimulated neutrophils) | 1.6 | [12] |
| This compound (Compound 1) | Lysozyme release (fMLP/CB-stimulated neutrophils) | 1.4 | [12] |
| 2′,4-Dihydroxy-4′-methoxychalcone (Compound 3) | PGE2 production | 3 | [8] |
| 2′,4-Dihydroxy-6′-methoxychalcone (Compound 8) | PGE2 production | 3 | [8] |
| 2′-hydroxy-4′-methoxychalcone (Compound 9) | PGE2 production | 3 | [8] |
| 4′-Fluoro-2′-hydroxy-4-methoxychalcone | COX-2 Inhibition | 0.93 | [20] |
Table 3: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 | Reference |
| Vanadium complex of this compound | DPPH Radical Scavenging | 0.03 µg/mL | [12] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH Radical Scavenging | 190 µg/mL | [2][12] |
| Chalcone 4b | DPPH radical scavenging | 82.4% inhibition | [13] |
| Chalcone 4b | Lipid peroxidation inhibition | 82.3% inhibition | [13] |
| Chalcone 3c | LOX inhibition | 45 µM | [13] |
| 2',4',4-Trihydroxychalcone | Anti-butyrylcholinesterase | 26.55 ± 0.55 µg/mL | [18] |
Signaling Pathways and Mechanisms of Action
The biological activities of 2'-hydroxychalcones are underpinned by their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. 2'-Hydroxychalcones have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[7][11]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. 2'-Hydroxychalcones can modulate this pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[11] By doing so, they can suppress the downstream activation of transcription factors and the expression of inflammatory and proliferative genes.
Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophilic compounds like chalcones can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[14][21][22]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2'-hydroxychalcones.
Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most common and efficient method for synthesizing 2'-hydroxychalcones. It involves the base-catalyzed reaction between a 2'-hydroxyacetophenone and a substituted benzaldehyde.[1]
Optimized Protocol using Sodium Hydroxide in Isopropyl Alcohol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of the desired benzaldehyde in 50 mL of isopropyl alcohol (IPA).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. While stirring, slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH).
-
Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Purification: Collect the precipitated crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of the this compound derivative in the culture medium. Remove the old medium from the wells and add the medium containing the test compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. This protocol is for analyzing the phosphorylation status of key proteins in the NF-κB and MAPK pathways.[11][25][26]
-
Cell Lysis and Protein Quantification: Treat cells with the this compound derivative and/or a stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB), ERK, JNK, and p38 (for MAPK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Antioxidant Activity Assessment (DPPH and ABTS Assays)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods for evaluating the radical scavenging activity of compounds.[27][28][29]
DPPH Radical Scavenging Assay [28]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the this compound derivative in methanol.
-
Reaction: Add equal volumes of the DPPH solution and the test compound solution to a 96-well plate.
-
Incubation: Mix well and incubate in the dark for 20-30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Scavenging Assay [28]
-
ABTS Radical Cation Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Assay Preparation: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add the ABTS•+ solution to various concentrations of the test compound.
-
Absorbance Measurement: Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, with a broad spectrum of biological activities that make it a highly attractive starting point for the development of novel therapeutic agents. The ease of synthesis through the Claisen-Schmidt condensation allows for the generation of diverse libraries of derivatives, facilitating extensive structure-activity relationship studies. The quantitative data presented in this guide highlight the low micromolar to nanomolar potencies of some derivatives against cancer cell lines and inflammatory targets.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead 2'-hydroxychalcones to enhance their in vivo efficacy and safety profiles. Further elucidation of their mechanisms of action, particularly the interplay between different signaling pathways, will enable more targeted drug design. The continued exploration of the vast chemical space around the this compound core holds significant promise for the discovery of next-generation drugs for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Plant-Derived Chalcone 2,2',5'-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Antitumoral Activity Relationships of Synthetic Chalcones [mdpi.com]
- 6. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones | MDPI [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. (Open Access) The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones (2018) | Matheus de Freitas Silva | 94 Citations [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. texaschildrens.org [texaschildrens.org]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. ijcea.org [ijcea.org]
- 29. researchgate.net [researchgate.net]
Therapeutic Targets of 2'-Hydroxychalcone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxychalcone and its derivatives represent a promising class of bioactive compounds with a wide spectrum of therapeutic potential. As precursors to flavonoids, these molecules have demonstrated significant anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the chalcone scaffold.
Core Therapeutic Areas and Molecular Targets
The biological activities of this compound are attributed to its ability to modulate multiple cellular signaling pathways and directly interact with key protein targets. The primary therapeutic areas of investigation include inflammation, cancer, and neurodegenerative diseases.
Anti-Inflammatory Activity
2'-Hydroxychalcones exert their anti-inflammatory effects by targeting key mediators of the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway [1][2][3]. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation[3].
Furthermore, 2'-hydroxychalcones modulate the Mitogen-Activated Protein Kinase (MAPK) pathway , which plays a crucial role in inflammation. Specifically, derivatives of this compound have been observed to decrease the phosphorylation of p38 and JNK, key components of the MAPK cascade[4].
Another significant anti-inflammatory target is the inhibition of enzymes responsible for producing inflammatory mediators. 2'-Hydroxychalcones have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and the expression of inducible nitric oxide synthase (iNOS) , both of which are critical enzymes in the inflammatory response[5][6][7].
Anticancer Activity
The anticancer properties of this compound are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. A key target in its anticancer mechanism is the NF-κB pathway , which is often constitutively active in cancer cells and promotes cell survival and proliferation[1][8][9]. By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis.
Moreover, certain this compound derivatives have been identified as Histone Deacetylase (HDAC) inhibitors [10]. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis in cancer cells[10].
The induction of autophagy-dependent apoptosis is another mechanism by which this compound exerts its anticancer effects[1][8][9]. This process is often linked to the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum stress[1].
Neuroprotective and Antioxidant Activities
The neuroprotective effects of 2'-hydroxychalcones are closely linked to their potent antioxidant and anti-inflammatory properties. These compounds can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases[11][12][13]. By inhibiting inflammatory pathways in microglial cells, 2'-hydroxychalcones can reduce the production of neurotoxic inflammatory mediators[12][13][14].
Some derivatives have also been investigated as inhibitors of enzymes like acetylcholinesterase , which is a target in the management of Alzheimer's disease[15].
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various this compound derivatives across different biological assays.
Table 1: Anti-Inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line/System | IC₅₀ (µM) | Reference |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | Nitric Oxide Production | BV-2 Microglial Cells | 1.10 | [12] |
| 2'-Hydroxy-3,4,5-trimethoxychalcone | Nitric Oxide Production | BV-2 Microglial Cells | 2.26 | [12] |
| Unspecified 2',5'-dialkoxychalcone (compound 11) | Nitric Oxide Formation | N9 Microglial Cells | 0.7 | [16][17] |
| Unspecified this compound (compound 1) | β-glucuronidase Release | Rat Neutrophils | 1.6 | [16][17] |
| Unspecified this compound (compound 1) | Lysozyme Release | Rat Neutrophils | 1.4 | [16][17] |
| 2'-Hydroxy-4'-methoxychalcone | PGE₂ Production | Rat Peritoneal Macrophages | 3 | [14] |
| 2',4-Dihydroxy-4'-methoxychalcone | PGE₂ Production | Rat Peritoneal Macrophages | 3 | [14] |
| 2',4-Dihydroxy-6'-methoxychalcone | PGE₂ Production | Rat Peritoneal Macrophages | 3 | [14] |
| Chalcone 3c (2',4',5-trimethoxy B-ring) | Soybean Lipoxygenase (LOX) Inhibition | Enzyme Assay | 45 | |
| Chalcone 4b (dihydroxy B-ring) | Soybean Lipoxygenase (LOX) Inhibition | Enzyme Assay | 70 |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Cell Viability | 37.74 | [10] |
| This compound | CMT-1211 (Breast Cancer) | Cell Viability | 34.26 | [10] |
| Compound 12 | IGR-39 (Melanoma) | Antiproliferative | 12 | |
| Compound 15 | Plasmodium falciparum (3D7) | Antimalarial | 3.21 | |
| Compound 6 | Leishmania donovani | Antileishmanial | 2.33 | |
| Compound 11 | Leishmania donovani | Antileishmanial | 2.82 |
Table 3: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC₅₀ | Reference |
| Vanadium complex of this compound | DPPH Radical Scavenging | 0.03 µg/mL | [12] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH Radical Scavenging | 190 µg/mL | [12] |
| Pentahydroxy-substituted chalcone | HOCl Scavenging | 1 µM | [12] |
| This compound | Reducing power | 25 µg/mL |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
This protocol describes a standard laboratory procedure for the synthesis of 2'-hydroxychalcones.
Materials:
-
2'-Hydroxyacetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and the desired substituted benzaldehyde in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of KOH or NaOH to the reaction mixture. The solution will typically change color.
-
Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cell lines.
Materials:
-
96-well plates
-
Cells of interest (e.g., cancer cell line, neuronal cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis for NF-κB Pathway Activation
This protocol details the detection of key proteins in the NF-κB pathway to assess the effect of this compound.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS (lipopolysaccharide) for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS for a short period (e.g., 30 minutes) to induce NF-κB activation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vitro COX-2 Inhibition Assay
This fluorometric assay measures the ability of this compound to inhibit COX-2 activity.
Materials:
-
Recombinant human COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add various concentrations of the this compound or a known inhibitor (and a vehicle control).
-
Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound and its derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents. Their ability to modulate multiple key signaling pathways, including NF-κB and MAPK, and inhibit enzymes like COX-2 and HDACs, underscores their potential in treating a range of diseases characterized by inflammation, aberrant cell growth, and oxidative stress. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting field. Future studies should focus on optimizing the structure of 2'-hydroxychalcones to enhance their potency and selectivity for specific targets, as well as on in vivo studies to validate their therapeutic efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 4. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Hydroxychalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Among these, 2'-hydroxychalcones are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a straightforward and efficient method for the synthesis of chalcones.[1] This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.[4] These application notes provide detailed protocols and comparative data for the synthesis of 2'-hydroxychalcone, aimed at facilitating research and development in this promising area.
Reaction and Mechanism
The Claisen-Schmidt condensation for the synthesis of this compound proceeds via a base-catalyzed aldol condensation followed by a dehydration step. The reaction is initiated by the deprotonation of the α-carbon of 2'-hydroxyacetophenone by a base (e.g., NaOH or KOH) to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone (aldol adduct) readily undergoes dehydration to yield the thermodynamically more stable α,β-unsaturated ketone, the this compound.[1]
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 2'-hydroxychalcone derivatives using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core. The 2'-hydroxy substitution is a key structural feature that serves as a precursor for the synthesis of various biologically active flavonoids and other heterocyclic compounds. The synthesis of these molecules is a cornerstone in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The classical method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and a benzaldehyde.[3][4] Traditional methods often require long reaction times, ranging from several hours to days.[1][5] Microwave-assisted synthesis, however, leverages the efficient and uniform heating of microwave irradiation to accelerate chemical reactions, often reducing reaction times to mere minutes and frequently resulting in higher product yields and purity.[1][6][7]
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of 2'-hydroxychalcones presents several key benefits:
-
Rapid Reaction Times: Reactions that typically take hours or days can be completed in minutes.[1][6][8]
-
Higher Yields: Microwave heating often leads to higher conversion rates and improved product yields.[6][7]
-
Energy Efficiency: Focused heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.
-
Green Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents makes this a greener alternative.[2]
-
Enhanced Purity: The reduction in reaction time can minimize the formation of side products, leading to cleaner reactions and simpler purification.[2]
Reaction Mechanism: Claisen-Schmidt Condensation
The synthesis of 2'-hydroxychalcones proceeds via a base-catalyzed Claisen-Schmidt condensation. The general mechanism involves the following key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from 2'-hydroxyacetophenone to form a reactive enolate ion.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the benzaldehyde derivative.
-
Aldol Addition: An intermediate β-hydroxy ketone (aldol) is formed.
-
Dehydration: The aldol readily undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated ketone, the this compound.
Caption: Claisen-Schmidt condensation pathway for this compound synthesis.
Experimental Protocols
Below are detailed protocols for the microwave-assisted synthesis of 2'-hydroxychalcones under different reaction conditions.
Protocol 1: Solvent-Based Synthesis using an Ionic Liquid
This protocol utilizes an ionic liquid as the reaction medium, which can act as both a solvent and a catalyst promoter.
Materials:
-
2'-Hydroxyacetophenone
-
Substituted benzaldehyde (e.g., salicylaldehyde, anisaldehyde, o-vanillin)
-
1-decyl-3-methylimidazolium bromide ([DMIm]Br)
-
40% (w/v) Sodium Hydroxide (NaOH) solution
-
37% Hydrochloric acid (HCl)
-
Water
-
Microwave synthesis reactor
Procedure:
-
In a microwave reaction vial, add 2'-hydroxyacetophenone (0.136 g).[3]
-
Add a solution of [DMIm]Br in water (mass ratio of 0.02:1).[3]
-
Add a 40% (w/v) NaOH solution in a 10% (w/v) aqueous solution of [DMIm]Br.[3]
-
Add the desired substituted benzaldehyde (e.g., salicylaldehyde (0.122 g), anisaldehyde (0.136 g), or o-vanillin (0.152 g)).[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 300 W and 80°C for 10 minutes.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 37% HCl to a pH of 2 to precipitate the solid product.[3]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solvent-Free Synthesis using a Solid Catalyst
This eco-friendly protocol is performed under solvent-free conditions using anhydrous potassium carbonate as a catalyst.[2]
Materials:
-
o-Hydroxyacetophenone
-
Substituted benzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Mortar and pestle
-
Ethanol
-
Microwave oven
Procedure:
-
In a mortar, thoroughly mix equimolar amounts of o-hydroxyacetophenone (0.01 mol) and the desired substituted benzaldehyde (0.01 mol) with anhydrous K₂CO₃.[2]
-
Grind the mixture to form a thick paste.[9]
-
Air-dry the paste.[9]
-
Transfer the dried mass to a beaker and place it in a microwave oven.
-
After the reaction is complete, allow the mixture to cool.
-
Filter the solution to remove the inorganic catalyst (K₂CO₃).[2][9]
-
Concentrate the filtrate under vacuum.
-
Allow the concentrated solution to stand overnight to crystallize the chalcone product.[9]
-
Collect the pure crystals by filtration.
General Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Caption: General workflow for microwave-assisted this compound synthesis.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the microwave-assisted synthesis of various this compound derivatives as reported in the literature.
Table 1: Solvent-Based Microwave-Assisted Synthesis of 2'-Hydroxychalcones
| Starting Materials | Catalyst/Base | Solvent | Power/Temp | Time (min) | Yield (%) | Reference |
| 2'-Hydroxyacetophenone, Salicylaldehyde | NaOH | [DMIm]Br/H₂O | 300 W / 80°C | 10 | 65 | [3] |
| 2'-Hydroxyacetophenone, Anisaldehyde | NaOH | [DMIm]Br/H₂O | 300 W / 80°C | 10 | 72 | [3] |
| 2'-Hydroxyacetophenone, o-Vanillin | NaOH | [DMIm]Br/H₂O | 300 W / 80°C | 10 | 81 | [3] |
| 2'-Hydroxyacetophenone, 4-(Dimethylamino)benzaldehyde | Piperidine | Ethanol | 100 W / 140°C | 30 | 87 | [9] |
| Acetylferrocene, 4-Chlorobenzaldehyde | KOH | Ethanol | 100°C | 1-5 | 78-92 | [6][9] |
| Substituted Acetophenone, Substituted Benzaldehyde | KOH | Ethanol | 80°C | - | - | [8] |
Table 2: Solvent-Free Microwave-Assisted Synthesis of 2'-Hydroxychalcones
| Starting Materials | Catalyst | Power | Time (min) | Yield (%) | Reference |
| o-Hydroxyacetophenone, Substituted Benzaldehyde | Anhydrous K₂CO₃ | - | 3-5 | 80-90 | [2] |
| Aryl methyl ketone, Substituted Benzaldehyde | Flyash:H₂SO₄ | 160-800 W | - | - | [1] |
| 4-Piperidinoacetophenone, Substituted Benzaldehyde | NaOH-Al₂O₃ | - | - | High | [4] |
Note: Dashes (-) indicate that the specific data was not provided in the cited source.
Conclusion
Microwave-assisted synthesis is a powerful and efficient method for the preparation of 2'-hydroxychalcones. The protocols outlined in this document, supported by the comparative data, demonstrate the significant advantages of this technology in terms of reaction speed, yield, and environmental impact. These methods are highly applicable in research and development settings, particularly for the rapid generation of compound libraries for drug discovery and medicinal chemistry applications. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and available microwave instrumentation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. nepjol.info [nepjol.info]
- 6. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Greener Approaches to 2'-Hydroxychalcone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of 2'-hydroxychalcone and its derivatives. These methods offer environmentally friendly alternatives to conventional synthesis, often providing benefits such as reduced reaction times, higher yields, and the elimination of hazardous organic solvents.
Introduction to Green Synthesis of 2'-Hydroxychalcones
2'-Hydroxychalcones are a significant class of organic compounds belonging to the flavonoid family, known for their broad spectrum of biological activities.[1] The classical synthesis of these compounds is achieved through the Claisen-Schmidt condensation, which typically involves the use of strong bases like sodium hydroxide or potassium hydroxide in an alcoholic solvent.[2][3] While effective, these conventional methods can be time-consuming and generate significant chemical waste.[4][5]
Green chemistry principles have driven the development of more sustainable synthetic routes. These include microwave-assisted synthesis, ultrasound-assisted synthesis (sonochemistry), and mechanochemical methods such as grinding and ball milling.[6][7][8] These techniques often lead to dramatically shorter reaction times, improved energy efficiency, and in some cases, solvent-free conditions, thereby minimizing the environmental impact.[8][9]
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis methods for this compound and its derivatives, allowing for a direct comparison of their efficiencies.
| Method | Reactants | Catalyst/Medium | Time | Temperature | Yield (%) | Reference |
| Microwave-Assisted | 2'-hydroxyacetophenone, Salicylaldehyde | [DMIm]Br (Ionic Liquid) | 10 min | 80°C | 65 | [4][10] |
| 2'-hydroxyacetophenone, Anisaldehyde | [DMIm]Br (Ionic Liquid) | 10 min | 80°C | 72 | [4][10] | |
| 2'-hydroxyacetophenone, o-vanillin | [DMIm]Br (Ionic Liquid) | 10 min | 80°C | 81 | [4][10] | |
| 5′-fluoro-2′-hydroxyacetophenone, 3,4-dimethoxybenzaldehyde | aq. KOH in Methanol | 2 min | - | 86 | [1] | |
| Ultrasound-Assisted | Oxyalkyl acetophenone, Benzaldehyde | NaOH in Ethanol | 3 h | 30-35°C | 91 | [11] |
| 2',4'-dihydroxyacetophenone derivatives | - | - | - | 70-94 | [12] | |
| Mechanochemical (Ball Mill) | 5′-fluoro-2′-hydroxyacetophenone, 3,4-dimethoxybenzaldehyde | KOH (solid) | 2 x 30 min cycles | Room Temperature | 96 | [1] |
| 5′-halogen-2′-hydroxyacetophenones, 4-chlorobenzaldehyde | KOH (solid) | 1 h | Room Temperature | 81-90 | [1] | |
| Mechanochemical (Grinding) | 2'-Hydroxy-1'-acetonaphthone, Aromatic aldehyde | NaOH (solid, 20 mol%) | 5-30 min | Room Temperature | - | [3] |
| Aromatic ketone, Aromatic aldehyde | NaOH (solid) | 4-8 min | Room Temperature | 75-85 | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis in Ionic Liquid
This protocol describes the synthesis of this compound derivatives using microwave irradiation in an ionic liquid, which acts as both the solvent and a catalyst.[4][10]
Materials:
-
2'-Hydroxyacetophenone (or substituted derivative)
-
Substituted benzaldehyde
-
1-decyl-3-methylimidazolium bromide ([DMIm]Br)
Equipment:
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave reactor vessel, combine the 2'-hydroxyacetophenone derivative, the substituted benzaldehyde, and the ionic liquid [DMIm]Br.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300 W power at a temperature of 80°C for 10 minutes.[4][10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated and purified using appropriate chromatographic techniques.
Protocol 2: Ultrasound-Assisted Synthesis (Sonochemistry)
This method utilizes ultrasonic waves to accelerate the Claisen-Schmidt condensation.[11]
Materials:
-
Oxyalkyl acetophenone (1.5 mmol)
-
Benzaldehyde (1.5 mmol)
-
Sodium hydroxide (NaOH) (0.75 mmol)
-
Ethanol (3 mL)
-
10% Hydrochloric acid (HCl) solution
Equipment:
-
Ultrasonic cleaner/bath
-
25 mL flask
-
Standard laboratory glassware
Procedure:
-
In a 25 mL flask, dissolve the oxyalkyl acetophenone (1.5 mmol) and benzaldehyde (1.5 mmol) in ethanol (3 mL).[11]
-
Add a catalytic amount of sodium hydroxide (0.75 mmol) to the solution.[11]
-
Place the flask in the water bath of an ultrasonic cleaner with a frequency of 37 KHz and a nominal power of 240 W.[11]
-
Irradiate the reaction mixture at 30-35°C for 3 hours.[11]
-
After completion, terminate the reaction by adding 10% HCl solution until the pH is approximately 7.[11]
-
Isolate the precipitated product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization.
Protocol 3: Mechanochemical Synthesis via Ball Milling
This solvent-free method employs mechanical energy to drive the reaction.[1]
Materials:
-
Substituted 2'-hydroxyacetophenone (1.2 mmol)
-
Substituted benzaldehyde (1.2 mmol + 1.2 mmol)
-
Potassium hydroxide (KOH) (2 equivalents)
-
Methanol (cold, 10 mL)
-
Hydrochloric acid (1 M, cold, 2 mL)
Equipment:
-
Ball mill
-
Grinding jars and balls
Procedure:
-
In a grinding jar, combine the substituted 2'-hydroxyacetophenone (1.2 mmol), one equivalent of the substituted benzaldehyde (1.2 mmol), and potassium hydroxide (2 equivalents).[1]
-
Perform the first grinding cycle for 30 minutes.[1]
-
Add the second equivalent of the substituted benzaldehyde (1.2 mmol) to the mixture.[1]
-
Perform a second grinding cycle for 30 minutes. A red powder should be obtained.[1]
-
Dissolve the resulting powder in 10 mL of cold methanol.
-
Acidify the solution with 2 mL of cold 1 M HCl to a pH of 3 to precipitate the product.[1]
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization.
Protocol 4: Mechanochemical Synthesis via Grinding
This is a simple and rapid solvent-free method using a mortar and pestle.[3]
Materials:
-
2'-Hydroxy-1'-acetonaphthone (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Solid sodium hydroxide (NaOH) (20 mol%)
-
Cold water
Equipment:
-
Mortar and pestle
Procedure:
-
In a mortar, combine 2'-Hydroxy-1'-acetonaphthone (1 equivalent), the aromatic aldehyde (1 equivalent), and solid sodium hydroxide (20 mol%).[3]
-
Grind the mixture vigorously with a pestle at room temperature for 5-30 minutes. The reaction is often exothermic, and the mixture may form a paste or solidify.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add cold water to the mixture and stir to dissolve any unreacted NaOH.[3]
-
Collect the crude chalcone by suction filtration, wash with water until neutral, and dry.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and the general reaction mechanism for the synthesis of this compound.
Caption: General mechanism of the Claisen-Schmidt condensation for this compound synthesis.
Caption: Workflow for microwave-assisted synthesis of this compound.
Caption: Workflow for ultrasound-assisted synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. scitepress.org [scitepress.org]
- 6. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 7. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization | MDPI [mdpi.com]
- 8. rjpn.org [rjpn.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Microwave-assisted synthesis of this compound derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Purification of 2'-Hydroxychalcone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxychalcone is a flavonoid precursor with a wide range of biological activities, making it a molecule of significant interest in drug discovery and development. The purity of this compound is crucial for accurate biological screening and subsequent studies. Recrystallization is a fundamental and effective technique for the purification of crude, solid organic compounds like this compound. This application note provides a detailed protocol for the purification of this compound using the recrystallization method, outlining the necessary reagents, equipment, and a step-by-step procedure.
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. The crude compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities remain in the solvent, while insoluble impurities can be removed by hot filtration. The slow formation of crystals promotes the growth of a pure crystalline lattice, excluding impurities.
Data Presentation
The selection of an appropriate solvent and the careful control of experimental conditions are critical for achieving high purity and yield. The following table summarizes key quantitative data for the recrystallization of this compound.
| Parameter | Value | Notes |
| Recrystallization Solvent | Ethanol (95%) | A commonly used and effective solvent. Other potential solvents include methanol or a mixed solvent system like hexane/ethyl acetate. |
| Solvent to Crude Product Ratio | ~5 mL of ethanol per 1 g of crude this compound | This is a starting point and may need to be optimized based on the impurity profile of the crude material. |
| Dissolution Temperature | ~50 °C | The temperature should be high enough to dissolve the compound but below the boiling point of the solvent to prevent excessive evaporation. |
| Cooling Protocol | 1. Slow cooling to room temperature. 2. Further cooling to 4 °C in a refrigerator or ice bath. | Slow cooling is essential for the formation of large, pure crystals. |
| Expected Yield | 58-89% | The yield can vary significantly depending on the purity of the crude product and adherence to the protocol. |
| Expected Purity | ≥98.0% | Purity can be assessed by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or by melting point determination.[1] |
| Melting Point (Purified) | 88-89 °C | A sharp melting point close to the literature value is indicative of high purity.[2] |
Experimental Protocol
This protocol details the single-solvent recrystallization of this compound using ethanol.
Materials and Equipment
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath or refrigerator
-
Drying oven or desiccator
Procedure
-
Dissolution: a. Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar to the flask. c. For every 1 gram of crude material, add approximately 5 mL of 95% ethanol. d. Gently heat the mixture to around 50 °C using a heating mantle or hot plate while stirring. e. If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to maximize the yield.
-
Hot Filtration (Optional): a. If insoluble impurities are observed in the hot solution, perform a hot filtration. b. Pre-heat a second Erlenmeyer flask and a stemless funnel. c. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase to promote the formation of large crystals. b. Once the flask has reached room temperature and crystal formation has begun, place it in a refrigerator or an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol. b. Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel. c. Use a spatula to transfer any remaining crystals from the flask. d. Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any adhering soluble impurities. Use a minimal amount of cold solvent to avoid dissolving the purified crystals.
-
Drying: a. Continue to draw air through the Buchner funnel to partially dry the crystals. b. Transfer the purified crystals from the filter paper to a pre-weighed watch glass. c. Dry the crystals completely in a drying oven at a temperature well below the melting point (e.g., 40-50 °C) or in a desiccator under vacuum.
-
Analysis: a. Once the crystals are completely dry, weigh them to determine the final yield. b. Determine the melting point of the purified this compound. A sharp melting point range close to the literature value (88-89 °C) indicates high purity.[2] c. Further purity analysis can be performed using techniques such as TLC, GC, HPLC, or NMR spectroscopy.
Mandatory Visualization
The following diagram illustrates the workflow for the purification of this compound by recrystallization.
Caption: Workflow for this compound purification by recrystallization.
References
High-Yield Synthesis of 2'-Hydroxychalcone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of 2'-hydroxychalcone derivatives, a class of compounds with significant therapeutic potential. 2'-hydroxychalcones are naturally occurring phenolic compounds and serve as precursors for flavonoids, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] These activities are often attributed to their ability to modulate key cellular signaling pathways. This guide covers various synthetic methodologies, presents quantitative data for reaction optimization, and illustrates the underlying biological mechanisms.
Synthetic Methodologies and Yields
The synthesis of this compound derivatives is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a 2'-hydroxyacetophenone and a substituted benzaldehyde.[3][4] Several variations of this method have been developed to improve yields and reaction times, including conventional solution-phase synthesis, microwave-assisted organic synthesis (MAOS), and mechanochemical methods (ball milling).
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the yields of various this compound derivatives synthesized using different high-yield methods. This allows for a direct comparison of the efficiency of each protocol.
| Derivative | Synthetic Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 2',2'-Dihydroxychalcone | Microwave-assisted | [DMIm]Br (Ionic Liquid) / H₂O | 10 min | 65 | [5][6] |
| 2'-Hydroxy-4-methoxychalcone | Microwave-assisted | [DMIm]Br (Ionic Liquid) / H₂O | 10 min | 72 | [5][6] |
| 2,2'-Dihydroxy-3-methoxychalcone | Microwave-assisted | [DMIm]Br (Ionic Liquid) / H₂O | 10 min | 81 | [5][6] |
| 5'-Fluoro-2'-hydroxy-3,4-dimethoxychalcone | Ball Milling | KOH | 2 x 30 min | 96 | [7][8] |
| 5'-Halogen-2'-hydroxy-4-chlorochalcones | Ball Milling | KOH | 1 hour | 81-90 | [7] |
| Chalcone 4b (dihydroxy substituted) | Claisen-Schmidt | KOH / EtOH | - | - | [9] |
| Chalcone 3c (trimethoxy substituted) | Claisen-Schmidt | NaH / DMF | - | - | [9] |
| This compound | Optimized Claisen-Schmidt | NaOH / Isopropyl alcohol | 4 hours | - | [10] |
| Oxyalkylated 2'-hydroxychalcones | Ultrasound-assisted | K₂CO₃/Acetone then NaOH/EtOH | 20-30 min then 3h | High Yields | [11] |
Experimental Protocols
Detailed methodologies for the key synthetic procedures are provided below. These protocols are designed to be easily followed in a laboratory setting.
Protocol 1: Conventional Claisen-Schmidt Condensation
This protocol describes a standard, optimized procedure for the synthesis of this compound in solution.
Materials:
-
2'-hydroxyacetophenone
-
Benzaldehyde
-
Isopropyl alcohol (IPA)
-
40% Aqueous Sodium Hydroxide (NaOH) solution
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol.[3]
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 20 mL of a 40% aqueous NaOH solution to the stirred mixture.[3][10]
-
Maintain the reaction at 0°C with continuous stirring for approximately 4 hours.[3][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.[3]
-
Collect the precipitated solid (this compound) by vacuum filtration and wash thoroughly with cold water.[3]
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis (MAOS)
This protocol utilizes microwave irradiation to significantly reduce reaction times.
Materials:
-
ortho-hydroxyacetophenone
-
Substituted benzaldehyde (e.g., salicylaldehyde, anisaldehyde, ortho-vanillin)
-
1-decyl-3-methylimidazolium bromide ([DMIm]Br) ionic liquid
-
40% (w/v) NaOH in 10% (w/v) aqueous [DMIm]Br
-
37% HCl
Procedure:
-
Add ortho-hydroxyacetophenone (0.136 g) to a mixture of [DMIm]Br ionic liquid and water (0.02:1 mass ratio).[5]
-
Add the 40% NaOH solution in aqueous [DMIm]Br.[5]
-
Add the desired substituted benzaldehyde (e.g., 0.122 g salicylaldehyde).[5]
-
Irradiate the reaction mixture with microwaves at 300 W and 80°C for 10 minutes.[5][6]
-
After the reaction, cool the mixture and acidify with 37% HCl to a pH of 2 to precipitate the solid product.[5]
-
Collect the solid by filtration and wash with water.
Protocol 3: Mechanochemical Synthesis (Ball Milling)
This solvent-free or low-solvent method is an environmentally friendly approach to chalcone synthesis.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Substituted benzaldehyde
-
Potassium Hydroxide (KOH)
Procedure:
-
In a ball mill grinding jar, place equimolar amounts of the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde (1.2 mmol each).[7]
-
Conduct the grinding in two cycles of 30 minutes each.[7][8]
-
After grinding, the solid reaction mixture is the product. Further purification can be done by recrystallization if necessary.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis of this compound derivatives and the key signaling pathways they modulate.
Synthetic Workflow
Caption: General experimental workflows for the synthesis of this compound derivatives.
Mechanism of Claisen-Schmidt Condensation
Caption: The reaction mechanism of the Claisen-Schmidt condensation for this compound synthesis.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of 2'-hydroxychalcones are partly due to their inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Inhibition of the MAPK Signaling Pathway
2'-hydroxychalcones can also exert anti-inflammatory and anti-cancer effects by modulating the MAPK signaling cascade.
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
Conclusion
The protocols and data presented herein demonstrate that this compound derivatives can be synthesized in high yields using a variety of methods, from conventional techniques to more modern, greener approaches like microwave-assisted and mechanochemical synthesis. The choice of method can be tailored to the specific derivative and the available laboratory equipment. The potent biological activities of these compounds, mediated through key signaling pathways such as NF-κB and MAPK, underscore their potential as lead compounds in drug discovery and development. Further investigation into the structure-activity relationships of these derivatives will continue to be a valuable area of research.
References
- 1. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Signal Transduction MAP Kinases and Their Function - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Application Notes and Protocols: 2'-Hydroxychalcone as a Precursor for Flavanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanones are a significant class of flavonoids, a group of naturally occurring polyphenolic compounds widely distributed in the plant kingdom.[1][2] These molecules and their derivatives are of great interest to the pharmaceutical and medicinal chemistry sectors due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][4] A common and versatile method for the synthesis of the flavanone scaffold is the intramolecular cyclization of 2'-hydroxychalcones.[5][6][7] This reaction, an intramolecular oxa-Michael addition, can be promoted under various conditions, including acid and base catalysis, offering a straightforward route to this privileged heterocyclic system.[1][7][8]
These application notes provide detailed protocols and comparative data for the synthesis of flavanones from 2'-hydroxychalcones, serving as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Mechanism and Pathway
The fundamental transformation involves the cyclization of a 2'-hydroxychalcone to a flavanone. This reaction is typically catalyzed by an acid or a base. In the presence of a base, the hydroxyl group is deprotonated, and the resulting phenoxide attacks the β-carbon of the α,β-unsaturated ketone in an intramolecular conjugate addition. Subsequent protonation yields the flavanone. Under acidic conditions, the carbonyl oxygen is protonated, which activates the α,β-unsaturated system towards nucleophilic attack by the phenolic hydroxyl group.
References
- 1. nepjol.info [nepjol.info]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application of 2'-Hydroxychalcone in Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxychalcones, a subclass of chalcones, are naturally occurring flavonoids characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a hydroxyl group at the 2'-position of the A-ring is a defining feature that significantly contributes to their diverse biological activities. These compounds have garnered substantial interest in the fields of pharmacology and drug development due to their well-documented antioxidant, anti-inflammatory, and anticancer properties.
The antioxidant capacity of 2'-hydroxychalcones is a key area of investigation, as oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The ability of these molecules to scavenge free radicals and modulate cellular antioxidant defense systems makes them promising candidates for the development of novel therapeutic agents. This document provides detailed application notes and protocols for evaluating the antioxidant activity of 2'-hydroxychalcone and its derivatives using common in vitro assays.
Mechanism of Antioxidant Action
The antioxidant activity of 2'-hydroxychalcones is primarily attributed to their chemical structure. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby interrupting radical chain reactions. The α,β-unsaturated ketone moiety also plays a role in their antioxidant and cytoprotective effects.
A significant mechanism through which chalcones, including 2'-hydroxychalcones, exert their antioxidant effects is by modulating the Keap1-Nrf2 signaling pathway.[1][2][3][4][5][6][7][8] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation.[4][5][6] Electrophilic compounds like chalcones can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2.[1][4][5][6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[1][2][4][5][6] This results in an increased cellular defense against oxidative stress.
Keap1-Nrf2 Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
Data Presentation: Antioxidant Activity of 2'-Hydroxychalcones
The following tables summarize the antioxidant activities of various this compound derivatives from the literature, providing a comparative context for their potential efficacy.
Table 1: DPPH Radical Scavenging Activity of 2'-Hydroxychalcones
| Compound | IC50 (µg/mL) | % Inhibition (at 100 µM) | Reference |
| This compound | - | - | [9] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | 190 | - | |
| Vanadium complex of this compound | 0.03 | - | |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | - | [10] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | - | [10] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 | - | [10] |
| Chalcone 4b (with two hydroxyls on ring B) | - | 82.4% | [9][11] |
| Ascorbic Acid (Standard) | - | - | [12][13] |
Table 2: ABTS Radical Cation Scavenging Activity of 2'-Hydroxychalcones
| Compound | IC50 (µM) | Reference |
| JVC4 (a this compound derivative) | 53.76 | [12] |
| JVC5 (a this compound derivative) | 50.34 | [12] |
| Ascorbic Acid (Standard) | 91.21 | [12] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of 2'-Hydroxychalcones
| Compound | Activity | Concentration | Reference |
| Cadmium complex of 4-ethoxy-2''-hydroxychalcone | 11.63 µM | 10 µg/mL | [14] |
| Ascorbic Acid (Standard) | Comparable to the cadmium complex | - | [14] |
Experimental Protocols
The following are detailed protocols for key in vitro antioxidant assays that can be employed to characterize the activity of this compound and its derivatives.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for in vitro antioxidant assays.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[12][13]
Materials:
-
This compound (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.[15]
-
Preparation of Test Compound and Control Solutions:
-
Prepare a stock solution of this compound in methanol or another suitable solvent (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[15]
-
Prepare similar dilutions for the positive control (e.g., ascorbic acid).
-
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the test compound or control solution at different concentrations.[15]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[12][15]
-
For the blank, add 100 µL of methanol and 100 µL of the test compound/control solution. For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.[15]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12][13][15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test compound/positive control.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound (test compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffer (e.g., 20 mM, pH 7.4) or Ethanol
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with phosphate buffer or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
-
Preparation of Test Compound and Control Solutions: Prepare a stock solution and serial dilutions of the this compound and the positive control as described in the DPPH assay protocol.
-
Assay:
-
Measurement: Measure the absorbance at 734 nm.[16]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration.
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.
Materials:
-
This compound (test compound)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution and serial dilutions of the this compound.
-
Prepare a series of ferrous sulfate solutions of known concentrations for the standard curve.
-
-
Assay:
-
Measurement: Measure the absorbance at 593 nm.[14]
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the test compound from the standard curve and express the results as Fe²⁺ equivalents (e.g., in µM).
-
Conclusion
2'-Hydroxychalcones represent a promising class of compounds with significant antioxidant potential. The protocols detailed in this document provide a robust framework for researchers to evaluate and compare the antioxidant activity of different this compound derivatives. A comprehensive assessment using multiple assays is recommended to fully characterize their antioxidant profile. Further investigation into their ability to modulate cellular antioxidant pathways, such as the Keap1-Nrf2 system, will be crucial in elucidating their mechanism of action and advancing their development as potential therapeutic agents for oxidative stress-related diseases.
References
- 1. scispace.com [scispace.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 5. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Exploring the 2'-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcea.org [ijcea.org]
- 13. iglobaljournal.com [iglobaljournal.com]
- 14. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 15. benchchem.com [benchchem.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-inflammatory Activity of 2'-Hydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 2'-hydroxychalcone derivatives. This document summarizes their mechanism of action, presents quantitative data on their efficacy, and offers detailed protocols for key experimental assays. The information is intended to guide researchers in the evaluation and development of novel anti-inflammatory agents based on the this compound scaffold.
Mechanism of Action
This compound derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key signaling pathways and enzymes involved in the inflammatory response.[1] A significant mode of action is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that regulates the expression of a wide array of pro-inflammatory cytokines and enzymes.[2] 2'-hydroxychalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of cell adhesion molecules that are crucial for the inflammatory response.[1][3] For instance, some derivatives prevent the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits.[1][4]
Furthermore, these compounds are known to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2][5][6] By selectively hindering COX-2 activity, this compound derivatives can reduce the synthesis of prostaglandins like PGE2.[5] They have also been reported to suppress the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), both of which are significant mediators of inflammation.[2][7]
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activity of various this compound derivatives from published studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| 2'-hydroxy-3,4,5-trimethoxychalcone | 2.26 | [7] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | 1.10 | [7] |
| This compound with methoxy on A-ring & 4-bromo on B-ring | 7.1-9.6 | [7] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Treated RAW 264.7 Cells
| Compound | IC50 (µM) | Reference |
| 2',4-Dihydroxy-4'-methoxychalcone | 3 | [8] |
| 2',4-Dihydroxy-6'-methoxychalcone | 3 | [8] |
| 2'-Hydroxy-4'-methoxychalcone | 3 | [8] |
Table 3: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
| Compound | Target | IC50 (µM) | Reference |
| 4'-fluoro-2'-hydroxy-4-methoxychalcone | COX | N/A | [7] |
| Chalcone with two hydroxy on B-ring | LOX | 70 | [7] |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 | 0.092 | [9] |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX | 0.136 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of this compound derivatives.
Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages
This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no chalcone) and a negative control (no LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Protocol 2: Western Blot Analysis of Inflammatory Mediators
This protocol outlines the procedure for detecting the protein expression levels of iNOS, COX-2, and phosphorylated IκB-α in cell lysates by Western blotting.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκB-α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis: Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
The following diagrams illustrate the key signaling pathway targeted by this compound derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: General experimental workflow for evaluating anti-inflammatory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity of prostaglandin E2 production by the synthetic this compound analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Copper Sulfate-Induced Inflammation in Zebrafish Through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
Application Notes and Protocols: 2'-Hydroxychalcone as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Chalcones, a class of naturally occurring compounds, have emerged as promising scaffolds for the development of novel AChE inhibitors. Among these, 2'-hydroxychalcones have demonstrated significant inhibitory activity, acting as mixed-type inhibitors that interact with both the catalytic and peripheral anionic sites of the enzyme.[1][2][3] This document provides detailed application notes and protocols for the study of 2'-hydroxychalcone and its analogs as AChE inhibitors.
Data Presentation
The inhibitory activities of a series of this compound derivatives against human acetylcholinesterase (AChE) are summarized below. The data highlights the structure-activity relationships, indicating that substitutions on both the A and B rings of the chalcone scaffold significantly influence the inhibitory potency.
| Compound | Substituents | IC50 (µM) for AChE | Reference |
| Series 1 | [1] | ||
| 7 | 4',6'-dimethoxy, 4-chloro | 40.0 | [1] |
| 10 | 4',6'-dimethoxy, 4-bromo | 45.0 | [1] |
| 13 | 4',6'-dimethoxy, 3,4-dichloro | 85.0 | [1] |
| 14 | 4',6'-dimethoxy, 3,4,5-trimethoxy | 70.0 | [1] |
| Series 2 | [4][5] | ||
| 4c | 4-(N,N-diethylamino) | 3.3 | [4][5] |
| Propidium | (Standard PAS inhibitor) | 48.0 | [1] |
| Tacrine | (Standard CAS inhibitor) | 0.2 | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the AChE activity. PAS: Peripheral Anionic Site; CAS: Catalytic Anionic Site.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to screen for AChE inhibitors.[1] It is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Human recombinant AChE[1]
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent[6]
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound at various concentrations, and 25 µL of AChE solution.
-
Incubate the mixture at room temperature for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 5-10 minutes using a microplate reader in kinetic mode.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Kinetic Studies of AChE Inhibition
Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[1]
Procedure:
-
Follow the general procedure for the AChE inhibition assay described above.
-
Use a range of acetylthiocholine iodide concentrations (e.g., 0.1 mM to 1.0 mM).[1]
-
For each substrate concentration, perform the assay with different fixed concentrations of the this compound inhibitor (including a zero-inhibitor control).
-
Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk plots (1/V vs. 1/[S]) or other graphical methods (e.g., Dixon plots) to determine the type of inhibition.[1] For mixed-type inhibitors, both the Vmax and Km values will be affected.
Visualizations
Mechanism of Action
The following diagram illustrates the proposed mixed-type inhibition mechanism of this compound on acetylcholinesterase. The inhibitor is capable of binding to both the free enzyme and the enzyme-substrate complex, interacting with residues in both the peripheral anionic site (PAS) and the catalytic anionic site (CAS).[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Evaluation and Molecular Modelling of 2'-Hydroxychalcones as Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of this compound with modified C4-substituents as the inhibitors against human acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Properties of 2'-Hydroxychalcone on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of 2'-hydroxychalcone and its derivatives, with a focus on their effects on various cancer cell lines. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.
Introduction
Chalcones, belonging to the flavonoid family, are naturally occurring compounds found in various plants.[1][2] this compound, a hydroxylated derivative, has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines, making it a promising candidate for anticancer drug development.[2][3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.[1][3][5]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its derivatives on various cancer cell lines, as measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: IC50 Values of this compound and its Derivatives on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | MCF-7 | Breast Cancer | 37.74 | 12-72 | [3][6] |
| This compound | CMT-1211 | Breast Cancer | 34.26 | 12-72 | [3][6] |
| This compound Derivative (C1) | HCT116 | Colon Cancer | 37.07 | 48 | [1] |
| 2',4'-Dihydroxychalcone Derivative (18) | MCF-7 | Breast Cancer | 8.4 - 34.3 | Not Specified | [7] |
| 2',4'-Dihydroxychalcone Derivative (18) | PC-3 | Prostate Cancer | 9.3 - 29.4 | Not Specified | [7] |
| 2',4'-Dihydroxychalcone Derivative (18) | HT-29 | Colorectal Cancer | 15.3 - 36.3 | Not Specified | [7] |
| 2,2',4'-Trihydroxychalcone (7a) | A549 | Lung Cancer | 65.72 | 24 | [8] |
| 2,2',4'-Trihydroxychalcone (7a) | A549 | Lung Cancer | 33.46 | 48 | [8] |
| 2,2',4'-Trihydroxychalcone (7a) | A549 | Lung Cancer | 19.86 | 72 | [8] |
| This compound Derivative (12) | IGR-39 | Melanoma | 12 | Not Specified | [9] |
| 4'-Alkoxy-2'-hydroxychalcone (3a) | PC-3 | Prostate Cancer | 8.08 - 13.75 | Not Specified | [10] |
| 4'-Alkoxy-2'-hydroxychalcone (3c) | PC-3 | Prostate Cancer | 8.08 - 13.75 | Not Specified | [10] |
Key Anticancer Mechanisms
This compound exerts its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.[1][2][3][11] This is often mediated through the intrinsic mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases.[8][12]
-
Cell Cycle Arrest: this compound and its derivatives can arrest the cell cycle at different phases, primarily the G2/M phase, thereby inhibiting cancer cell proliferation.[1][4][13][14][15]
-
Induction of Autophagy: In some cancer cell lines, this compound has been shown to induce autophagy, a cellular process of self-degradation, which can contribute to cell death.[2][3][6]
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. This compound can inhibit this pathway, leading to decreased cancer cell survival and proliferation.[2][3][6][12]
-
Generation of Reactive Oxygen Species (ROS): The compound can induce the production of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[2][3]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. This compound can modulate this pathway, often leading to the activation of JNK and subsequent apoptosis.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound in cancer cells.
Caption: Overview of this compound's Anticancer Mechanisms.
Caption: General Experimental Workflow for Evaluating this compound.
Caption: Intrinsic Apoptosis Pathway Activated by this compound.
References
- 1. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of 2'-hydroxychalcones. Effects on cell growth inhibition, cell cycle and apoptosis of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and QSAR study of 2′-hydroxy-4′-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 11. Hydroxychalcones induce apoptosis in B16-F10 melanoma cells via GSH and ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Hydroxychalcone in Antimicrobial and Antifungal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxychalcone, a flavonoid precursor, and its derivatives have emerged as a promising class of compounds in the search for novel antimicrobial and antifungal agents. Characterized by a 1,3-diphenyl-2-propen-1-one scaffold with a hydroxyl group at the 2'-position of the A ring, these molecules exhibit a broad spectrum of biological activities. Their relatively simple chemical structure allows for facile synthesis and modification, making them attractive candidates for structure-activity relationship (SAR) studies and the development of potent therapeutic agents against a wide range of pathogens, including drug-resistant strains.
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of this compound and its derivatives. We present a summary of their activity against various microorganisms, detailed experimental protocols for their synthesis and evaluation, and an exploration of their mechanisms of action.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of various this compound derivatives against a selection of pathogenic bacteria and fungi. This data has been compiled from multiple studies to provide a comparative overview of their efficacy.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Reference |
| This compound | - | - | - | - | [1] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 125 | 250 | 125 | 62.5 | [2] |
| 2,4,2'-trihydroxy-5'-methylchalcone | 25.0-50.0 (MRSA) | - | - | - | [3] |
| Chalcone derivative with -NO2 and -F groups (5a) | >30 µg/mL | >30 µg/mL | >30 µg/mL | - | [4] |
| Chalcone derivative with -Cl and -F groups (5d) | >50 µg/mL | >50 µg/mL | >50 µg/mL | - | [4] |
| Quinoline based chalcones | - | Potentially active | - | Potentially active | [5] |
Note: '-' indicates data not available in the cited sources. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Trichophyton rubrum | Aspergillus niger | Reference |
| This compound | - | 16-32 | - | [6] |
| 2,4,2'-trihydroxy-5'-methylchalcone | Potentially active | - | - | [3] |
| Chalcone derivative 13 | 128 | 128 | - | [6] |
| Chalcone derivative 14 | >128 | 16-32 | >128 | [6] |
| Trifluoromethyl-substituted chalcone (13) | 15.6-31.25 | - | - | [2] |
| Trifluoromethyl-substituted chalcone (14) | 15.6-31.25 | - | - | [2] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
This protocol describes a general and widely used method for the synthesis of 2'-hydroxychalcones.[7][8]
Materials:
-
2'-Hydroxyacetophenone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 20% w/v aqueous solution)
-
Stirring apparatus
-
Round-bottom flask
-
Reflux condenser (optional)
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the 2'-hydroxyacetophenone and the desired substituted benzaldehyde in ethanol.
-
With stirring, slowly add the aqueous solution of KOH or NaOH to the mixture.
-
The reaction can be carried out at room temperature for 24 hours or under reflux for 4 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Acidify the mixture by the slow addition of dilute HCl until a precipitate forms.
-
Collect the crude this compound by vacuum filtration and wash it thoroughly with cold water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
-
Characterize the final product using techniques like NMR, IR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard broth microdilution method for determining the antimicrobial and antifungal susceptibility of this compound derivatives.[9][10]
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Solvent for dissolving compounds (e.g., DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the broth. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action
The antimicrobial and antifungal effects of 2'-hydroxychalcones are attributed to their ability to interfere with various essential cellular processes.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
A primary mechanism of antifungal action for many chalcones is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. By targeting key enzymes in the ergosterol biosynthesis pathway, 2'-hydroxychalcones can lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.
Antibacterial Mechanisms
The antibacterial activity of chalcones is often multifactorial. Potential mechanisms include:
-
Inhibition of DNA Gyrase: Some chalcone derivatives have been shown to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, recombination, and repair.[3][5] Inhibition of this enzyme leads to the cessation of DNA synthesis and bacterial cell death.
-
Disruption of Protein Synthesis: Chalcones may also interfere with bacterial protein synthesis by targeting ribosomal function or essential enzymes involved in translation.
-
Cell Membrane Damage: Similar to their effects on fungi, some chalcones can disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[11]
Visualizations
References
- 1. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Molecular Docking Studies and In Silico ADMET Screening of New Chalcones as Lanosterol α-Demethylase and DNA Gyrase Topoisomerase B Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. nativesciencereport.org [nativesciencereport.org]
- 11. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 2'-Hydroxychalcone Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Hydroxychalcone is a flavonoid precursor that serves as a key intermediate in the biosynthesis of various biologically active flavonoids.[1] As a member of the chalcone family, it exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1][2] Accurate and precise quantification of this compound is crucial for drug discovery, quality control of natural products, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of chalcones and their derivatives.[3] This document provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent allows for the efficient separation and elution of the analyte. Detection is typically performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Chromatographic Conditions
This section details the necessary equipment and the specific parameters for the HPLC analysis.
Instrumentation:
-
Agilent 1100 series HPLC system or equivalent, equipped with:
-
Quaternary pump
-
Degasser
-
Autosampler
-
Column oven
-
Variable wavelength UV-Vis detector[3]
-
Chromatographic Conditions:
| Parameter | Value | Reference |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [4] |
| Gradient | 5% B to 95% B over 10 min | [4] |
| Flow Rate | 0.3 mL/min | [4] |
| Column Temperature | 40 °C | [4] |
| Injection Volume | 5 µL | [3][4] |
| Detection Wavelength | 254 nm or 256 nm | [5][6] |
Preparation of Solutions
a. Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol or acetonitrile.[7]
-
Store the stock solution at 2-8 °C, protected from light.[7]
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
c. Sample Preparation:
-
For pure substance or synthetic reaction mixture:
-
Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For plant extracts:
-
Extract the plant material with a suitable solvent (e.g., methanol, ethanol).[6]
-
Concentrate the extract and redissolve a known amount in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
For plasma samples:
-
A protein precipitation method can be employed for extraction.[4]
-
To a known volume of plasma, add a precipitating agent (e.g., acetonitrile) in a 1:3 ratio.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for an HPLC method for chalcone analysis. These values should be experimentally determined for the specific method being used.
| Validation Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured format.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Experimental Value] |
| 5 | [Experimental Value] |
| 10 | [Experimental Value] |
| 25 | [Experimental Value] |
| 50 | [Experimental Value] |
| 100 | [Experimental Value] |
Table 2: Quantitative Analysis of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Sample 1 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Sample 2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Sample 3 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound using HPLC.
Caption: Workflow for the quantitative analysis of this compound.
Signaling Pathway Inhibition
2'-Hydroxychalcones are known to exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) in the arachidonic acid pathway.
Caption: Inhibition of COX and LOX pathways by 2'-hydroxychalcones.[1]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Column degradation, improper mobile phase pH, sample overload | Use a guard column, ensure mobile phase pH is appropriate for the analyte, inject a smaller sample volume. |
| Inconsistent retention times | Fluctuation in mobile phase composition, temperature variation, pump malfunction | Ensure proper mobile phase mixing, use a column oven, check the pump for leaks or pressure fluctuations. |
| Baseline noise or drift | Contaminated mobile phase, detector lamp aging, air bubbles in the system | Filter mobile phase, replace detector lamp, degas the mobile phase. |
| Low sensitivity | Incorrect detection wavelength, low sample concentration | Optimize detection wavelength based on UV spectrum of this compound, concentrate the sample if necessary. |
| Appearance of new peaks | Sample degradation | Chalcones can be unstable in alkaline conditions. Ensure samples and standards are prepared in a slightly acidic or neutral pH and stored properly.[7] |
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. Proper method validation and careful sample preparation are essential for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phcogres.com [phcogres.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 2'-Hydroxychalcone by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of 2'-hydroxychalcone using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to assist researchers in the structural elucidation and characterization of this important class of compounds, which are precursors in flavonoid biosynthesis and exhibit a wide range of biological activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural analysis of this compound, providing detailed information about the carbon-hydrogen framework.
Data Presentation: ¹H and ¹³C NMR of this compound
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound. Data is compiled from typical values reported in the literature.[1][2][3][4] Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of this compound in CDCl₃
| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| 2'-OH | ~12.8 | s | - |
| H-β | 7.90 | d | 15.6 |
| H-α | 7.55 | d | 15.6 |
| H-2, H-6 | 7.65 | m | - |
| H-3, H-4, H-5 | 7.42 | m | - |
| H-6' | 7.95 | dd | 8.0, 1.6 |
| H-4' | 7.50 | ddd | 8.4, 7.2, 1.6 |
| H-5' | 7.02 | dd | 8.4, 1.2 |
| H-3' | 6.95 | ddd | 8.0, 7.2, 1.2 |
Table 2: ¹³C NMR Data of this compound in CDCl₃
| Carbon | Chemical Shift (δ) (ppm) |
| C=O | 193.7 |
| C-β | 145.2 |
| C-α | 121.8 |
| C-1 | 134.9 |
| C-4 | 130.5 |
| C-2, C-6 | 128.9 |
| C-3, C-5 | 128.6 |
| C-1' | 120.0 |
| C-2' | 163.6 |
| C-6' | 136.3 |
| C-4' | 129.6 |
| C-5' | 118.9 |
| C-3' | 118.7 |
Experimental Protocol: NMR Analysis
This protocol provides a general procedure for acquiring high-quality NMR spectra of this compound.
1.2.1. Sample Preparation
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6]
-
For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
1.2.2. Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR:
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
1.2.3. Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization: NMR Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
Data Presentation: Mass Spectrometry of this compound
The mass spectra of 2'-hydroxychalcones can be complex and are influenced by the ionization method used.[7] Under Electron Ionization (EI), characteristic fragmentation patterns are observed.
Table 3: Key Mass Fragments of this compound (EI-MS)
| m/z | Proposed Fragment Ion |
| 224 | [M]⁺˙ (Molecular Ion) |
| 223 | [M-H]⁺ |
| 207 | [M-OH]⁺ |
| 147 | [C₉H₇O₂]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 120 | [C₈H₈O]⁺˙ |
| 104 | [C₇H₄O]⁺˙ |
| 103 | [C₇H₃O]⁺ |
| 92 | [C₆H₄O]⁺˙ |
| 77 | [C₆H₅]⁺ |
Experimental Protocol: Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of this compound by mass spectrometry.
2.2.1. Sample Preparation
-
Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]
2.2.2. Data Acquisition (EI-MS)
-
Introduce the sample into the mass spectrometer. For EI, this is typically done via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-300 amu).
-
For tandem MS (MS/MS) experiments to study fragmentation, isolate the molecular ion and subject it to collision-induced dissociation (CID).
Visualization: Proposed EI-MS Fragmentation Pathway
References
- 1. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing 2'-Hydroxychalcone Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 2'-hydroxychalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2'-hydroxychalcones?
A1: The most prevalent and convenient method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation.[1][2][3] This base-catalyzed crossed aldol condensation involves the reaction of a 2'-hydroxyacetophenone with a benzaldehyde derivative.[1][2]
Q2: What are the critical parameters affecting the yield and purity of this compound synthesis?
A2: Several factors significantly impact the success of the synthesis, including the choice of base and solvent, reaction temperature, and reaction time.[4][5] Temperature, in particular, has a drastic effect on both product yield and purity, with lower temperatures (e.g., 0°C) often providing the best results.[4][5] The concentration of the base catalyst is also a crucial factor.[5]
Q3: What are the common side products in this compound synthesis and how can they be minimized?
A3: Common side products include those from the Cannizzaro reaction, Michael addition, self-condensation of the ketone, and intramolecular cyclization to form naphthoflavanone.[3][6][7] To minimize the Cannizzaro reaction, it is recommended to first react the acetophenone with the base to form the carbanion before adding the benzaldehyde.[3] Lower reaction temperatures can often minimize the formation of multiple products.[6]
Q4: My reaction has resulted in a low yield. What are the potential causes and solutions?
A4: Low yields can be attributed to several factors, including suboptimal reaction conditions, poor reagent quality, competing side reactions, and the reversibility of the initial aldol addition.[3] To address this, optimization of temperature, reaction time, and catalyst concentration is often necessary.[3] Using fresh, pure aldehydes and ketones is also crucial.[3]
Q5: I obtained an oil instead of a solid product. What should I do?
A5: The formation of an oily product can be due to impurities or the low melting point of the specific chalcone derivative.[8] If impurities are suspected, further purification is necessary. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[8] Cooling the mixture in an ice bath may also promote solidification.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base or solvent | Sodium hydroxide (NaOH) has been shown to be a more effective catalyst than calcium hydroxide, magnesium hydroxide, or lithium hydroxide.[4][5] Isopropyl alcohol (IPA) has been identified as a better solvent compared to methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran.[4][5] |
| Suboptimal reaction temperature | Temperature significantly affects yield and purity.[4][5] A temperature of 0°C has been found to produce the best yield in some optimizations.[4][5] | |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] While some protocols suggest stirring for approximately 4 hours, longer times may be needed depending on the specific substrates.[5] | |
| Formation of Multiple Products/Impurities | Side reactions are occurring | Lowering the reaction temperature can often minimize side reactions.[6] Using a milder base or a catalytic amount can also reduce the rate of side reactions.[6] |
| Intramolecular cyclization to form flavanone | Use the minimum effective amount of base and avoid prolonged reaction times or high temperatures after the chalcone has formed.[6] | |
| Difficulty in Product Isolation/Purification | Product is an oil | Try to induce crystallization by scratching the flask or adding a seed crystal.[8] Trituration with a non-polar solvent like cold hexane can also help induce solidification.[6] |
| Poor precipitation during workup | After the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 3.[1][2] |
Experimental Protocols
Protocol 1: Optimized Conventional Synthesis of this compound[4][5][6]
Materials:
-
2'-Hydroxyacetophenone (0.05 mol)
-
Benzaldehyde (0.05 mol)
-
Isopropyl alcohol (IPA) (50 mL)
-
40% aqueous Sodium Hydroxide (NaOH) solution (20 mL)
-
1 M Hydrochloric acid (HCl)
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Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 20 mL of a 40% aqueous solution of NaOH to the stirred mixture while maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until the pH is acidic, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., petroleum ether:ethyl acetate, 5:1 v/v)[9]
-
Glass column
-
Cotton or glass wool
-
Sand
Procedure:
-
Prepare the Column: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent of the solvent system. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Load the Sample: Dissolve the crude this compound in a minimum amount of the solvent system. Carefully load the sample onto the top of the silica gel bed.
-
Elute the Column: Add the solvent system to the column and begin collecting fractions. The polarity of the solvent can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
Analyze Fractions: Monitor the collected fractions using TLC to identify which fractions contain the pure this compound.
-
Isolate the Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on this compound Synthesis Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH (40%) | IPA | 0 | 4 | "Best Yield" | |
| KOH (20% w/v) | Ethanol | Room Temp | - | 22-85 | [10] |
| KOH (solid) | None (Ball Mill) | - | 1 | 96 | [11] |
| NaOH | Ethanol | 30-35 (Ultrasound) | 3 | "High Yields" | [12] |
| NaOH | Ethanol | Room Temp | 18 | 85 | [9] |
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Claisen-Schmidt Condensation Mechanism.
Caption: Troubleshooting Low Yield in this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 1214-47-7 [chemicalbook.com]
- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 2'-hydroxychalcone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2'-hydroxychalcone. Our goal is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what is the underlying mechanism?
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 2'-hydroxyacetophenone with benzaldehyde.[2][3]
The mechanism proceeds as follows:
-
Enolate Formation: A base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from 2'-hydroxyacetophenone to form a resonance-stabilized enolate ion.[2]
-
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[2]
-
Aldol Addition: This results in the formation of an alkoxide intermediate.[2]
-
Protonation: The alkoxide is protonated by a protic solvent (like ethanol or water) to form a β-hydroxy ketone.[2]
-
Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, which is this compound.[2]
Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I address them?
Low yields in this compound synthesis can stem from several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products.[4][5]
Troubleshooting Low Yields:
-
Incomplete Reaction:
-
Insufficient Catalyst: Ensure the base catalyst is fresh and used in the correct concentration. Older catalysts can absorb atmospheric CO2 and moisture, reducing their effectiveness.[5]
-
Inadequate Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] Some reactions may require longer stirring times to go to completion.
-
Low Temperature: While lower temperatures can minimize side products, they can also slow down the reaction rate.[6] An optimal temperature must be determined.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Solvent: The choice of solvent can significantly impact the yield. Isopropyl alcohol (IPA) has been reported to provide better results compared to methanol, ethanol, or other common solvents for this synthesis.[7]
-
Improper Base Concentration: The amount of base is critical. Too little may not effectively deprotonate the ketone, while too much can promote side reactions.[5] For 0.05 mol of reactants, 20 mL of 40% NaOH has been shown to give good results.[6]
-
-
Formation of Side Products:
-
Self-Condensation of Ketone: The enolate of 2'-hydroxyacetophenone can react with another molecule of the ketone instead of benzaldehyde.[5] To minimize this, slowly add the ketone to a mixture of the aldehyde and the base.[5]
-
Cannizzaro Reaction: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can undergo a Cannizzaro reaction.[5] Using a less concentrated base or adding it portion-wise can mitigate this.[5]
-
Cyclization to Flavanone: The this compound product can undergo intramolecular cyclization to form the corresponding flavanone, especially with prolonged reaction times or high temperatures.[8]
-
Q3: My reaction mixture turned into a dark, viscous oil, and I'm having trouble isolating the product. What should I do?
The formation of an oily or tar-like substance can be due to excessive base concentration or the formation of polymeric materials.[5][8]
Troubleshooting Product Isolation:
-
Inducing Precipitation: After the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of about 3-5.[2][9] This should cause the this compound to precipitate as a solid.
-
Trituration: If an oil forms upon acidification, try triturating it with a non-polar solvent like cold hexane to induce solidification.[8]
-
Purification: If the product remains oily, it may be necessary to perform column chromatography to isolate the desired chalcone from impurities.
Q4: How can I purify the crude this compound?
The most common method for purifying crude this compound is recrystallization.[3]
-
Solvent Selection: Ethanol or methanol are commonly used solvents for recrystallization.[2][10]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes yields obtained under various reported conditions.
| 2'-Hydroxy- acetophenone (equiv.) | Benzaldehyde (equiv.) | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 1 | 2 (KOH) | Ethanol | Reflux (50°C) | 2 | - | [9] |
| 1 | 1 | - (NaOH) | Isopropyl Alcohol | 0°C | 4 | >95 | [6] |
| 1 | 1+1 | 2 (KOH) | None (Ball Mill) | Room Temp. | 1 | 96 | [9][11] |
| 1 | 1 | 2-3 (KOH/NaOH) | Ethanol | Room Temp. | - | - | [2] |
| 1 | 1 | - (NaOH) | Isopropyl Alcohol | 0°C | 4 | - | [3] |
Note: The study using a ball mill involved two grinding cycles of 30 minutes each, with an additional equivalent of benzaldehyde added in the second cycle.[9][11]
Experimental Protocols
Protocol 1: Conventional Synthesis in Solution [3]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol (IPA).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture while maintaining the temperature at 0°C. The solution will likely turn a deep red or orange color.[2]
-
Reaction Progression: Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice.
-
Precipitation: Acidify the mixture by slowly adding cold 1 M HCl until the pH is approximately 3.[2] A yellow solid should precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove any remaining salts.[2] The crude product can be further purified by recrystallization from ethanol.[3]
Protocol 2: Mechanochemical Synthesis (Ball Milling) [9]
-
Reactant Preparation: In a ball mill vessel, combine equimolar amounts of the 2'-hydroxyacetophenone and benzaldehyde (e.g., 1.2 mmol) with 2 equivalents of solid KOH.
-
First Grinding Cycle: Grind the mixture for 30 minutes.
-
Second Grinding Cycle: Add another equivalent of benzaldehyde to the mixture and grind for an additional 30 minutes. A red powder should form.
-
Product Isolation: Dissolve the resulting powder in 10 mL of cold methanol and acidify with 2 mL of cold 1 M HCl until the pH is approximately 3.
-
Purification: Collect the resulting yellow precipitate by filtration and wash with cold water.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-hydroxychalcones. The following information is curated to address common challenges, with a focus on minimizing side-product formation and optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2'-hydroxychalcones?
The synthesis is primarily achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of a 2'-hydroxyacetophenone with a substituted or unsubstituted benzaldehyde.[1] The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of the 2'-hydroxyacetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, which is the 2'-hydroxychalcone.[1]
Q2: What are the most common side reactions observed during the synthesis of 2'-hydroxychalcones?
Several side reactions can occur, leading to the formation of unwanted byproducts and a reduction in the yield of the desired this compound. The most prevalent side reactions include:
-
Intramolecular Cyclization to Flavanone: The 2'-hydroxy group can attack the β-carbon of the α,β-unsaturated carbonyl system in an intramolecular Michael addition, leading to the formation of the isomeric flavanone.[2][3]
-
Michael Addition: The enolate of the starting 2'-hydroxyacetophenone can add to the α,β-unsaturated system of the already formed chalcone product in a conjugate addition, resulting in a Michael adduct.[4]
-
Self-Condensation of 2'-Hydroxyacetophenone: Two molecules of the starting ketone can react with each other in an aldol condensation reaction, especially if the aldehyde is less reactive or if the reaction conditions favor enolate formation.[5]
-
Cannizzaro Reaction of the Aldehyde: If the benzaldehyde derivative used has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[6][7]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials (2'-hydroxyacetophenone and the benzaldehyde) on a TLC plate. The reaction is considered complete when the spot corresponding to the limiting reactant (usually the aldehyde) disappears.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction using TLC until the starting material is consumed. Extend the reaction time if necessary. |
| Suboptimal Catalyst | Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are generally the most effective catalysts. The concentration of the base is crucial; typically, a 40% aqueous solution of NaOH or a 20% w/v solution of KOH is used.[1][8] |
| Inappropriate Solvent | Isopropyl alcohol (IPA) has been reported to give better yields for this compound synthesis compared to methanol or ethanol. |
| Non-optimal Temperature | Temperature significantly affects the reaction rate and byproduct formation. For many this compound syntheses, conducting the reaction at 0°C has been shown to provide the best yield and purity. |
| Side Reactions | Refer to the specific troubleshooting guides for each side reaction below to minimize their occurrence. |
Problem 2: The major product is the isomeric flavanone.
| Potential Cause | Recommended Solution |
| Prolonged reaction time or high temperature | The cyclization of this compound to flavanone is often favored by extended reaction times and elevated temperatures.[9] Minimize the reaction time after the chalcone has formed and maintain a low temperature (e.g., 0-5°C). |
| Excessive base | A high concentration of base can catalyze the intramolecular cyclization. Use the minimum effective amount of base. |
| Purification Difficulty | Flavanones and chalcones can have similar polarities, making them difficult to separate by column chromatography. Recrystallization from a suitable solvent (e.g., ethanol) can sometimes selectively crystallize one isomer. |
Problem 3: Presence of a high molecular weight byproduct (Michael Adduct).
| Potential Cause | Recommended Solution |
| High concentration of enolate | This is often caused by a high concentration of a strong base. Use a milder base or a stoichiometric amount of a strong base. |
| Excess of 2'-hydroxyacetophenone | An excess of the ketone leads to a higher concentration of the enolate, which can act as a Michael donor.[4] Use a slight excess of the aldehyde to ensure the enolate preferentially reacts with it. |
| Elevated temperature | Higher temperatures can provide the activation energy for the Michael addition.[4] Conduct the reaction at a lower temperature (e.g., 0°C). |
Problem 4: Formation of self-condensation product of 2'-hydroxyacetophenone.
| Potential Cause | Recommended Solution |
| Less reactive aldehyde | If the aldehyde is sterically hindered or electronically deactivated, the enolate of the 2'-hydroxyacetophenone may react with another molecule of the ketone. |
| Slow addition of aldehyde | Add the aldehyde to the reaction mixture before the base to ensure it is present to react with the enolate as it is formed. |
| High concentration of ketone | Maintain a balanced stoichiometry or use a slight excess of the aldehyde. |
Problem 5: Presence of alcohol and carboxylic acid derivatives of the starting aldehyde.
| Potential Cause | Recommended Solution |
| Cannizzaro reaction | This occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[6][7] This side reaction is favored by high concentrations of a strong base.[7] |
| High base concentration | Use a milder base or optimize the concentration of the strong base. |
| High temperature | The Cannizzaro reaction is often accelerated by higher temperatures. Maintain a low reaction temperature. |
Quantitative Data Summary
The yield of 2'-hydroxychalcones is highly dependent on the reaction conditions. The following table summarizes yields obtained under various conditions for the synthesis of different this compound derivatives.
| 2'-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH (2 eq) | Ball Mill | Room Temp. | 2 x 30 min | 96 | [10] |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH (40% aq.) | IPA | 0°C | 4 h | ~95 | |
| 5'-chloro-2'-hydroxyacetophenone | 4-chlorobenzaldehyde | KOH (2 eq) | Ball Mill | Room Temp. | 1 h | 81 | [10] |
| 5'-bromo-2'-hydroxyacetophenone | 4-chlorobenzaldehyde | KOH (2 eq) | Ball Mill | Room Temp. | 1 h | 90 | [10] |
| 2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH (aq) | Ethanol | Room Temp. | 24 h | 72 | [10] |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | KOH (aq) | Ethanol | Reflux | 4 h | 50 | [10] |
| 2'-hydroxyacetophenone | 4-methoxybenzaldehyde | NaOH (aq) | Methanol | Room Temp. | 1 h then 1 day | 88 | [10] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized for high yield and purity by controlling the temperature.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol (IPA).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction's progress by TLC.
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: General Procedure for this compound Derivatives Synthesis [10]
This protocol is a general method that can be adapted for various substituted starting materials.
-
Reactant Preparation: In a flask, dissolve equimolar amounts of the substituted 2'-hydroxyacetophenone and the appropriate benzaldehyde in ethanol.
-
Catalyst Addition: Add an aqueous solution of KOH (e.g., 2 equivalents).
-
Reaction Progression: Stir the reaction mixture for 24 hours at room temperature. Alternatively, the reaction can be refluxed for 4 hours to reduce the reaction time.
-
Product Isolation: After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Claisen-Schmidt condensation for this compound synthesis.
Caption: Overview of major side reactions in this compound synthesis.
Caption: Mechanism of intramolecular cyclization to form flavanone.
Caption: Michael addition as a side reaction in chalcone synthesis.
Caption: Simplified mechanism of the Cannizzaro side reaction.
Caption: Self-condensation of 2'-hydroxyacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 8. benchchem.com [benchchem.com]
- 9. chemijournal.com [chemijournal.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2'-Hydroxychalcone Oily Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of oily 2'-hydroxychalcone products. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product an oil instead of a solid?
A1: The formation of an oily product can be attributed to several factors. Primarily, the presence of impurities can disrupt the crystal lattice formation, preventing solidification. Unreacted starting materials, such as 2'-hydroxyacetophenone or the corresponding benzaldehyde, are common culprits.[1][2] Additionally, the formation of cis/trans isomers can sometimes lead to oily mixtures, as the presence of the less stable cis isomer can lower the melting point of the product mixture.[3] The inherent molecular structure of certain this compound derivatives may also favor a lower melting point, resulting in an oily state at room temperature.
Q2: What are the most common impurities in a crude this compound synthesis?
A2: The most prevalent impurities are typically unreacted starting materials, specifically 2'-hydroxyacetophenone and the aldehyde used in the Claisen-Schmidt condensation.[1][4] Byproducts from side reactions, such as self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde, can also be present.[5] Additionally, residual base catalyst (e.g., NaOH or KOH) and solvents from the reaction and work-up steps may contaminate the final product.
Q3: How can I monitor the progress of the reaction to minimize impurities?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of your reaction.[1][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired this compound product. A common eluent system for TLC analysis of chalcones is a mixture of n-hexane and ethyl acetate.[1]
Troubleshooting Guides
Issue 1: Oily Product Fails to Solidify
Symptoms:
-
The final product is a viscous oil or gum at room temperature.
-
Attempts at crystallization are unsuccessful.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Impurities | Purify the crude product using column chromatography to remove unreacted starting materials and byproducts.[6][7] An alternative is to perform an alkaline extraction to remove acidic impurities like unreacted 2'-hydroxyacetophenone.[1] |
| Residual Solvent | Ensure all solvents are thoroughly removed under reduced pressure using a rotary evaporator.[1] For high-boiling point solvents, a high-vacuum pump may be necessary.[5] |
| Isomeric Mixture | The presence of both cis and trans isomers can sometimes result in an oily product. Purification by column chromatography can separate these isomers.[3] |
| Inherent Low Melting Point | If the purified product is still an oil, it may have a melting point below room temperature. In such cases, the oily form is the pure state of the product. |
Issue 2: Incomplete Removal of Unreacted 2'-Hydroxyacetophenone
Symptoms:
-
TLC analysis of the purified product shows a spot corresponding to 2'-hydroxyacetophenone.[1]
-
¹H NMR spectrum of the product shows characteristic signals of the unreacted starting material.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Purification | The polarity of 2'-hydroxyacetophenone can be similar to the chalcone product, making separation by column chromatography challenging. Optimize the mobile phase for better separation. Alternatively, use alkaline extraction.[1] |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, consider optimizing reaction conditions (e.g., reaction time, temperature, or amount of catalyst). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.[8]
Materials:
-
Crude this compound product
-
Silica gel (60-120 mesh)
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase system by running a TLC of the crude product. A good solvent system will show good separation between the product and impurities. A common mobile phase for chalcones is a mixture of hexane and ethyl acetate.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into the column and allow it to pack, ensuring a level and crack-free bed.[3]
-
Sample Loading: Dissolve the crude oily product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[3]
-
Elution: Add the mobile phase to the column and begin collecting fractions.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]
Protocol 2: Purification by Alkaline Extraction
This technique leverages the acidic nature of the phenolic hydroxyl group in unreacted 2'-hydroxyacetophenone.[1]
Materials:
-
Crude this compound product
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
10% aqueous NaOH solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in an appropriate organic solvent in a separatory funnel.
-
Add a 10% aqueous NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, venting periodically.[1]
-
Allow the layers to separate. The organic layer contains the chalcone, while the aqueous layer contains the sodium salt of the unreacted 2'-hydroxyacetophenone.
-
Drain the lower aqueous layer.
-
Repeat the washing of the organic layer with fresh 10% NaOH solution two more times.[1]
-
Wash the organic layer with distilled water until the aqueous washing is neutral.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.[1]
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified chalcone.[1]
Visual Guides
Caption: General workflow for the purification of oily this compound products.
Caption: Troubleshooting logic for an oily this compound product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. jetir.org [jetir.org]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.journalagent.com [pdf.journalagent.com]
Technical Support Center: Optimizing 2'-Hydroxychalcone Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of 2'-hydroxychalcone in biological assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and quantitative solubility data to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic compound characterized by poor aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but is considered insoluble in water.[1] The presence of a hydroxyl group means its aqueous solubility can be influenced by pH.[1]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
A2: This is a common issue known as "antisolvent precipitation." When the concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses, and the poorly water-soluble this compound is no longer in a favorable solvent environment, causing it to precipitate out of solution. This is especially likely if the final concentration of the compound exceeds its solubility limit in the final assay medium.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 0.5%.[1][2] While many cell lines can tolerate up to 1%, sensitive cells, such as primary cultures, may be adversely affected at lower concentrations.[1]
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: The stability of this compound in your specific assay buffer or cell culture medium can be determined by incubating the compound under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points, aliquots can be taken and the integrity of the compound analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][4]
Q5: Could the solubility-enhancing agents interfere with my biological assay?
A5: Yes, it is possible. Co-solvents, surfactants, and cyclodextrins, while improving the solubility of this compound, may have their own biological effects or could interfere with assay components. It is crucial to include appropriate vehicle controls in your experiments. This typically involves testing the effects of the solubilizing agent alone at the same final concentration used to dissolve the this compound to account for any background effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon dilution in buffer. | The final concentration exceeds the solubility limit in the aqueous buffer. The compound has very low aqueous solubility at the buffer's pH. | - Prepare a more dilute stock solution in DMSO.- Perform a stepwise or serial dilution into the biological buffer.[1]- Increase the pH of the buffer if your experiment allows, as the phenolic hydroxyl group's deprotonation at higher pH can increase solubility.[1]- Consider using a co-solvent or a cyclodextrin-based formulation.[2] |
| The solution becomes cloudy or forms a precipitate over time. | The solution is supersaturated and the compound is slowly precipitating. The compound may be unstable in the aqueous buffer over the time course of the experiment. | - Prepare fresh solutions immediately before each use.[1]- Assess the stability of this compound in your chosen buffer over time.[4]- Lower the final concentration of the compound. |
| Inconsistent or lower-than-expected bioactivity in assays. | Poor solubility and precipitation are leading to a variable effective concentration of the compound. The compound may be degrading in the assay medium. | - Visually inspect all solutions for any signs of precipitation before use.[1]- Determine the kinetic solubility of this compound in your specific experimental media.- Use a validated solubilization method and include proper vehicle controls.- Check the stability of the compound in your assay medium over the experimental duration.[3][4] |
| Difficulty dissolving the compound in the initial organic solvent. | The compound may require more energy to dissolve. The solvent may not be pure. | - Use sonication or gentle warming to aid dissolution in the stock solvent.- Ensure you are using a high-purity, anhydrous grade solvent like DMSO. |
Quantitative Solubility Data
The following tables provide representative solubility data for poorly soluble chalcones in various solvent systems. This data is intended to illustrate the improvements achievable with different solubility enhancement techniques. Researchers should experimentally determine the specific solubility of this compound for their particular experimental conditions.
Table 1: Solubility of a Typical Poorly Soluble Chalcone
| Formulation/Method | Solvent System | Chalcone Concentration (μg/mL) | Fold Increase in Solubility (Approx.) | Observations |
| Unformulated Chalcone | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | - | Insoluble, precipitation observed. |
| Unformulated Chalcone | PBS with 0.5% DMSO | 5 | ~5x | Limited solubility, may precipitate at higher concentrations. |
| Co-solvency | 20% PEG 400 in PBS | 50 | ~50x | Clear solution at lower concentrations. |
| Cyclodextrin Inclusion | 10 mM HP-β-CD in PBS | 250 | ~250x | Formation of a stable inclusion complex. |
| Solid Dispersion | 1:10 Chalcone:PVP K30 in Water | 500 | ~500x | Amorphous solid dispersion enhances dissolution. |
Data adapted from a representative example for a typical poorly soluble chalcone.[2]
Table 2: Solubility of (Z)-4'-Hydroxychalcone in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (M) |
| Dimethyl Sulfoxide (DMSO) | ~30 - ≥ 250 | ~0.134 - ≥ 1.115 |
| Ethanol | ~30 | ~0.134 |
| Dimethylformamide (DMF) | ~30 | ~0.134 |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 | ~0.00089 |
| Water | Insoluble | - |
Note: Discrepancies in reported DMSO solubility may be due to different experimental conditions or methodologies (e.g., kinetic vs. thermodynamic solubility).[5]
Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Vortex the mixture vigorously until the compound is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Solubility with a Co-solvent (PEG 400)
This method uses a water-miscible organic solvent to reduce the polarity of the aqueous medium.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate-Buffered Saline (PBS) or other aqueous buffer
-
DMSO
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Prepare a working solution by diluting the DMSO stock into a solution containing the co-solvent. For example, to achieve a final concentration with 10% PEG 400, dilute the DMSO stock into a PBS solution containing 10% PEG 400.
-
Always add the DMSO stock to the co-solvent-containing buffer with vigorous vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final DMSO concentration remains below 0.5%.
Protocol 3: Improving Solubility with Cyclodextrin Inclusion Complexation (HP-β-CD)
Cyclodextrins encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in water or buffer (e.g., 20 mM).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear filtrate is a saturated solution of the this compound:HP-β-CD complex, which can be further diluted for use in biological assays.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the NF-κB signaling pathway.
References
Stability of 2'-hydroxychalcone under experimental conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 2'-hydroxychalcone under common experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is changing color. What is happening?
A color change, often to a more intense yellow or orange, can be an indicator of degradation or isomerization, particularly in basic (alkaline) solutions. 2'-hydroxychalcones are known to be unstable in alkaline media, which can catalyze the cyclization to form flavanones, a common degradation pathway. To ensure the stability of your compound, it is crucial to control the pH of your solutions. For optimal short-term stability, a slightly acidic to neutral pH is generally recommended.
Q2: I am observing a loss of my compound peak and the appearance of new peaks in my HPLC analysis over time. How can I prevent this?
The appearance of new peaks and a decrease in the parent compound peak are classic signs of degradation. To mitigate this:
-
pH Control: Buffer your solutions, ideally to a slightly acidic pH, if compatible with your experimental setup. Alkaline conditions (high pH) significantly accelerate the cyclization of 2'-hydroxychalcones to flavanones.
-
Temperature: Store stock solutions and samples at low temperatures. For short-term storage (days), 2-8 °C is recommended. For long-term storage, aliquoting and freezing at -20 °C or below is advisable. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Exposure to light, especially UV radiation, can induce photodegradation and cis-trans isomerization of the α,β-unsaturated ketone system, which can alter the compound's biological activity.
Q3: I am getting inconsistent results in my biological assays. Could the stability of this compound be a factor?
Yes, inconsistent results can often be attributed to the degradation of the stock solution. It is highly recommended to prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO, ethanol) before each experiment to ensure the accuracy and reproducibility of your results.
Quantitative Data on Stability
The stability of this compound is significantly influenced by pH, temperature, and light. The following tables summarize the expected stability based on data for this compound and structurally similar compounds.
Table 1: Influence of pH on the Stability of this compound
| pH | Stability | Primary Degradation Pathway |
| Acidic (e.g., pH 3) | Most Stable | Minimal degradation. |
| Neutral (e.g., pH 7) | Moderately Stable | Gradual degradation may occur over time. |
| Basic (e.g., pH 9) | Unstable | Significant and rapid degradation through cyclization to flavanone.[1] |
Table 2: Influence of Temperature on the Stability of this compound
| Temperature | Stability | Recommendation |
| -20°C or lower | High | Recommended for long-term storage. |
| 2-8°C | Good | Suitable for short-term storage (days).[1] |
| Room Temperature (20-25°C) | Moderate | Acceptable for working solutions during experiments, but prolonged exposure should be avoided.[1] |
| 40°C | Low | Accelerated degradation expected. |
| 60°C | Very Low | Significant degradation likely.[1] |
Table 3: Influence of Light and Oxidative Stress on the Stability of this compound
| Condition | Stability | Primary Degradation Pathway(s) |
| Dark | Stable | - |
| UV Light Exposure | Unstable | Photodegradation, including cis-trans isomerization.[1] |
| Oxidative Stress (e.g., H₂O₂) | Moderately Unstable | Oxidation of the α,β-unsaturated system and hydroxyl groups.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound sample under various stress conditions to understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or ethanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) or a photostability chamber. A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.
Visualizations
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: Major degradation pathways for this compound under different experimental stressors.
Caption: Key signaling pathways affected by this compound, leading to its anti-inflammatory and anticancer effects.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2'-Hydroxychalcone in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2'-hydroxychalcone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in cell culture experiments?
A1: this compound is a flavonoid compound belonging to the chalcone family, which are precursors to flavonoids in plants.[1][2] It is widely investigated for its potent biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4][5] The primary challenge arises from its chemical structure, which is largely hydrophobic, leading to poor solubility in aqueous solutions like cell culture media.[6] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[6][7][8]
Q2: What is the most common method to dissolve this compound for cell culture use?
A2: The most prevalent method is to first dissolve this compound in a small amount of 100% dimethyl sulfoxide (DMSO) to create a highly concentrated stock solution.[9][10] This stock solution is then serially diluted to the final working concentration directly in the cell culture medium.[11] It is crucial to ensure the final concentration of DMSO in the culture medium is low enough to not affect cell viability, typically below 0.5%.[6][12]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[12] Some robust cell lines may tolerate up to 1%. However, primary cells and other sensitive cell lines can be affected by concentrations as low as 0.1%.[12] It is imperative to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without showing toxic effects.[6][13]
Q4: Can serum in the cell culture medium help with the solubility of this compound?
A4: Yes, components of fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds like this compound, which increases their apparent solubility in the culture medium.[11][13] If you are working with a serum-containing medium, this can help prevent precipitation. For particularly difficult compounds, a stepwise dilution into warm serum before final dilution in the medium can be an effective strategy.[13]
Q5: What are cyclodextrins, and can they improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex that is more soluble in aqueous solutions.[14][15] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a derivative commonly used in cell culture applications to enhance compound solubility.[13][16]
Troubleshooting Guide
Q1: I added my DMSO stock of this compound to the media, and it immediately precipitated. What went wrong and how can I fix it?
A1: This is a common issue when a highly concentrated, non-aqueous solution is rapidly diluted into an aqueous medium. The localized high concentration of the compound exceeds its solubility limit, causing it to crash out of solution.
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution. This will mean adding a larger volume to your media, so be mindful of the final DMSO concentration.
-
Perform Stepwise Dilution: Instead of a single dilution, perform serial dilutions. For example, dilute the stock 1:10 in media, mix well, and then perform the next dilution.[6][13]
-
Increase Mixing Efficiency: Add the stock solution dropwise into the vortex of the media while it is being stirred or vortexed. This rapid dispersion can prevent localized over-concentration.[13]
-
Warm the Media: Pre-warming the cell culture media to 37°C can sometimes help improve solubility.
-
Utilize Serum: If your experimental design allows, add the this compound stock to a small volume of pure, warm FBS first. Mix well, then add this mixture to the rest of your culture medium.[13]
Q2: My vehicle control (media with DMSO only) is showing cytotoxicity. What should I do?
A2: If your vehicle control is showing toxicity, it indicates that the concentration of DMSO is too high for your specific cell line.
Troubleshooting Steps:
-
Perform a DMSO Dose-Response Curve: Culture your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the highest concentration that does not impact cell viability or function.
-
Increase Stock Concentration: If you need to lower the final DMSO concentration, you will need to prepare a more concentrated stock solution of this compound so that a smaller volume is added to the culture medium.
-
Consider Alternative Solubilization Methods: If a tolerable DMSO concentration is too low to achieve the desired concentration of this compound, you should consider using a solubility enhancer like (2-Hydroxypropyl)-β-cyclodextrin.
Q3: Is it a good idea to filter out the precipitate from my this compound solution?
A3: No, filtering the solution is generally not recommended.[13] The precipitate is your compound of interest, and filtering it will remove it from the solution, leading to an unknown and lower final concentration in your experiment. The better approach is to optimize the solubilization method to prevent precipitation from occurring in the first place.
Data on Common Solubilization Agents
| Solubilizing Agent | Typical Final Concentration | Advantages | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 0.5% (v/v)[12][17] | Dissolves a wide range of hydrophobic compounds.[9] | Can be cytotoxic at higher concentrations; may affect cell differentiation.[9][12] |
| Fetal Bovine Serum (FBS) | 1% - 10% (v/v) | Serum proteins bind to the compound, aiding solubility.[13] | Can interfere with assays; introduces variability. |
| (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | 0.5% - 2.0% (w/v)[13] | Forms water-soluble inclusion complexes with hydrophobic compounds.[18][16] | Can extract cholesterol from cell membranes at high concentrations.[13] |
Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
-
Prepare Stock Solution: Weigh out the desired amount of this compound powder and dissolve it in 100% cell culture grade DMSO to make a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved. This can be aided by gentle warming (to 37°C) and vortexing.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in 100% DMSO if a dose-response curve is needed.[11]
-
Dilution in Media: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound DMSO stock dropwise to achieve the final desired concentration. The final DMSO concentration should ideally be ≤ 0.5%.[12]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium.
-
Application to Cells: Immediately add the prepared medium to your cells.
Protocol 2: Enhanced Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in serum-free cell culture medium. Warm to 37°C and stir until fully dissolved. Filter-sterilize this solution.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol (e.g., 50 mM).
-
Form the Inclusion Complex:
-
Slowly add the this compound stock solution to the sterile HP-β-CD solution with vigorous stirring.
-
Allow the mixture to incubate (e.g., for 1-2 hours at 37°C with continuous stirring) to facilitate the formation of the inclusion complex. The resulting solution should be clear.
-
-
Application to Cells: This this compound/HP-β-CD complex solution can now be added to your cell culture. Remember to account for the dilution factor.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of HP-β-CD and the organic solvent used for the stock solution.
Visual Guides
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]
- 8. 2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 14. japer.in [japer.in]
- 15. biomedres.us [biomedres.us]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 18. Cyclodextrin-based structures for drug delivery - Yareli Rojas Group [iim.unam.mx]
Minimizing by-product formation in 2'-hydroxychalcone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2'-hydroxychalcones. The focus is on minimizing by-product formation to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2'-hydroxychalcones?
The most common and straightforward method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation.[1][2][3] This is a base-catalyzed reaction between a 2'-hydroxyacetophenone and a substituted or unsubstituted benzaldehyde.[4]
Q2: What are the most common by-products observed in this synthesis?
The primary by-products in 2'-hydroxychalcone synthesis include:
-
Flavanones: These are formed via the intramolecular cyclization of the this compound product, a reaction that can be promoted by the basic conditions.[1]
-
Michael Adducts: This results from the nucleophilic addition of an enolate (from the acetophenone) to the α,β-unsaturated carbonyl system of the newly formed chalcone.[1]
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Self-Condensation Products: Two molecules of the 2'-hydroxyacetophenone can react with each other, leading to undesired oligomeric products.[1]
-
Polymeric Materials: The formation of dark, tar-like substances can occur under poorly controlled reaction conditions, such as excessively high temperatures or base concentrations.[1]
Q3: How does the choice of base affect the reaction outcome?
The choice and concentration of the base are critical for a successful synthesis with minimal by-products.
-
Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective catalysts for the Claisen-Schmidt condensation.[5]
-
Weaker bases such as calcium hydroxide and magnesium hydroxide have been shown to be ineffective.[6]
-
The amount of base is also crucial; an excessive amount can promote side reactions.[1] For instance, using 2 equivalents of KOH has been found to be optimal in some mechanochemical syntheses.[2]
Q4: What is the optimal temperature for this compound synthesis?
Temperature plays a significant role in both the reaction rate and the formation of by-products. Lowering the reaction temperature, often to 0°C using an ice bath, is frequently recommended to minimize side reactions and improve the yield and purity of the desired this compound.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired chalcone | Incomplete reaction. | - Ensure the purity of starting materials. - Optimize the amount of base; use a catalytic amount first and increase if necessary. - Extend the reaction time, monitoring progress by Thin Layer Chromatography (TLC).[5] |
| Formation of multiple by-products. | - Lower the reaction temperature to 0°C. - Use a milder base or a catalytic amount to reduce the rate of side reactions.[1] - Consider using a slight excess of the aldehyde to favor the desired reaction.[1] | |
| Formation of a major by-product (not starting material) | Intramolecular cyclization to form flavanone. | - Use the minimum effective amount of base. - Avoid prolonged reaction times or high temperatures after the chalcone has formed.[1] - Acidify the reaction mixture promptly upon completion.[1][7] |
| Michael addition of the acetophenone enolate to the chalcone product. | - Use a slight excess of the aldehyde.[1] - Lower the reaction temperature to slow down the rate of Michael addition.[1] | |
| Reaction mixture becomes a dark, viscous oil or tar | Excessive base concentration. | - Reduce the amount of base used in the reaction.[1] |
| High reaction temperature. | - Maintain a lower reaction temperature (e.g., 0°C), especially during the addition of the base.[1] | |
| Difficulty in precipitating the product | High solubility of the product in the reaction mixture. | - After the reaction is complete, pour the mixture into crushed ice.[1][7] - Acidify the mixture with dilute HCl.[1][7] - If an oil forms, try triturating with a non-polar solvent like cold hexane to induce solidification.[1] |
| Unreacted starting materials observed on TLC | Insufficient catalyst or reaction time. | - Increase the amount of base or extend the reaction time, monitoring closely by TLC.[5] |
| Poor reactivity of the aldehyde or ketone. | - A stronger base or a slight, carefully controlled increase in temperature might be necessary. |
Data Presentation
Table 1: Effect of Base and Solvent on this compound Synthesis
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| NaOH (40%) | Isopropyl Alcohol | 0 | 4 | Best Yield | [6] |
| KOH (2 eq.) | None (Ball Mill) | Room Temp. | 1 | 96 | [2] |
| NaOH | Ethanol | 30 | 24 | 15.6 (for 2,2'-dihydroxychalcone) | [8] |
| LiOH | Isopropyl Alcohol | 0 | 4 | Slight Conversion | [6] |
| Ca(OH)₂ | Isopropyl Alcohol | 0 | 4 | Ineffective | [6] |
| Mg(OH)₂ | Isopropyl Alcohol | 0 | 4 | Ineffective | [6] |
Table 2: Comparison of Synthetic Methodologies
| Method | Catalyst | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Conventional (Solution-Phase) | NaOH or KOH | 30 - 85% | Simple, widely used. | Can have low yields, side reactions, and require extensive purification. | [9] |
| Microwave-Assisted | Base or Ionic Liquid | 65 - 81% | Reduced reaction times, often higher yields. | Requires specialized equipment. | [8] |
| Mechanochemistry (Ball Mill) | Solid base (e.g., KOH) | Up to 96% | Fast, solvent-free, high yield. | Requires specialized equipment. | [2][10] |
Experimental Protocols
Optimized Protocol for this compound Synthesis (Conventional Method) [7]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of the desired benzaldehyde in 50 mL of isopropyl alcohol (IPA).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction's progress by TLC.
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
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Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Caption: Main reaction pathway and major by-product formations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2'-Hydroxychalcone Synthesis for Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 2'-hydroxychalcone for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of 2'-hydroxyacetophenone with benzaldehyde.[1][3]
Q2: What are the critical parameters to control during the scale-up of the Claisen-Schmidt condensation for this compound synthesis?
A2: When scaling up, it is crucial to control the reaction temperature, the choice and concentration of the base, the solvent, and the reaction time. Temperature, in particular, has a significant effect on both the yield and purity of the final product.[4]
Q3: What are some common issues encountered during the synthesis and how can they be addressed?
A3: Common issues include low yield, formation of side products, and difficulties in purification. Low yields can often be addressed by optimizing the base and solvent system. For instance, sodium hydroxide in isopropyl alcohol has been shown to be effective.[3] Side reactions can be minimized by maintaining a low reaction temperature, ideally around 0°C.[4] Purification is typically achieved through recrystallization from a suitable solvent like ethanol.[1]
Q4: Are there any greener or more environmentally friendly methods for this synthesis?
A4: Yes, mechanochemical synthesis using a ball mill is a more environmentally friendly alternative to traditional solvent-based methods.[5][6] This method can lead to high yields in shorter reaction times and reduces the use of hazardous solvents.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective base catalyst. | Switch to a more effective base like sodium hydroxide or potassium hydroxide.[3] Calcium and magnesium hydroxides have been shown to be ineffective.[3] |
| Inappropriate solvent. | Use a solvent that facilitates the reaction. Isopropyl alcohol (IPA) has been demonstrated to be a good choice.[3] | |
| Reaction temperature is too high or too low. | Optimize the reaction temperature. Studies have shown that 0°C can provide the best yield and purity.[4] | |
| Insufficient reaction time. | Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is often around 4 hours.[1] | |
| Formation of Multiple Side Products | Reaction temperature is too high, leading to side reactions like the Cannizzaro reaction.[2] | Maintain a low and controlled reaction temperature (e.g., 0°C). |
| Incorrect stoichiometry of reactants. | Ensure equimolar amounts of 2'-hydroxyacetophenone and benzaldehyde are used.[1] | |
| Difficulty in Product Purification | Product is oily or does not crystallize easily. | Ensure the reaction mixture is properly acidified to precipitate the product. Wash the crude product thoroughly with cold water.[1] |
| Impurities co-crystallize with the product. | Try a different recrystallization solvent or a combination of solvents. Ethanol is a commonly used solvent for recrystallization.[1] | |
| Reaction Fails to Initiate | Poor quality of starting materials. | Use pure, freshly distilled or recrystallized starting materials. |
| Inactive catalyst. | Prepare a fresh solution of the base catalyst. |
Experimental Protocols
Protocol 1: Optimized Claisen-Schmidt Condensation in Isopropyl Alcohol
This protocol is an optimized method for achieving high yields and purity.[1]
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol (IPA).[1]
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Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture.[1]
-
Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours. The progress of the reaction can be monitored by TLC.[1]
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Product Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.[1]
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Purification: Collect the precipitated solid (the this compound) by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry.[1]
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Recrystallization: The crude product can be further purified by recrystallization from ethanol.[1]
Protocol 2: Mechanochemical Synthesis (Ball Milling)
This protocol offers a green and efficient alternative to solvent-based synthesis.[5]
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Reactant Preparation: In a ball mill vessel, combine equimolar amounts of the substituted 2'-hydroxyacetophenone and the appropriate benzaldehyde (e.g., 1.2 mmol) with 2 equivalents of potassium hydroxide (KOH).[5]
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Reaction: Perform two grinding cycles of 30 minutes each. Between the cycles, add another equivalent of the benzaldehyde.[5][6]
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Product Isolation: After the grinding is complete, dissolve the resulting red powder in 10 mL of cold methanol and acidify with 2 mL of cold 1 M HCl to a pH of approximately 3.[5]
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Purification: The formed yellow precipitate is then filtered, washed with water, and dried.[5]
Quantitative Data Summary
Table 1: Comparison of Different Bases for this compound Synthesis
| Base | Solvent | Yield | Reference |
| Sodium Hydroxide (NaOH) | Isopropyl Alcohol | High | [3] |
| Potassium Hydroxide (KOH) | Ethanol | Moderate to High | [5] |
| Lithium Hydroxide (LiOH) | Methanol/Ethanol | Slight Conversion | [3] |
| Barium Hydroxide (Ba(OH)₂) | Methanol/Ethanol/IPA | Slight Conversion | [3] |
| Calcium Hydroxide (Ca(OH)₂) | Various | Ineffective | [3] |
| Magnesium Hydroxide (Mg(OH)₂) | Various | Ineffective | [3] |
Table 2: Optimized Reaction Conditions for Claisen-Schmidt Synthesis
| Parameter | Optimized Condition | Reference |
| Base | 40% NaOH (20 mL for 0.05 mol reactants) | [4] |
| Solvent | Isopropyl Alcohol (50 mL for 0.05 mol reactant) | [4] |
| Temperature | 0°C | [4] |
| Stirring Time | Approximately 4 hours | [4] |
Visualizations
Caption: Experimental workflow for the optimized synthesis of this compound.
References
Troubleshooting inconsistent results in 2'-hydroxychalcone bioassays
Welcome to the technical support center for 2'-hydroxychalcone bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding this compound bioassays.
Q1: My this compound compound shows inconsistent activity between experiments. What are the likely causes?
Inconsistent results in bioassays with 2'-hydroxychalcones can stem from several factors related to compound stability, handling, and the assay conditions themselves. Key areas to investigate include:
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Compound Stability: 2'-hydroxychalcones can be susceptible to degradation. Factors like pH, light exposure, and temperature can impact their stability. For instance, alkaline conditions can catalyze the cyclization of 2'-hydroxychalcones into flavanones, an inactive form.[1] It's also known that exposure to light, especially UV radiation, can lead to photodegradation.[1]
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Solubility Issues: Poor solubility is a common challenge with chalcone derivatives.[2] If the compound precipitates in the cell culture medium, it will not be available to interact with the target, leading to variable results.
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Stock Solution Integrity: The stability of your stock solution is critical. Degradation of the compound in the stock solution over time will lead to a decrease in observed activity.[1]
Q2: How can I improve the solubility of my this compound in aqueous assay buffers?
Improving solubility is crucial for obtaining reliable data. Here are some steps you can take:
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Proper Stock Solution Preparation: Ensure your stock solution, typically in 100% DMSO, is fully dissolved. Gentle warming or sonication can aid in this process.[2]
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Optimize Final DMSO Concentration: While DMSO is an excellent solvent for these compounds, high concentrations can be toxic to cells. It is important to keep the final DMSO concentration in your assay low, typically not exceeding 0.5%, to avoid vehicle-induced cytotoxicity.[3]
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Use of Surfactants: In biochemical assays, including a low concentration of a non-ionic surfactant, such as 0.01% Triton X-100, may help prevent the compound from adsorbing to the surfaces of the assay plates.[4]
Q3: Can the this compound itself interfere with my assay readout?
Yes, direct interference is possible, particularly in metabolic assays like the MTT assay. The α,β-unsaturated carbonyl system present in chalcones can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[2] This can lead to a false-positive signal, underestimating the compound's cytotoxicity. To mitigate this, it is advisable to run a cell-free control experiment to test for this potential interference.[2]
Q4: What is the importance of the geometric isomerism of my chalcone?
The geometric isomerism (cis/trans or Z/E) of chalcones can significantly impact their biological activity. The trans (E) isomer is generally more thermodynamically stable.[4] While for some chalcones the cis (Z) isomer has shown more potent activity, the bioactivity of the (Z)-isomer of many 2'-hydroxychalcones is not well-documented.[4] It's possible for the (Z)-isomer to convert to the less active (E)-isomer during the experiment, which can be minimized by protecting the compound from light and heat.[4]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments.
Guide 1: Dealing with Poor Compound Solubility
If you observe precipitation of your this compound derivative upon addition to the cell culture medium, follow these steps:
| Troubleshooting Step | Action |
| Check Stock Solution | Ensure your stock solution in 100% DMSO (or another suitable solvent) is fully dissolved. Gentle warming or sonication may be helpful.[2] |
| Optimize Dilution | Prepare a higher concentration stock solution in DMSO and use a serial dilution method. Ensure vigorous mixing when diluting into aqueous solutions.[4] |
| Visual Inspection | Visually inspect your assay wells for any precipitate after adding the compound. You can also centrifuge a sample of the final dilution and check for a pellet.[4] |
| Lower Final Concentration | If precipitation persists, consider lowering the final concentration of the this compound in your assay.[3] |
Guide 2: Addressing Inconsistent Cytotoxicity Results
If you are observing high variability in your cytotoxicity assays, consider the following:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or below for short periods and protect them from light.[1] |
| pH Instability in Assay Buffer | Ensure the pH of your assay buffer is within a stable range for your compound. Polyhydroxychalcones are generally more stable in acidic to neutral conditions.[1] |
| Assay Interference | Run a cell-free control to check for direct reduction of the assay reagent (e.g., MTT) by your compound.[2] |
| Cell Plating Inconsistency | Ensure a uniform cell suspension by mixing thoroughly before and during plating. Consider using a multichannel pipette for consistency.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving 2'-hydroxychalcones.
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the effect of 2'-hydroxychalcones on cell viability by measuring mitochondrial reductase activity.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the this compound from a DMSO stock solution in the cell culture medium. The final DMSO concentration should be ≤ 0.5%.[3] Replace the medium in the wells with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[3]
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Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[3]
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of 2'-hydroxychalcones to scavenge the stable free radical DPPH.
-
Reagent Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., ethanol or methanol). Prepare a fresh solution of DPPH in the same solvent.
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Reaction Mixture: In a 96-well plate, add the this compound solution at various concentrations.
-
Initiate Reaction: Add the DPPH solution to each well to start the reaction.
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Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
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Absorbance Measurement: Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Anti-inflammatory Assay)
This protocol assesses the anti-inflammatory potential of 2'-hydroxychalcones by measuring the inhibition of NO production in LPS-stimulated macrophages.
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Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
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Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
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Compound Pre-treatment: Treat the cells with various concentrations of the this compound for a specified period (e.g., 1 hour).
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LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control group without LPS.
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Incubation: Incubate the plate for 24 hours.
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Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
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Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives from the literature.
Table 1: Antioxidant and Lipoxygenase (LOX) Inhibitory Activity of Selected 2'-Hydroxychalcones
| Compound | DPPH Radical Scavenging (%) | Lipid Peroxidation Inhibition (%) | LOX Inhibition IC50 (µM) | Reference |
| Chalcone 4b | 82.4 | 82.3 | 70 | [5] |
| Chalcone 3c | - | - | 45 | [5] |
Table 2: Anti-inflammatory Activity of Selected 2'-Hydroxychalcones
| Compound | Inhibition of iNOS-catalyzed NO production IC50 (µM) | Reference |
| 2'-hydroxy-3,4,5-trimethoxychalcone | 2.26 | [6] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | 1.10 | [6] |
| This compound 24 | 7.1 - 9.6 | [6] |
| This compound 25 | 7.1 - 9.6 | [6] |
| This compound 26 | 7.1 - 9.6 | [6] |
Table 3: Antiparasitic and Anticancer Activity of Selected 2'-Hydroxychalcones
| Compound | L. donovani IC50 (µM) | P. falciparum (3D7) IC50 (µM) | IGR-39 Melanoma Cells IC50 (µM) | Reference |
| Compound 6 | 2.33 | - | - | [7] |
| Compound 11 | 2.82 | - | - | [7] |
| Compound 15 | - | 3.21 | - | [7] |
| Compound 12 | - | - | 12 | [7] |
| Miltefosine (Ref.) | 3.66 | - | - | [7] |
| Dacarbazine (Ref.) | - | - | 25 | [7] |
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by 2'-hydroxychalcones and a general experimental workflow.
Caption: General workflow for a cell-based bioassay with 2'-hydroxychalcones.
Caption: Inhibition of the NF-κB signaling pathway by 2'-hydroxychalcones.[8]
Caption: Inhibition of the COX-2 pathway by 2'-hydroxychalcones.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Substituted 2'-Hydroxychalcones
Welcome to the technical support center for the synthesis of substituted 2'-hydroxychalcones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2'-hydroxychalcones?
A1: The most prevalent and versatile method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.[1]
Q2: What are the key factors influencing the yield and purity of 2'-hydroxychalcones?
A2: The yield and purity of the synthesized 2'-hydroxychalcones are significantly impacted by the choice of catalyst, solvent, temperature, and reaction time.[1] Proper optimization of these parameters is crucial for a successful synthesis.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[1][3] By spotting the reaction mixture over time, you can observe the disappearance of the starting materials (2'-hydroxyacetophenone and benzaldehyde) and the appearance of the product spot.
Q4: What are the typical purification methods for 2'-hydroxychalcones?
A4: After the reaction is complete, the crude product is typically isolated by precipitation in an acidic aqueous solution.[1][2] The resulting solid is then collected by vacuum filtration and washed with cold water.[1][2] Further purification is most commonly achieved by recrystallization from a suitable solvent, such as ethanol or methanol.[1][2] For separating complex mixtures or isomers, High-Performance Liquid Chromatography (HPLC) is a widely used technique.[4]
Q5: What spectroscopic methods are used to characterize 2'-hydroxychalcones?
A5: The synthesized 2'-hydroxychalcones are typically characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry (MS).[5][6][7] The melting point of the purified chalcone is also a key indicator of its purity.[1]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low Yield of the Desired 2'-Hydroxychalcone
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Question: I am consistently obtaining a low yield of my target this compound. What are the possible reasons, and how can I improve it?
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Answer: Low yields in a Claisen-Schmidt condensation can arise from several factors:
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Incomplete Reaction: The reaction may not have proceeded to completion.
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Solution: Monitor the reaction progress using TLC. If starting materials are still present after the planned reaction time, consider extending the duration.[3]
-
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Suboptimal Reaction Temperature: The temperature might be too low for the specific reactants.
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Inappropriate Catalyst or Concentration: The choice and concentration of the base catalyst are critical.
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Solution: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and effective catalysts.[2] An optimized protocol suggests that for 0.05 mol of reactants, 20 mL of a 40% aqueous NaOH solution gives the best results.[9] It is advisable to perform small-scale optimizations to find the ideal catalyst and its concentration for your specific substrates.
-
-
Poor Solvent Choice: The solvent plays a crucial role in the reaction.
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Side Reactions: Competing reactions can consume starting materials and reduce the yield.
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Solution: Overly harsh conditions, such as high temperatures or high base concentrations, can lead to polymerization or decomposition, often indicated by the reaction mixture turning very dark.[3] Maintaining optimized conditions is key to minimizing these side reactions.
-
-
Issue 2: Formation of an Oily Product Instead of a Solid
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Question: After acidification, my product separated as an oil instead of a solid precipitate. How can I isolate my product?
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Answer: The formation of an oily product can be due to impurities or the inherent properties of the chalcone, such as a low melting point.
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Solution:
-
Purification: The oil may contain impurities that are preventing crystallization. Try to purify the oil using column chromatography.
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Induce Crystallization: If the product is pure but oily, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also be effective. Cooling the mixture in an ice bath or refrigerator may also promote solidification.[10]
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Issue 3: Difficulty in Purifying the Product
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Question: I am having trouble purifying my this compound, and my final product shows impurities in the NMR spectrum.
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Answer: Purification challenges can arise from the presence of unreacted starting materials, side products, or isomers.
-
Solution:
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Washing: Ensure the crude product is thoroughly washed with cold water after filtration to remove any residual base and other water-soluble impurities.[11]
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Recrystallization: This is a powerful technique for purification. The choice of solvent is critical. Ethanol or methanol are common choices.[1] If a single solvent does not work well, a mixed solvent system can be employed.
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Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the desired product from impurities.[12] For very similar compounds or isomers, preparative HPLC may be necessary.[4]
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-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the comparison of different synthetic approaches for 2'-hydroxychalcones.
Table 1: Effect of Different Bases on the Synthesis of this compound
| Catalyst | Efficacy | Reference |
| Sodium Hydroxide (NaOH) | Best catalytical activity | [9] |
| Lithium Hydroxide (LiOH) | Slightly converts reactant to product | [9] |
| Calcium Hydroxide (Ca(OH)₂) | Ineffective | [9] |
| Magnesium Hydroxide (Mg(OH)₂) | Ineffective | [9] |
| Potassium Hydroxide (KOH) | Commonly used, effective | [8][13] |
Table 2: Optimized Reaction Conditions for High Yield
| Parameter | Optimized Condition | Reactant Scale | Reference |
| Solvent | Isopropyl Alcohol (IPA) | 0.05 mol | [9] |
| Solvent Volume | 50 mL | 0.05 mol | [9] |
| Catalyst | 40% aqueous NaOH | 0.05 mol | [9] |
| Catalyst Volume | 20 mL | 0.05 mol | [9] |
| Temperature | 0°C | 0.05 mol | [9] |
| Stirring Time | Approximately 4 hours | 0.05 mol | [9] |
| Predicted Yield | 96.55% | Not Specified | [9] |
| Experimental Yield | 95.55% | Not Specified | [9] |
Experimental Protocols
Protocol 1: Optimized Synthesis Using Sodium Hydroxide in Isopropyl Alcohol
This protocol is optimized for achieving high yields and purity.[1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of the substituted 2'-hydroxyacetophenone and 0.05 mol of the substituted benzaldehyde in 50 mL of isopropyl alcohol (IPA).[1]
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath.[1]
-
Catalyst Addition: Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture.[1]
-
Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours.[1] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Product Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.[1]
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[1]
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Conventional Synthesis Using Potassium Hydroxide in Ethanol
This is a commonly used and versatile method.[8]
-
Reactant Preparation: Dissolve equimolar amounts of the substituted 2'-hydroxyacetophenone and the appropriate benzaldehyde in ethanol in a flask.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (KOH) (e.g., 20% w/v).[8]
-
Reaction Progression: Stir the reaction mixture for 24 hours at room temperature or reflux for 4 hours.[1][8] Monitor the progress by TLC.
-
Product Isolation: Cool the reaction mixture and pour it into crushed ice. Acidify with dilute HCl.
-
Purification: Filter the resulting precipitate, wash with water, and dry.
-
Recrystallization: Purify the crude chalcone by recrystallization from ethanol or another suitable solvent.
Visualizations
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low yield in chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural characterization of nitrated 2'-hydroxychalcones by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-HYDROXYCHALCONE(42224-53-3) 1H NMR spectrum [chemicalbook.com]
- 7. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Storage and Handling of 2'-Hydroxychalcone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2'-hydroxychalcone to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Exposure to Light: Particularly UV radiation, can induce photodegradation. The most common photodegradation pathway is the cis-trans isomerization of the α,β-unsaturated ketone system.[1]
-
pH of the Solution: this compound is more stable in acidic to neutral conditions. Alkaline environments (high pH) can catalyze the intramolecular cyclization of the 2'-hydroxy group, leading to the formation of the corresponding flavanone.[1]
-
Oxidative Conditions: The presence of oxidizing agents can lead to the degradation of the chalcone structure. The double bond is a primary site for oxidation, which can lead to the formation of epoxides and subsequent cleavage of the molecule.[2]
-
Elevated Temperatures: Thermal stress can accelerate degradation reactions, potentially leading to the cleavage of the chalcone backbone.[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) at low temperatures. Storage at -20°C or -80°C is recommended for preserving its integrity over extended periods. For routine laboratory use, short-term storage at controlled room temperature (20-25°C) away from direct light is acceptable.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions, typically prepared in solvents like DMSO or ethanol, should be stored at -20°C or -80°C for long-term stability. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Always use amber vials or protect the solutions from light.
Q4: What are the main degradation products of this compound?
A4: The primary degradation products depend on the degradation pathway:
-
Under alkaline conditions, the main degradation product is the corresponding flavanone , formed through intramolecular cyclization.[1]
-
Upon exposure to UV light, the (E)-isomer (trans) of this compound can convert to the (Z)-isomer (cis).
-
Under strong oxidative conditions, the chalcone can be cleaved to form smaller aromatic molecules such as 2-hydroxybenzaldehyde and benzoic acid derivatives.[2]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or declining activity of this compound in biological assays.
-
Potential Cause: Degradation of the compound in the stock solution or during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid material.
-
Protect from Light: During incubation steps in your assay, protect the samples from light by using amber-colored plates or by covering them with aluminum foil.[1]
-
Check Buffer pH: Ensure the pH of your assay buffer is within a stable range for this compound (ideally slightly acidic to neutral). Avoid highly alkaline buffers (pH > 8) if possible.[1]
-
Minimize Time in Aqueous Buffer: If the compound shows instability in your aqueous assay buffer, try to minimize the pre-incubation time before analysis.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Potential Cause: On-column degradation, degradation in the sample vial, or photoisomerization.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: An alkaline mobile phase can cause the cyclization of this compound to its flavanone on the column. Consider using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid).
-
Use a Cooled Autosampler: If available, use a cooled autosampler to minimize the degradation of samples waiting for injection.
-
Prepare Samples Immediately Before Analysis: To reduce the time the compound spends in solution, prepare your samples just before placing them in the autosampler.
-
Protect Samples from Light: Use amber HPLC vials to prevent photoisomerization while samples are in the autosampler.
-
Data Presentation: Stability of this compound
While specific long-term stability data for this compound is not extensively available in the literature, the following tables provide an illustrative summary of the expected stability based on data for structurally similar chalcones and flavonoids under various conditions. It is highly recommended to perform specific stability testing for your particular experimental conditions.
Table 1: Estimated Stability of this compound in Solution under Different pH Conditions
| pH | Condition | Estimated Half-life (t½) | Primary Degradation Product |
| 3 | Acidic | > 200 hours | - |
| 7 | Neutral | ~70 hours | Minor oxidation products |
| 9 | Basic | ~10 hours | Flavanone |
| 11 | Strongly Basic | < 3 hours | Flavanone |
Table 2: Estimated Stability of this compound in Solution at Neutral pH under Different Temperatures
| Temperature (°C) | Storage Condition | Estimated Half-life (t½) | Recommendation |
| -80 | Long-term storage | > 1 year | Recommended for long-term storage of stock solutions. |
| -20 | Long-term storage | ~6 months | Suitable for long-term storage of stock solutions. |
| 4 | Short-term storage | ~2 weeks | Recommended for short-term storage (days to weeks). |
| 25 | Room Temperature | ~3 days | Suitable for working solutions during experiments. |
| 40 | Elevated Temperature | ~20 hours | Accelerated degradation expected. |
Table 3: Qualitative Stability of this compound under Stress Conditions
| Stress Condition | Observation |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Relatively stable; minimal degradation over 24 hours. |
| Base Hydrolysis (0.1 M NaOH, RT) | Rapid degradation to flavanone. |
| Oxidative (3% H₂O₂, RT) | Moderate to significant degradation. |
| Photolytic (UV light exposure) | Noticeable degradation (isomerization and other reactions). Stable in the dark.[1] |
| Thermal (60°C) | Significant degradation in solution; more stable in solid state. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.
1. Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl, 0.1 M and 1 M)
-
Sodium hydroxide (NaOH, 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂, 3%)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Photostability chamber or UV lamp
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the chalcone (e.g., 100 µg/mL in methanol) in a quartz vial to UV light (e.g., 254 nm) or in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.
4. Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Illustrative):
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (around 310-350 nm, determine experimentally).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Method Development for 2'-Hydroxychalcone Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2'-hydroxychalcone in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). UV-Vis spectrophotometry can also be used for a more general estimation of total chalcone content.
Q2: What is the typical UV absorbance maximum for this compound?
A2: 2'-Hydroxychalcones generally exhibit a major absorbance band in the range of 300-400 nm. For quantification, a wavelength around 360 nm is often used. A second absorption band can be found in the 240-285 nm range.
Q3: How should I prepare a stock solution of this compound and ensure its stability?
A3: this compound is generally soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. To ensure stability, store stock solutions at low temperatures (2-8°C for short-term and -20°C or lower for long-term storage) and protect them from light by using amber vials.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the critical factors to consider during sample preparation for this compound analysis in biological matrices?
A4: Critical factors for sample preparation include:
-
Matrix Effects: Biological samples can contain interfering compounds that suppress or enhance the signal. Techniques like solid-phase extraction (SPE), liquid-liquid extraction, or protein precipitation are used to clean up the sample.
-
Analyte Stability: 2'-Hydroxychalcones can be unstable under certain conditions. It is crucial to control pH (slightly acidic to neutral is often optimal), temperature, and light exposure during sample preparation to prevent degradation or isomerization.[1][2]
-
Recovery: The efficiency of the extraction method should be validated to ensure high and reproducible recovery of this compound from the matrix.
Troubleshooting Guides
HPLC Method Development
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the C18 column. | Use an end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase. Reducing the mobile phase pH can also minimize these interactions.[3] |
| Column overload. | Reduce the sample concentration or injection volume.[3] | |
| Column contamination. | Use a guard column and replace it regularly. Flush the analytical column with a strong solvent.[3] | |
| Poor Peak Resolution | Inadequate separation of this compound from other components. | Optimize the mobile phase composition by experimenting with different solvent gradients and pH values. Acetonitrile often provides better resolution for polar compounds compared to methanol.[3] |
| Flow rate is too high. | Decrease the flow rate in small increments to improve separation. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase before use. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the column. | |
| Detector lamp issue. | Check the detector lamp's age and intensity. |
LC-MS Method Development
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity | Ion suppression from the sample matrix. | Improve sample cleanup using techniques like SPE or liquid-liquid extraction. Dilute the sample if the concentration of interfering compounds is high. |
| Inefficient ionization. | Optimize ion source parameters such as spray voltage, gas flow, and temperature. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization. | |
| Incorrect mass transitions (for MS/MS). | Optimize the precursor and product ion masses and collision energy for this compound. | |
| High Background Noise | Contaminated solvents, reagents, or system components. | Use high-purity LC-MS grade solvents and reagents. Clean the ion source regularly. |
| Carryover from previous injections. | Implement a thorough needle wash protocol and run blank injections between samples. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if it has been used extensively or with harsh conditions. |
Quantitative Data
Table 1: HPLC-UV Method Parameters for Chalcone Quantification
| Parameter | Value | Reference |
| Analyte | 4'-hydroxy-4-methoxychalcone | [4] |
| Matrix | Rat Intestinal Perfusate | [4] |
| Column | C18 reversed-phase | [4] |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | [4] |
| Flow Rate | 0.25 mL/min | [4] |
| Detection Wavelength | 350 nm | [4] |
| Limit of Detection (LOD) | 0.2 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [5] |
| Recovery | >95% | [5] |
Table 2: LC-MS/MS Method Parameters for Chalcone Quantification
| Parameter | Value | Reference |
| Analyte | Bavachalcone | [6] |
| Matrix | Rat Plasma | [6] |
| Column | Venusil ASB C18 (2.1 x 50 mm, 5 µm) | [6] |
| Mobile Phase | Methanol:Water (70:30, v/v) | [6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6] |
| Precursor Ion (m/z) | 323.1 | [6] |
| Product Ion (m/z) | 203.2 | [6] |
| Linearity Range | 1-1000 ng/mL | [6] |
| Recovery | 84.1-87.0% | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Extracts by HPLC-UV
-
Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Dissolve 100 mg of the dried plant extract in 1 mL of methanol and dilute with 9 mL of water. c. Load the diluted extract onto the SPE cartridge. d. Wash the cartridge with 10 mL of water to remove polar impurities. e. Elute the this compound with 5 mL of methanol. f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
-
HPLC-UV Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: Acetonitrile. d. Gradient: Start with 30% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. e. Flow Rate: 1.0 mL/min. f. Injection Volume: 20 µL. g. Detection: UV at 360 nm.
-
Quantification: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Plot the peak area against the concentration to determine the linearity and regression equation. c. Calculate the concentration of this compound in the sample using the regression equation.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound). b. Add 300 µL of ice-cold acetonitrile to precipitate the proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system. b. Column: A C18 reversed-phase column with a particle size of ≤ 2.6 µm (e.g., 100 mm x 2.1 mm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A suitable gradient to separate this compound from matrix components. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source. i. Ionization Mode: Positive or negative, to be optimized for this compound. j. MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: a. Prepare a calibration curve by spiking known amounts of this compound into blank plasma and processing the samples as described above. b. Plot the peak area ratio of the analyte to the internal standard against the concentration. c. Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. zefsci.com [zefsci.com]
- 2. chromacademy.com [chromacademy.com]
- 3. This compound Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Quantitative bioanalysis of bavachalcone in rat plasma by LC-MS/MS and its application in a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2'-Hydroxychalcone in Focus: A Comparative Analysis of Its Biological Prowess
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Chalcones, a class of natural and synthetic compounds, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] Among these, 2'-hydroxychalcone stands out due to its significant biological potential. This guide provides an objective comparison of this compound's performance against other chalcone derivatives, supported by experimental data, detailed methodologies, and visual representations of key processes.
Unveiling the Potential: A Head-to-Head Comparison
The biological activity of chalcones is significantly influenced by the substitution pattern on their aromatic rings. The presence and position of hydroxyl (-OH) groups, in particular, play a crucial role in their antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate this activity, with a lower IC₅₀ value indicating higher potency.
It has been reported that for chalcones with one or two hydroxyl groups on ring B, the antioxidant activity increases in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH.[1] The 3,4-dihydroxy substitution pattern on ring B of chalcones has been identified as an optimal combination for high antioxidant activity.[1] The presence of a 2'-hydroxy substituent on the A-ring is also considered important for the antioxidant capacity of chalcones.[1]
| Compound | DPPH Radical Scavenging IC₅₀ (µM) | Reference |
| This compound | Varies based on assay conditions | [1] |
| 4-Hydroxychalcone | Generally lower than 2-hydroxychalcone | [1] |
| 3,4-Dihydroxychalcone | High antioxidant activity | [1] |
| 2',4',4-Trihydroxychalcone | 26.55 ± 0.55 µg/mL | [3] |
| Butein (2',3,4,4'-Tetrahydroxychalcone) | Higher than (S)-butin | [1] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | High antioxidant activity | [1] |
Note: IC₅₀ values can vary between different studies due to variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of chalcones against various cancer cell lines are a primary focus of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability, where a lower IC₅₀ value signifies greater cytotoxicity.
This compound has been shown to induce autophagy and apoptosis in breast cancer cells by inhibiting the NF-κB pathway.[4] It suppresses cell viability in a dose-dependent manner in MCF-7 and CMT-1211 breast cancer cell lines.[4] Fluorinated 2'-hydroxychalcones have demonstrated enhanced antioxidant and anti-proliferative activities compared to their hydroxyl counterparts, with difluoro derivatives being particularly effective against human pancreatic and breast cancer cells.[5]
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | MTT | 37.74 | [4] |
| This compound | CMT-1211 (Breast Cancer) | MTT | 34.26 | [4] |
| Compound 5a (Chalcone Derivative) | HCT116 (Colon Cancer) | MTT | 18.10 ± 2.51 | [6] |
| Compound 9a (Chalcone Derivative) | HCT116 (Colon Cancer) | MTT | 17.14 ± 0.66 | [6] |
| Compound 5a (Chalcone Derivative) | MCF7 (Breast Cancer) | MTT | 7.87 ± 2.54 | [6] |
| Compound 5b (Chalcone Derivative) | MCF7 (Breast Cancer) | MTT | 4.05 ± 0.96 | [6] |
| Chalcone 12 | IGR-39 (Melanoma) | MTT | 12 | [2] |
Behind the Data: Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the synthesis of this compound and key biological assays are provided below.
Synthesis of this compound (Claisen-Schmidt Condensation)
The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxyacetophenone and benzaldehyde.[7][8]
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Ethanol or Isopropyl Alcohol[8]
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[8]
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve equimolar amounts of 2'-hydroxyacetophenone and benzaldehyde in ethanol or isopropyl alcohol in a round-bottom flask.[8]
-
Cool the mixture in an ice bath while stirring.[8]
-
Slowly add an aqueous solution of KOH (e.g., 20% w/v) or NaOH (e.g., 40%) to the stirred mixture.[7][8] The solution will typically turn a deep red or orange color.[7]
-
Continue stirring the reaction mixture at room temperature for a specified time (e.g., 24 hours).[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
After completion, pour the reaction mixture into a beaker containing crushed ice.[8]
-
Acidify the mixture with dilute HCl until the pH is acidic, which will cause the product to precipitate as a yellow solid.[7][8]
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol[9]
-
Test compounds (Chalcones)
-
Positive control (e.g., Ascorbic acid)[10]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[9]
-
Prepare stock solutions of the test chalcones and a positive control in a suitable solvent.[9]
-
Prepare a series of dilutions of the test compounds and the positive control.[9]
-
In a 96-well microplate, add a specific volume of the different concentrations of the test solutions, positive control, or solvent (as a blank).[9]
-
Add the DPPH working solution to each well and mix thoroughly.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of blank - Absorbance of test) / Absorbance of blank] x 100.[11]
-
The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the compound.[12]
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (Chalcones)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[6]
-
Dimethyl sulfoxide (DMSO)[6]
-
96-well flat-bottom plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (e.g., DMSO).[14]
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][15]
-
Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.[13]
Visualizing the Science: Diagrams and Workflows
To better understand the processes involved in the study of this compound, the following diagrams illustrate key experimental workflows and signaling pathways.
Caption: Workflow for the synthesis of this compound.
Caption: Overview of the experimental workflow.
Caption: Inhibition of the NF-kB pathway by this compound.
Conclusion
This compound serves as a versatile and potent scaffold in the development of new therapeutic agents. Its biological activities, particularly its antioxidant and anticancer effects, are significantly influenced by its chemical structure. This comparative guide highlights the importance of the 2'-hydroxyl group and provides a foundation for further research and development in this area. The detailed experimental protocols and visual diagrams offer valuable tools for researchers aiming to explore the full potential of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorinated 2'-hydroxychalcones as garcinol analogs with enhanced antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. jacsdirectory.com [jacsdirectory.com]
- 12. ijcea.org [ijcea.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2'-Hydroxychalcone Analogs
A deep dive into the pharmacological potential of 2'-hydroxychalcone derivatives reveals a versatile chemical scaffold with a broad spectrum of biological activities. Researchers, scientists, and drug development professionals can leverage the structure-activity relationship (SAR) data of these compounds to design more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound analogs, supported by quantitative data and detailed experimental protocols, to illuminate their potential in anticancer, anti-inflammatory, antioxidant, and enzyme-inhibitory applications.
The core structure of this compound, a class of open-chain flavonoids, consists of two aromatic rings (A and B) linked by an α,β-unsaturated carbonyl system. This arrangement is a key determinant of their biological effects. The presence and position of various substituents on these rings significantly modulate the pharmacological activity, offering a framework for targeted drug design.
Comparative Analysis of Biological Activities
The biological evaluation of a wide array of this compound analogs has demonstrated their efficacy in several key therapeutic areas. The following sections summarize the quantitative data, highlighting the structure-activity relationships for each major biological activity.
Anticancer Activity
2'-Hydroxychalcones have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The substitution pattern on both aromatic rings plays a crucial role in their potency. For instance, fluorinated analogs have shown enhanced anti-proliferative effects compared to their hydroxyl counterparts, a phenomenon attributed to the increased metabolic stability of the C-F bond.[1]
In studies on human colon cancer cells (HCT116), substitutions at the para-position of the B-ring with methyl, hydroxyl, and carboxyl groups have been shown to be important for anticancer activity.[2] Conversely, a para-dimethylamino group on the B-ring tends to decrease activity.[2] Some derivatives have been found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase, with mechanisms including the inhibition of histone deacetylase (HDAC).[2]
| Compound | Cell Line | IC50 (µM) | Reference |
| 2'-hydroxy-4-methylchalcone (C1) | HCT116 | 37.07 | [2] |
| Difluoro derivatives | BxPC-3 (pancreatic) | Most effective in the series | [1] |
| Chalcone 12 | IGR-39 (melanoma) | 12 | [3] |
| 2'-hydroxy-2,5-dimethoxychalcone | Canine lymphoma/leukemia | 9.76 - 40.83 | [4] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Canine lymphoma/leukemia | 9.18 - 46.11 | [4] |
| This compound | MCF-7 (breast) | 37.74 | [5] |
| This compound | CMT-1211 (breast) | 34.26 | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of 2'-hydroxychalcones are well-documented, with many analogs inhibiting key inflammatory mediators and enzymes. The substitution pattern on the B-ring is a significant determinant of their inhibitory activity against prostaglandin E2 (PGE2) production.[6] For example, 2'-hydroxy-3',4',3,4-tetramethoxychalcone (3b) has been shown to inhibit synovial human recombinant phospholipase A2 activity, human platelet TXB2 generation, and human neutrophil degranulation in a concentration-dependent manner.[7]
Derivatives with methoxy or benzyloxy groups on the B-ring are often potent inhibitors of PGE2 production.[6] Furthermore, certain 2'-hydroxychalcones can suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) by inhibiting the activation of NF-κB and AP-1.[6]
| Compound | Activity | IC50 (µM) or % Inhibition | Reference |
| 2'-hydroxy-3',4',3,4-tetramethoxychalcone (3b) | Inhibition of phospholipase A2 activity | Concentration-dependent | [7] |
| 2',4-dihydroxy-4'-methoxychalcone (compound 3) | Potent inhibition of TPA-induced PGE2 production | - | [6] |
| 2',4-dihydroxy-6'-methoxychalcone (compound 8) | Potent inhibition of TPA-induced PGE2 production | - | [6] |
| 2'-hydroxy-4'-methoxychalcone (compound 9) | Potent inhibition of TPA-induced PGE2 production | - | [6] |
| 2′-hydroxy-3,4,5-trimethoxychalcone (29) | Inhibition of iNOS-catalyzed NO production | 2.26 | [8] |
| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone (30) | Inhibition of iNOS-catalyzed NO production | 1.10 | [8] |
Antioxidant Activity
The antioxidant potential of 2'-hydroxychalcones is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The presence of hydroxyl groups is considered a key feature for enhancing antioxidant activity.[9] For instance, chalcone 4b, which has two hydroxyl groups on the B-ring, demonstrated significant DPPH radical scavenging ability (82.4%) and inhibition of lipid peroxidation (82.3%).[9]
| Compound | Assay | Result (IC50 or % Inhibition) | Reference |
| Chalcone 4b (two hydroxyls on B-ring) | DPPH radical scavenging | 82.4% | [9] |
| Chalcone 4b (two hydroxyls on B-ring) | Inhibition of lipid peroxidation | 82.3% | [9] |
| Fluorinated 2'-hydroxychalcones | Antioxidant activity | More potent than hydroxyl counterparts | [1] |
Enzyme Inhibition and Other Activities
Beyond their anticancer and anti-inflammatory roles, this compound analogs have been investigated as inhibitors of various enzymes. A series of these compounds were evaluated as inhibitors of human acetylcholinesterase (AChE), with the most active showing IC50 values in the range of 40–85 µM.[10] Higher activity was generally observed for compounds with methoxy substituents on the A-ring and halogen substituents on the B-ring.[10]
In other studies, certain this compound derivatives were identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[11] Compounds with hydroxy, methoxy, and methylenedioxy groups on the B-ring showed enhanced activity.[11] Furthermore, some analogs have demonstrated potent antileishmanial and antimalarial activities.[3]
| Compound | Target/Activity | IC50 (µM) | Reference |
| 2'-hydroxychalcones with methoxy A-ring and halogen B-ring | Acetylcholinesterase (AChE) inhibition | 40 - 85 | [10] |
| Compound 27 | AMPK activation | EC50 = 2.0 | [11] |
| Compound 29 | AMPK activation | EC50 = 4.8 | [11] |
| Compound 6 | Anti-leishmanial (L. donovani) | 2.33 | [3] |
| Compound 11 | Anti-leishmanial (L. donovani) | 2.82 | [3] |
| Compound 15 | Antimalarial (P. falciparum) | 3.21 | [3] |
Experimental Protocols
The synthesis and biological evaluation of this compound analogs follow established methodologies.
Synthesis: Claisen-Schmidt Condensation
The most common method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a 2'-hydroxyacetophenone and a substituted benzaldehyde.[10][12]
General Procedure:
-
A mixture of the appropriate 2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) is dissolved in ethanol.
-
The solution is stirred at room temperature for approximately 30 minutes.
-
An aqueous solution of a strong base, such as potassium hydroxide (KOH) (e.g., 50% w/w), is added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
The reaction mixture is then acidified, and the resulting precipitate (the this compound) is collected by filtration, washed, and purified, typically by recrystallization.[10]
Biological Assays
-
MTT Assay for Cytotoxicity: This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability. Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases reduce the MTT to a purple formazan product, which is then solubilized and quantified by measuring its absorbance. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]
-
DPPH Radical Scavenging Assay: This assay measures the ability of a compound to act as a free radical scavenger. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, and its color fades. The change in absorbance is measured spectrophotometrically to determine the radical scavenging activity.[9]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): This assay is used to screen for inhibitors of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically. A decrease in the rate of color formation indicates inhibition of AChE.[10]
Signaling Pathways and Experimental Workflows
The biological effects of 2'-hydroxychalcones are often mediated through their interaction with key cellular signaling pathways.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
The anti-inflammatory and anticancer activities of some 2'-hydroxychalcones have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutics. The extensive research into the structure-activity relationships of its analogs has provided valuable insights for rational drug design. By strategically modifying the substitution patterns on the aromatic rings, researchers can fine-tune the biological activity of these compounds, leading to the discovery of more potent and selective agents for a variety of diseases, including cancer and inflammatory disorders. The data and protocols presented in this guide serve as a resource for the continued exploration and optimization of this compound derivatives in drug discovery.
References
- 1. Fluorinated 2'-hydroxychalcones as garcinol analogs with enhanced antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors [mdpi.com]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. benchchem.com [benchchem.com]
Unveiling the In Vivo Efficacy of 2'-Hydroxychalcone: A Comparative Analysis
For Immediate Release
In the dynamic landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. 2'-Hydroxychalcone, a naturally occurring flavonoid precursor, has emerged as a promising candidate, demonstrating significant anticancer activities in preclinical studies. This guide provides a comprehensive in vivo validation of this compound's mechanism of action, juxtaposed with established chemotherapeutic agents for colon and breast cancer. Through a detailed comparison of experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate its therapeutic potential.
Executive Summary
In vivo studies reveal that this compound and its derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, and inhibiting the pro-inflammatory NF-κB signaling pathway. Notably, in models of colon cancer, this compound derivatives have been shown to act as histone deacetylase (HDAC) inhibitors. When compared to standard-of-care drugs such as 5-Fluorouracil (5-FU) and Paclitaxel, this compound presents a distinct mechanistic profile that warrants further investigation for its potential in combination therapies or as a standalone treatment.
Comparative In Vivo Performance
The following tables summarize the quantitative outcomes from in vivo studies of this compound and its derivatives against colon and breast cancer models, benchmarked against conventional chemotherapeutics.
Colon Cancer Models
Experimental Model: 1,2-dimethylhydrazine (DMH)-induced colorectal carcinoma in Wistar rats.
| Treatment Group | Dosage | Key Outcomes | Citation |
| This compound Derivatives (C1, C2, C3) | 100 mg/kg | Significant reduction in aberrant crypt foci formation and adenocarcinoma count. Significant (p<0.05) reduction in TNF-α levels. | [1][2] |
| 5-Fluorouracil (5-FU) | 10 mg/kg (intraperitoneally) | Studied for its effects on tumor localization, size, and dysplasia. | [3] |
| 5-Fluorouracil (5-FU) + Taurine | 5-FU (unspecified), Taurine (100 mg/kg) | No adenocarcinoma observed in the combination group, compared to 70% in the 5-FU only group. | [4] |
| Capecitabine | 200 mg/kg | Significantly increased the expression of colonic TGF-β1, decreased colonic Ki67, and increased p53. | [5] |
Breast Cancer Models
Experimental Model: MCF-7 and CMT-1211 breast cancer cell xenografts in mice.
| Treatment Group | Dosage | Key Outcomes | Citation |
| This compound | Not specified in vivo | Suppressed tumor growth and metastasis. | [6][7][8] |
| Paclitaxel | Not specified in vivo | Significantly inhibited breast tumor growth and suppressed migration and invasion of breast cancer cells. | [1][2] |
| Doxorubicin (in combination with Docetaxel) | 8 mg/kg (i.v.) | Synergistic antitumor activity against R-27 xenografts and additive against MX-1 xenografts. | [9] |
| Doxorubicin (nanosponges) | Not specified in vivo | Significantly inhibited cancer cell proliferation with higher efficiency than free Doxorubicin. | [10] |
Mechanistic Insights: Signaling Pathways
This compound's in vivo efficacy is rooted in its ability to modulate key cellular signaling pathways implicated in cancer progression.
NF-κB Signaling Pathway Inhibition
DOT script for the diagram:
Caption: this compound inhibits the NF-κB pathway, leading to apoptosis and autophagy.
Mechanistic studies have revealed that this compound treatment leads to a significant inhibition of the NF-κB pathway.[6][7][8] This inhibition is associated with an accumulation of intracellular reactive oxygen species (ROS), induction of endoplasmic reticulum stress, and activation of JNK/MAPK signaling.[6][7][8] The downstream effects include the induction of autophagy-dependent apoptosis in breast cancer cells.[6][7][8]
Cell Cycle Arrest and Apoptosis in Colon Cancer
DOT script for the diagram:
Caption: this compound derivatives induce cell cycle arrest and apoptosis in colon cancer.
In the context of colon cancer, certain this compound derivatives have been identified as inhibitors of histone deacetylase (HDAC).[1][2] This enzymatic inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.[1][2] In vivo, this culminates in a significant reduction in the formation of aberrant crypt foci and the number of adenocarcinomas.[1][2]
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the replication and validation of these findings.
In Vivo Anticancer Efficacy in DMH-Induced Colorectal Carcinoma
-
Animal Model: Male Wistar rats.
-
Induction of Carcinoma: Subcutaneous injections of 1,2-dimethylhydrazine (DMH) at a dose of 20 mg/kg body weight, once a week for 15 weeks.
-
Treatment: Following the induction period, rats were orally administered with this compound derivatives (C1, C2, and C3) at a dose of 100 mg/kg body weight daily for 16 weeks. A control group received the vehicle, and a standard group was treated with 5-Fluorouracil (intraperitoneal injection).
-
Endpoint Analysis: At the end of the treatment period, animals were sacrificed, and the colons were excised. The number of aberrant crypt foci (ACF) and adenocarcinomas were counted. Levels of tumor necrosis factor-alpha (TNF-α) in the serum were also measured.[1][2]
In Vivo Tumor Growth and Metastasis in a Breast Cancer Xenograft Model
-
Cell Lines: Human breast cancer cell lines MCF-7 and murine breast cancer cells CMT-1211.
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: 1 x 10^6 MCF-7 or CMT-1211 cells were injected into the mammary fat pad of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound. The exact dosage and administration route were not specified in the abstract.
-
Endpoint Analysis: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Lungs were also harvested to assess metastasis. The expression of key proteins in the NF-κB pathway was analyzed in tumor tissues.[6][7][8]
Experimental Workflow for In Vivo Studies
DOT script for the diagram:
Caption: In vivo experimental workflows for colon and breast cancer models.
Conclusion and Future Directions
The in vivo evidence strongly suggests that this compound and its derivatives hold significant promise as anticancer agents. Their distinct mechanisms of action, particularly HDAC and NF-κB inhibition, differentiate them from conventional chemotherapeutics and open avenues for novel therapeutic strategies. The data presented herein provides a solid foundation for further research, including dose-optimization studies, investigation of combination therapies with standard drugs to explore potential synergistic effects, and comprehensive long-term safety and toxicity profiling. As the field of oncology moves towards more targeted and personalized therapies, this compound stands out as a molecule worthy of continued and rigorous investigation.
References
- 1. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The action of 5-fluorouracil in DMH-induced carcinogenesis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Enhancement of 5-Fluorouracil Chemotherapeutic Efficacy by Taurine in Colon Cancer Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hesperetin and Capecitabine Abate 1,2 Dimethylhydrazine-Induced Colon Carcinogenesis in Wistar Rats via Suppressing Oxidative Stress and Enhancing Antioxidant, Anti-Inflammatory and Apoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low doses of paclitaxel enhance liver metastasis of breast cancer cells in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Paclitaxel can help cancer spread from the breast to the lungs - ecancer [ecancer.org]
- 9. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Docking Analysis of 2'-Hydroxychalcone Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the vast landscape of chemical scaffolds, 2'-hydroxychalcones have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of in silico docking studies of 2'-hydroxychalcone derivatives against key biological targets, supported by experimental data and detailed methodologies to aid in the rational design of more potent and selective drug candidates.
2'-Hydroxychalcones are precursors in the biosynthesis of flavonoids and possess a characteristic α,β-unsaturated ketone system that makes them amenable to interactions with various biological macromolecules. Their reported activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. Molecular docking, a computational technique that predicts the binding affinity and orientation of a ligand within the active site of a target protein, has been instrumental in elucidating the potential mechanisms of action of these derivatives and in guiding the synthesis of new, more active compounds.
Comparative Docking Performance
To provide a clear comparison of the binding potential of various this compound derivatives, the following tables summarize their docking scores against several key protein targets implicated in disease. A lower docking score generally indicates a more favorable binding interaction.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation and survival.[1][2][3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.
| Derivative | Substitution Pattern | Docking Score (kcal/mol) | Reference |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | 2',5'-di-OH, 3,4-di-OCH3 | -7.67 | [2] |
| Erlotinib (Reference) | - | -7.51 | [2] |
| Chalcone Derivative 1g | Specific substitutions not detailed | Not specified | [2] |
Note: Direct comparison across different studies should be done with caution due to variations in docking software and protocols.
Prostaglandin H2 Synthase (PGHS)
PGHS, also known as cyclooxygenase (COX), is a key enzyme in the biosynthesis of prostaglandins, which are lipid mediators of inflammation.[5][6][7][8] Inhibition of PGHS is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative data for a series of this compound derivatives against PGHS from a single comparative study was not available in the initial search results. However, individual studies have explored this interaction.
Soybean Lipoxygenase (LOX)
Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators.[9][10][11][12][13] Their inhibition is a target for anti-inflammatory therapies.
| Derivative | Substitution Pattern | IC50 (µM) | Docking Observations | Reference |
| Chalcone 3c | Methoxymethylene on ring A, three methoxy groups on ring B | 45 | H-bonds between methoxy groups and Trp130, Gly247 | [1] |
| Chalcone 4b | Two hydroxyl groups on ring B | 70 | H-bond interaction orienting hydroxyl and carbonyl groups towards Asp768 and Asn128 | [1] |
Experimental Protocols: A Guide to Molecular Docking
The following provides a generalized workflow for molecular docking studies, synthesized from various reported methodologies.
Preparation of the Protein Target
-
Obtaining the Crystal Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges. This step is crucial for accurate docking calculations.
Ligand Preparation
-
3D Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The geometry of the ligands is optimized using a suitable force field to find the lowest energy conformation.
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Algorithm: Software such as AutoDock, Schrödinger Maestro, or Molegro Virtual Docker are commonly used to perform the docking calculations. These programs use algorithms to explore various possible conformations and orientations of the ligand within the protein's binding site.
Analysis of Results
-
Binding Energy/Docking Score: The primary output is a docking score or binding energy, which estimates the binding affinity between the ligand and the protein.
-
Interaction Analysis: The binding poses of the ligands are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
Visualizing the Pathways
To better understand the biological context of the targeted proteins, the following diagrams illustrate their signaling pathways and the general workflow of a molecular docking experiment.
Caption: A generalized workflow for a molecular docking experiment.
Caption: Simplified EGFR signaling pathway.
Caption: Prostaglandin H2 Synthase (PGHS) pathway.
This guide provides a foundational understanding of the comparative docking studies of this compound derivatives. The presented data and protocols aim to facilitate further research and development in this exciting area of medicinal chemistry. By leveraging computational tools alongside experimental validation, the path to discovering novel and effective therapeutics can be significantly accelerated.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning down the heat: new routes to inhibition of inflammatory signaling by prostaglandin H2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin H2 - Wikipedia [en.wikipedia.org]
- 8. Prostaglandin H2 Synthase-1 [biology.kenyon.edu]
- 9. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Lipoxygenase pathway: Significance and symbolism [wisdomlib.org]
- 12. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2'-Hydroxychalcone
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2'-hydroxychalcone is paramount for its investigation as a potential therapeutic agent. Cross-validation of analytical methods is a critical process to ensure the reliability, consistency, and interchangeability of data generated from different analytical techniques. This guide provides a comparative overview of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample throughput, and cost. The following table summarizes the typical performance characteristics of HPLC-UV, UV-Vis, and HPTLC for the analysis of chalcone derivatives. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | HPTLC |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Measurement of light absorbance by the analyte at a specific wavelength. | Chromatographic separation on a planar surface, followed by densitometric quantification. |
| Primary Use | Quantification, purity assessment, and stability testing. | Rapid quantification and determination of total chalcone content. | High-throughput screening, qualitative analysis, and semi-quantitative estimation. |
| Linearity (R²) (typical) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) (typical) | Low ng/mL range | High ng/mL to low µg/mL range | Mid to high ng/spot range |
| Limit of Quantification (LOQ) (typical) | Low to mid ng/mL range | Low to mid µg/mL range | High ng/spot to low µ g/spot range |
| Accuracy (% Recovery) (typical) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (% RSD) (typical) | < 2% | < 2% | < 5% |
| Selectivity | High (separates from related substances) | Low (potential for interference from other UV-absorbing compounds) | Moderate (dependent on the mobile phase) |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | High | Low | Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods. The following sections provide representative methodologies for the analysis of this compound using HPLC-UV, UV-Vis Spectrophotometry, and HPTLC.
High-Performance Liquid Chromatography (HPLC-UV)
This method provides excellent resolution and sensitivity for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 320-360 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). From this, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
UV-Visible (UV-Vis) Spectrophotometry
This technique is suitable for the rapid estimation of this compound concentration in solutions.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound (e.g., 10 µg/mL in ethanol) from 200 to 500 nm. The λmax for this compound is typically in the range of 320-360 nm.[1][2]
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 20 µg/mL.
-
Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range.
-
Measurement: Use the solvent as a blank. Measure the absorbance of the standard and sample solutions at the predetermined λmax. Construct a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of the sample from this curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents. A common mobile phase for chalcones is a mixture of toluene:ethyl acetate:formic acid in appropriate ratios (e.g., 8:2:0.1, v/v/v).
-
Sample Application: Apply standards and samples as bands of 6 mm width using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of about 80 mm.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Analysis: Scan the dried plate with a TLC scanner in absorbance mode at the λmax of this compound.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). From this, prepare working standards of various concentrations.
-
Sample Preparation: Dissolve the sample in methanol and apply directly to the HPTLC plate.
Mandatory Visualization
To ensure the reliability of analytical data, a structured workflow for cross-validation is essential. The following diagram illustrates the logical steps involved in comparing and validating different analytical methods for this compound.
Caption: Workflow for the cross-validation of analytical methods for this compound.
References
2'-Hydroxychalcone: A Comparative Analysis of its Anti-Inflammatory Activity Against Standard Drugs
For Immediate Release
A comprehensive review of available experimental data reveals that 2'-hydroxychalcone, a flavonoid precursor, demonstrates notable anti-inflammatory properties. This comparison guide provides an objective analysis of its efficacy in relation to standard anti-inflammatory drugs, supported by in vitro and in vivo studies. The evidence suggests that this compound and its derivatives exert their effects through the modulation of key inflammatory pathways, positioning them as potential candidates for further investigation in the development of novel anti-inflammatory therapeutics.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and its derivatives has been evaluated across various assays, with results often benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). The following tables summarize the key quantitative findings from multiple studies, offering a comparative perspective on their inhibitory activities.
In Vitro Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its inhibition is a common metric for assessing anti-inflammatory activity. The following data, derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, compares the 50% inhibitory concentration (IC50) of various this compound derivatives with standard drugs.
| Compound | IC50 (µM) for NO Inhibition | Reference |
| 2'-Hydroxy-4',6'-dimethoxychalcone | 7.1 - 9.6 | [1] |
| 2'-Hydroxy-3-bromo-6'-methoxychalcone | 7.1 - 9.6 | |
| L-NIL (positive control) | 40 | [1] |
In Vitro Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are the primary targets of most NSAIDs. The data below compares the IC50 values of a this compound derivative with standard COX inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (Chalcone Derivative C64) | 6.28 | 0.092 | 68.26 | [2] |
| Indomethacin | 0.05 | 0.89 | 0.056 | [3][4] |
| Celecoxib | 7.8 | 0.07 | 111.4 | [3][4] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess acute inflammation. The table below shows the percentage of edema inhibition by a chalcone derivative compared to a standard NSAID.
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (Chalcone Derivative C64) | 10 | 78.28 | [2] |
| Indomethacin | 10 | 88.07 | [2] |
| Diclofenac | 5 | 56.17 | [5] |
| Diclofenac | 20 | 71.82 | [5] |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. This compound has been shown to inhibit the activation of NF-κB. This is a crucial mechanism for its anti-inflammatory effects.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Protocol Details:
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Seeding Density: Approximately 5 x 10^4 cells/well in a 96-well plate.
-
Pre-treatment: Cells are incubated with various concentrations of this compound or a standard anti-inflammatory drug for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Data Analysis: The absorbance is read at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely accepted method for evaluating the acute anti-inflammatory activity of compounds.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol Details:
-
Animals: Male Wistar rats (typically 150-200 g) are used.
-
Drug Administration: Animals are divided into groups and administered this compound, a standard drug (e.g., Indomethacin, Diclofenac), or the vehicle (control) orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, a 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each treated group compared to the control group.[5][6][7]
Conclusion
The available data indicates that this compound and its derivatives possess significant anti-inflammatory properties, acting through the inhibition of key inflammatory mediators and signaling pathways. While direct comparative data for the parent this compound against a wide array of standard NSAIDs is still emerging, the existing evidence for its derivatives is promising. The ability of these compounds to inhibit NO production, COX enzymes, and the NF-κB pathway underscores their potential as a foundation for the development of new anti-inflammatory agents. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound in relation to currently available treatments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are COX-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2'-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of 2'-hydroxychalcone, a flavonoid precursor with demonstrated therapeutic potential. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in drug discovery and development.
Executive Summary
This compound and its derivatives have shown significant promise as anticancer and anti-inflammatory agents in preclinical studies. In vitro investigations consistently demonstrate cytotoxic effects against various cancer cell lines and the ability to modulate key inflammatory pathways. While in vivo studies corroborate these findings, showcasing tumor growth inhibition and reduced inflammation in animal models, the translation of potent in vitro activity to comparable in vivo efficacy is a critical consideration for further development. This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms to provide a clear comparison between the laboratory and whole-organism effects of this compound.
Data Presentation: A Comparative Analysis
Anticancer Efficacy
The anticancer properties of this compound and its derivatives have been evaluated across a range of cancer types. In vitro studies typically report the half-maximal inhibitory concentration (IC50) as a measure of cytotoxicity, while in vivo studies assess efficacy through metrics like tumor volume reduction and inhibition of cancer-specific biomarkers.
| In Vitro Anticancer Efficacy of this compound and its Derivatives | |||
| Compound | Cell Line | Assay | IC50 Value |
| This compound Derivative (C1) | HCT116 (Human Colon Carcinoma) | MTT Assay | 37.07 µM[1] |
| This compound | MCF-7 (Human Breast Adenocarcinoma) | CCK-8 Assay | 37.74 µM[2] |
| This compound | CMT-1211 (Mouse Mammary Carcinoma) | CCK-8 Assay | 34.26 µM[2] |
| 2'-Hydroxy-2,3,4'-trimethoxychalcone | HepG2 (Human Hepatoma) | Not Specified | Not Specified (induced apoptosis)[3] |
| Difluoro-2'-hydroxychalcone derivatives | BxPC-3 (Human Pancreatic Cancer) | Not Specified | Most effective among tested derivatives[4] |
| This compound Derivative (C1) | HDAC Enzyme Inhibition | Enzyme Assay | 105.03 µM[5] |
| In Vivo Anticancer Efficacy of this compound and its Derivatives | ||||
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound Derivatives (C1, C2, C3) | DMH-induced colorectal carcinoma in Wistar rats | 100 mg/kg | Significant reduction in aberrant crypt foci and adenocarcinoma count; significant reduction in TNF-α levels.[1][5] | [1] |
| This compound | CMT-1211 xenograft mouse model | 20-60 mg/kg (i.p.) | Suppressed tumor growth and metastasis.[6] | [6] |
Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory mediators and signaling pathways.
| In Vitro Anti-inflammatory Efficacy of this compound and its Derivatives | |||
| Compound | Cell Line/System | Effect | IC50 / Key Observation |
| 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone (3a) & 2'-hydroxy-3',4',3,4-tetramethoxychalcone (3b) | Human neutrophils | Reduced LTB4 release | Data not quantified[7] |
| 2'-Hydroxy-3',4',3,4-tetramethoxychalcone (3b) | Human platelet | Inhibition of TXB2 generation | Concentration-dependent[7] |
| 2'-Hydroxyhalcones (24, 25, 26) | RAW 264.7 (Mouse Macrophage) | Inhibition of iNOS-catalyzed nitric oxide production | IC50 values between 7.1–9.6 μM[3][8] |
| 2'-Hydroxy-3,4,5-trimethoxychalcone & 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | Not Specified | Inhibition of iNOS protein expression | IC50 values of 2.26 µM and 1.10 µM, respectively[3] |
| 2'-Hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) | RAW 264.7 | Inhibition of iNOS and COX-2 expression | 10 µM reduced iNOS by 83.21% and COX-2 by 16.72%[9] |
| In Vivo Anti-inflammatory Efficacy of this compound and its Derivatives | |||
| Compound | Animal Model | Key Findings | Reference |
| 2'-Hydroxy-3',4',3,4-tetramethoxychalcone (3b) | Mice | Exerted topical anti-inflammatory effects. | [7] |
| This compound | CuSO4-induced inflammation in Zebrafish | Mitigated the release of inflammatory factors and lowered the oxidative stress response.[10] | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxic potential of this compound derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells (e.g., HCT116) and a control cell line (e.g., Vero) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then exposed to various concentrations of the test compounds for 48 hours.[1]
-
MTT Addition: Following treatment, 50 µl of MTT reagent (2 mg/ml in sterile PBS) is added to each well, and the plates are incubated for an additional 3 hours.[1]
-
Formazan Solubilization: The medium is discarded, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits 50% of cell growth.
In Vivo Anticancer Evaluation: DMH-Induced Colon Cancer Model
The in vivo anticancer efficacy of this compound derivatives has been assessed in a chemically induced colorectal carcinoma model in Wistar rats.[1]
-
Induction of Colon Cancer: Colon cancer is induced by intraperitoneal (i.p.) administration of 1,2-dimethyl hydrazine (DMH) at a dose of 30 mg/kg once a week for 20 weeks.[1]
-
Animal Grouping: After the induction period, the animals are randomized into different experimental groups, including a control group and groups receiving different doses of the test compounds.
-
Treatment: The test compounds (e.g., 100 mg/kg) are administered to the respective groups for a specified duration.
-
Efficacy Assessment: At the end of the treatment period, the animals are sacrificed, and the colons are examined for the number of aberrant crypt foci (ACFs) and adenocarcinomas. Levels of inflammatory markers like TNF-α are also measured.[1][5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To illustrate the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available data strongly suggest that this compound and its derivatives are promising candidates for further investigation as anticancer and anti-inflammatory agents. In vitro studies have successfully identified potent cytotoxic and anti-inflammatory activities and have begun to elucidate the underlying molecular mechanisms, such as the inhibition of the NF-κB pathway and HDAC enzymes.[1][5][6] The transition of these promising in vitro results to in vivo models has shown success, with significant tumor suppression and anti-inflammatory effects observed in animal studies.[1][6][7]
However, a direct quantitative comparison between in vitro IC50 values and effective in vivo dosages is complex due to pharmacokinetic and pharmacodynamic factors. The bioavailability and metabolic stability of chalcones are known challenges that can influence their in vivo efficacy.[4] Future research should focus on optimizing the pharmacokinetic properties of this compound derivatives to enhance their therapeutic potential and bridge the gap between in vitro potency and in vivo outcomes.
References
- 1. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated 2'-hydroxychalcones as garcinol analogs with enhanced antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Benchmarking 2'-Hydroxychalcone Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory performance of 2'-hydroxychalcone and its derivatives against established inhibitors for key enzymes implicated in various disease pathways. The information is compiled from preclinical research and is intended to provide a comprehensive overview for researchers in drug discovery and development.
Introduction to this compound
This compound is a natural flavonoid precursor known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] A significant aspect of its therapeutic potential lies in its ability to inhibit specific enzymes. This guide focuses on its performance against three key enzymes: Lipoxygenase (LOX), Acetylcholinesterase (AChE), and Cyclooxygenase-2 (COX-2). The inhibitory activity of this compound is often attributed to its unique chemical structure, which allows it to interact with the active sites of these enzymes. Furthermore, the anti-inflammatory effects of this compound have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]
Performance Comparison of Enzyme Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound derivatives and known benchmark inhibitors against Lipoxygenase, Acetylcholinesterase, and Cyclooxygenase-2. It is important to note that IC50 values can vary based on experimental conditions, such as the source of the enzyme and the specific assay used. The data presented here is for comparative purposes.
Lipoxygenase (LOX) Inhibition
Lipoxygenases are a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators. Inhibition of LOX is a key strategy in the development of anti-inflammatory drugs.
| Compound | Enzyme Source | IC50 Value | Reference(s) |
| This compound Derivative (3c) | Soybean Lipoxygenase | 45 µM | [4] |
| This compound Derivative (4b) | Soybean Lipoxygenase | 70 µM | [4] |
| Zileuton (Benchmark) | 5-Lipoxygenase | 0.3 - 0.5 µM | [5][6] |
| Nordihydroguaiaretic Acid (NDGA) (Benchmark) | Soybean Lipoxygenase | ~5 µM | [7] |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.
| Compound | Enzyme Source | IC50 Value | Reference(s) |
| This compound Derivatives | Human Acetylcholinesterase | 40 - 85 µM | [8][9] |
| This compound Derivative (4c) | Human Acetylcholinesterase | 3.3 µM | [10][11] |
| Donepezil (Benchmark) | Human Acetylcholinesterase | 6.7 nM | [12] |
| Cell-based assay | 222.23 µM | [13] | |
| Galantamine (Benchmark) | Human Acetylcholinesterase | 410 nM | |
| Acetylcholinesterase | 1.27 µM | [14] |
Cyclooxygenase-2 (COX-2) Inhibition
| Compound | Enzyme/Assay Source | IC50 Value | Reference(s) |
| Celecoxib (Benchmark) | Human Recombinant COX-2 | 40 nM | [16] |
| Human Whole Blood Assay | 0.06 µM | [17] | |
| Rofecoxib (Benchmark) | Human Recombinant COX-2 | 18 nM | [18] |
| Purified Human COX-2 | 0.34 µM | [19] | |
| Human Whole Blood Assay | 0.53 µM | [20][21] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its derivatives.
Soybean Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of soybean lipoxygenase, which is often used as a model for human 5-LOX.
-
Reagents:
-
Soybean lipoxygenase (Type I-B) solution.
-
Linoleic acid (substrate) solution.
-
Borate buffer (pH 9.0).
-
Test compound (this compound) and benchmark inhibitor (e.g., Nordihydroguaiaretic acid) solutions at various concentrations.
-
-
Procedure:
-
Prepare the reaction mixture by adding the borate buffer, enzyme solution, and the test compound or benchmark inhibitor to a cuvette.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding the linoleic acid substrate to the cuvette.
-
Monitor the increase in absorbance at 234 nm over time using a spectrophotometer. This absorbance change is due to the formation of the conjugated diene hydroperoxide product.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and inhibition.
-
Reagents:
-
Acetylcholinesterase (AChE) solution.
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound) and benchmark inhibitor (e.g., Donepezil) solutions at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or benchmark inhibitor to the respective wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of ATCI hydrolysis by AChE) reacts with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
The IC50 value is calculated from the dose-response curve.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagents:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Heme and a reducing agent (e.g., epinephrine) as cofactors.
-
Test compound (this compound) and benchmark inhibitor (e.g., Celecoxib) solutions at various concentrations.
-
-
Procedure:
-
Prepare the enzyme mixture by adding the reaction buffer, heme, and COX-2 enzyme to a reaction tube.
-
Add the test compound or benchmark inhibitor to the enzyme mixture and pre-incubate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
The product of the reaction, typically Prostaglandin E2 (PGE2), is then quantified using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration.
-
The IC50 value is determined from the dose-response curve.
-
Visualizations
General Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Molecular Modelling of 2'-Hydroxychalcones as Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory activity of prostaglandin E2 production by the synthetic this compound analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. apexbt.com [apexbt.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
Reproducibility of 2'-Hydroxychalcone Biological Activity Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of research and development. In the field of medicinal chemistry, 2'-hydroxychalcones have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of published data on these activities, focusing on quantitative measures and detailed experimental protocols to aid researchers in reproducing and building upon existing work.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the biological activities of 2'-hydroxychalcone and its derivatives.
Anticancer Activity
The anticancer potential of 2'-hydroxychalcones has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | 37.74 | [1] |
| This compound | CMT-1211 (Breast Cancer) | MTT Assay | 34.26 | [1] |
| This compound | MDA-MB-231 (Breast Cancer) | Not Specified | 4.6 | [2] |
| 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone (3a) | Not Specified | Not Specified | Not Specified | [3] |
| 2'-Hydroxy-3',4',3,4-tetramethoxychalcone (3b) | Not Specified | Not Specified | Not Specified | [3] |
| Chalcone C1 (2'-hydroxy, 4-methyl) | HCT116 (Colon Carcinoma) | Cytotoxicity Assay | < 200 | [4] |
| Chalcone C2 (2'-hydroxy, 4-hydroxy) | HCT116 (Colon Carcinoma) | Cytotoxicity Assay | < 200 | [4] |
| Chalcone C3 (2'-hydroxy, 4-carboxy) | HCT116 (Colon Carcinoma) | Cytotoxicity Assay | < 200 | [4] |
| Chalcone 12 | IGR-39 (Melanoma) | Viability/Proliferation Assay | 12 | [5] |
| 2,2',5'-Trihydroxychalcone | Leukemic cells | Proliferation Assay | Not specified, but active | [6] |
Anti-inflammatory Activity
2'-Hydroxychalcones have been shown to modulate various inflammatory pathways. Key activities include the inhibition of inflammatory mediators and enzymes.
| Compound | Assay/Target | Cell Line/Model | IC50 (µM) | Reference |
| 2'-Hydroxy-3,4,5-trimethoxychalcone | Nitric Oxide Production | LPS-activated BV-2 microglial cells | 2.26 | [7] |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | Nitric Oxide Production | LPS-activated BV-2 microglial cells | 1.10 | [7] |
| 2',5'-Dialkoxychalcones | Nitric Oxide Formation | LPS-stimulated murine microglial cells (N9) | Potent inhibition | [7][8] |
| 2,2'-Dihydroxychalcone | Lysozyme and β-glucuronidase release | Rat neutrophils | Potent inhibitor | [7] |
| Chalcone 1 | β-glucuronidase release | Rat neutrophils | 1.6 ± 0.2 | [8] |
| Chalcone 1 | Lysozyme release | Rat neutrophils | 1.4 ± 0.2 | [8] |
| Chalcone 11 | Nitric Oxide formation | Murine microglial cell lines N9 | 0.7 ± 0.06 | [8] |
| Chalcone 3b | Synovial human recombinant phospholipase A2 | In vitro | Concentration-dependent inhibition | [3] |
| Chalcone 3b | Human platelet TXB2 generation | In vitro | Concentration-dependent inhibition | [3] |
| Chalcone 3b | Human neutrophil degranulation | In vitro | Concentration-dependent inhibition | [3] |
Antioxidant Activity
The antioxidant properties of 2'-hydroxychalcones are often evaluated by their ability to scavenge free radicals.
| Compound | Assay | IC50/Activity | Reference |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH Radical Scavenging | 190 µg/mL | [7][9] |
| Vanadium complex of this compound | DPPH Radical Scavenging | 0.03 µg/mL | [7][9] |
| Chalcone 4b (two hydroxyls on ring B) | DPPH Radical Scavenging | 82.4% scavenging | [10] |
| Chalcone 4b (two hydroxyls on ring B) | Lipid Peroxidation Inhibition | 82.3% inhibition | [10] |
| 2,2',5'-Trihydroxychalcone | DPPH Radical Scavenging | High activity | [6] |
| 2',4,4'-Trihydroxychalcone | DPPH Radical Scavenging | 1 µM | [9] |
Enzyme Inhibitory Activity
2'-Hydroxychalcones have also been investigated as inhibitors of various enzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Various 2'-hydroxychalcones | Human Acetylcholinesterase (AChE) | 40-85 | [11] |
| Chalcone C1 | Histone Deacetylase (HDAC) | 105.03 | [12] |
| Chalcone 3c | Lipoxygenase (LOX) | 45 | [10] |
| Chalcone 4b | Lipoxygenase (LOX) | 70 | [10] |
Experimental Protocols
To ensure the reproducibility of the cited studies, detailed experimental protocols for key assays are provided below.
Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[9]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[9]
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol.[13]
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the chalcone derivative with the DPPH solution.[9][13]
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[13]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[9][13]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[13]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The amount of NO produced by cells is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or BV-2) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the this compound for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the percentage of inhibition of NO production.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of 2'-hydroxychalcones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Probing antioxidant activity of 2'-hydroxychalcones: crystal and molecular structures, in vitro antiproliferative studies and in vivo effects on glucose regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors | MDPI [mdpi.com]
- 12. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2'-Hydroxychalcone: A Comprehensive Guide
The proper disposal of 2'-Hydroxychalcone is essential for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a hazardous substance, it requires strict adherence to established protocols for chemical waste management. This guide provides detailed, step-by-step procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Hazard and Disposal Summary
All personnel handling this compound must be familiar with its hazard profile to ensure safe management and disposal. The following table summarizes the key hazard classifications and disposal recommendations.
| Parameter | Information | Reference |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [3][4] |
| Primary Disposal Route | Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents. | [5][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent exposure.[7]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[5]
-
Body Protection: A laboratory coat and closed-toe shoes.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[3][8]
-
Identify Waste Type: Determine if the waste is solid (e.g., unused compound, contaminated filter paper, gloves) or liquid (e.g., solutions in solvents).
-
Use Designated Containers:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof hazardous waste container for solids.[9]
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container for liquids.[3] The original container is often a suitable choice.[10]
-
-
Avoid Mixing: Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[3][6] Keep halogenated and non-halogenated solvent wastes in separate containers.[11]
Container Labeling and Storage
Accurate labeling and proper storage are mandated by regulations and are crucial for safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and a list of any other constituents (e.g., solvents).[8][12] Do not use abbreviations or chemical formulas.
-
Storage: Keep waste containers securely closed except when adding waste.[11][13] Store the sealed containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic and incompatible materials.[12][13] The SAA should be at or near the point of generation.[14]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.[3]
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3]
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[12]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[5][6] Avoid creating dust.[2]
-
Large Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[12]
Arranging for Disposal
Final disposal must be handled by qualified personnel.
-
Contact EHS: Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.[3][7] Contact your institution's EHS office to schedule a pickup for the chemical waste.[3][13]
-
Empty Containers: A container that held this compound is considered empty only after all waste has been removed by standard practice.[11] It is good practice to triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11] After rinsing, deface the original label before disposing of the container in regular trash.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. extrasynthese.com [extrasynthese.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling 2'-Hydroxychalcone
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2'-Hydroxychalcone. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are detailed below.
| Hazard Category | GHS Classification | Hazard Statement | Citations |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |
Signal Word: Warning[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₂ |
| Molecular Weight | 224.25 g/mol |
| Physical State | Solid |
| Melting Point | 89 - 91 °C / 192.2 - 195.8 °F[3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety when handling this compound.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] | Protects against eye irritation from dust particles and splashes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[3][4] |
| Body Protection | Laboratory coat, long-sleeved clothing. | Protects skin from accidental contact and spills.[3][4] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. A particle filter respirator may be necessary if dust is generated.[3] | Minimizes the risk of respiratory tract irritation from inhaling dust.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Weighing:
-
Step 1: Before handling, ensure all required PPE is correctly worn.
-
Step 2: All handling and weighing of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust inhalation.[3]
-
Step 3: When weighing the solid compound, do so carefully to minimize the generation of airborne dust.
-
Step 4: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
2. Handling and Use:
-
Step 1: Avoid all direct personal contact with the substance, including inhalation of dust and contact with skin and eyes.[3]
-
Step 2: Keep the container tightly sealed when not in use to prevent contamination and accidental spills.[3]
-
Step 3: Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
3. Storage:
-
Step 1: Store this compound in a cool, dry, and well-ventilated area.[3]
-
Step 2: Keep the container tightly closed and store it away from incompatible materials, such as strong oxidizing agents.[3]
Emergency Procedures
| Situation | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][3] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1][3] |
| Accidental Release | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] |
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not allow the chemical to enter drains or the environment.[1]
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
